Bongkrekate
Description
Properties
Molecular Formula |
C28H35O7-3 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxylatomethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioate |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/p-3/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 |
InChI Key |
SHCXABJSXUACKU-WUTQZGRKSA-K |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)[O-])/C)OC)/C=C/C(=C\C(=O)[O-])/CC(=O)[O-] |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)[O-])C)OC)C=CC(=CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Bongkrekic Acid: A Technical Guide to its Discovery, History, and Molecular Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bongkrekic acid, a potent mitochondrial toxin. It covers the historical context of its discovery, the elucidation of its chemical nature, its mechanism of action at a molecular level, and the methodologies employed in its study. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, biochemistry, and drug development.
Discovery and Historical Context
The history of bongkrekic acid is rooted in a tragic series of food poisoning outbreaks in Indonesia. The first documented cases were recorded by Dutch researchers in 1895, linked to the consumption of a traditional fermented coconut press-cake known as "tempe bongkrek".[1][2] For decades, this affordable protein source was a staple in Java.[1] However, during the economic depression of the 1930s, a rise in homemade production, often lacking proper quality control, led to a significant increase in fatal poisonings.[2]
This public health crisis prompted an investigation by Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta.[1] Their work successfully identified the causative agent as the bacterium Burkholderia gladioli pathovar cocovenenans (previously known as Pseudomonas cocovenenans).[1][2] They isolated the colorless, heat-stable, and highly toxic compound responsible for the poisonings and named it bongkrekic acid, after the food from which it was discovered.[1][2] Due to the continued danger, the production of tempe bongkrek was officially banned in Indonesia in 1988.[1][2] Outbreaks, however, have since been reported in other regions, including China and Mozambique, linked to other fermented corn and coconut-based foods.[1][3]
Physicochemical Properties and Structure
Bongkrekic acid (C₂₈H₃₈O₇) is a highly unsaturated, tricarboxylic fatty acid with a molecular weight of 486 kDa.[1] It is a colorless, odorless, and heat-stable toxin, making it difficult to detect in contaminated food without specialized equipment.[3][4] Its stability to heat means that cooking does not neutralize the toxin.[4]
The complex chemical structure of bongkrekic acid was elucidated through techniques including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5] It contains three carboxylic acid groups, a methoxy (B1213986) group, and multiple double bonds.[6] The presence of isomers, such as isobongkrekic acid (iBKA) and the recently identified iBKA-neo, which differ in the configuration of their double bonds, has been noted.[2][7] These structural variations can lead to differences in toxicity.[7]
Quantitative Toxicological Data
Bongkrekic acid is extremely toxic to humans and animals. The data below summarizes key toxicological and inhibitory values reported in the literature.
| Parameter | Species/System | Value | Reference(s) |
| Lethal Dose | |||
| Fatal Dose (single) | Human | 1–1.5 mg | [1][8] |
| Oral LD₅₀ | Human | 3.16 mg/kg | [1][8] |
| Oral LD₅₀ | Mice | 0.68–6.84 mg/kg | [1][3] |
| Intravenous LD₅₀ | Mice | 1.41 mg/kg | [1] |
| Oral Lethal Dose | Rats | 20 mg/kg | [3] |
| Inhibition | |||
| Dissociation Constant (Kᵢ) for ANT | Rat Liver Mitochondria | 2 x 10⁻⁸ M | [9] |
| Production Conditions | |||
| Optimal Temperature for Bacterial Growth | B. gladioli pv. cocovenenans | 30–37 °C | [10] |
| Optimal Temperature for Toxin Production | B. gladioli pv. cocovenenans | 22–30 °C | [10] |
| Optimal pH for Toxin Production | B. gladioli pv. cocovenenans | 6.5–8.0 | [3] |
Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Carrier
The primary target of bongkrekic acid is the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][4] ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of cytosolic ADP for matrix-synthesized ATP.[1] This process is fundamental for supplying the cell with the energy required for metabolic activities.[1][4]
Bongkrekic acid is a potent and irreversible inhibitor of ANT.[1] It binds to the translocase, locking it in a conformation that prevents the transport of adenine nucleotides across the inner mitochondrial membrane.[1][11] This blockage halts the export of ATP from the mitochondria to the cytosol, effectively starving the cell of its primary energy source and leading to rapid cell death.[1][12] The major organs affected are those with high energy demands, such as the liver, brain, and kidneys.[1]
Caption: Mechanism of bongkrekic acid toxicity.
Experimental Protocols
Culture and Toxin Production
Burkholderia gladioli pv. cocovenenans can be cultured in laboratory settings to produce bongkrekic acid for study.
-
Enrichment and Isolation: The bacterium can be isolated from contaminated food samples or environmental sources. A common enrichment medium is GVC broth (containing potato leaching powder, glucose, gentian violet, and chloramphenicol), incubated at 36°C for 24 hours.[13]
-
Culture Conditions for Toxin Production: For bongkrekic acid production, the bacterium is typically grown in a medium with a neutral pH (6.5-8.0) at a temperature between 22°C and 30°C.[3][10] The presence of fatty acids, particularly oleic acid, significantly enhances toxin yield.[1][3] Culture media can be supplemented with oils like coconut or olive oil to boost production.[3][13] Toxin levels can reach 2-4 mg/g in coconut medium by the second day of culture.[1]
Extraction and Purification
Various methods have been developed for the extraction and purification of bongkrekic acid from bacterial cultures or contaminated food matrices.
-
Liquid-Liquid Extraction: This traditional method involves solvent extraction, though it can be complex and result in lower recovery rates.[6]
-
Solid-Phase Extraction (SPE): More modern approaches utilize SPE columns for a cleaner and more efficient purification.[6] A "one-step" purification column for bongkrekic acid has been developed to simplify the process.[6]
-
QuEChERS Method: A method involving QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification has been established for determining bongkrekic acid in fermented corn flour. The sample is extracted with an acetonitrile (B52724) solution containing acetic acid, followed by a cleanup step with C18 sorbent and anhydrous magnesium sulfate.[14]
Detection and Structural Elucidation
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and reliable methods for the detection and quantification of bongkrekic acid.[1][12][14] These techniques offer high sensitivity and specificity, with limits of quantification as low as 0.25 µg/kg in food matrices.[2][7]
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) have been instrumental in the initial structural elucidation of bongkrekic acid and the recent identification of its isomers.[1][2][7]
Caption: General experimental workflow for bongkrekic acid study.
Conclusion and Future Directions
Bongkrekic acid remains a significant, albeit sporadic, threat to food safety. Its discovery is a classic example of toxicology driven by public health crises. For researchers, the highly specific and potent inhibition of the mitochondrial ADP/ATP carrier makes bongkrekic acid a valuable molecular probe for studying mitochondrial bioenergetics and apoptosis. Future research may focus on developing rapid and field-deployable detection methods to prevent outbreaks, searching for specific antidotes, and further exploring the biosynthesis of the toxin and its isomers by Burkholderia gladioli pv. cocovenenans. A deeper understanding of its mechanism could also inform the development of novel therapeutics targeting mitochondrial function.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 7. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bongkrekic Acid â Uncommon but Fatal Toxin in Certain Foods [cfs.gov.hk]
- 11. [PDF] Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. | Semantic Scholar [semanticscholar.org]
- 12. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
An In-depth Technical Guide to the Identification of Burkholderia gladioli pathovar cocovenenans
Introduction
Burkholderia gladioli pathovar cocovenenans (B. gladioli pv. cocovenenans) is a Gram-negative bacterium recognized as a significant foodborne pathogen responsible for severe and often fatal outbreaks of food poisoning.[1][2] The primary virulence of this pathovar stems from its production of two potent toxins: bongkrekic acid (BA) and toxoflavin (B1683212).[3][4] Bongkrekic acid, a mitochondrial toxin, inhibits the adenine (B156593) nucleotide translocase, disrupting cellular energy metabolism, while toxoflavin interferes with the respiratory chain.[3][4][5] Historically, outbreaks have been linked to the consumption of fermented coconut or corn-based products, but recent incidents have highlighted risks associated with improperly stored fungi, such as black fungus, and rice noodle products.[3][5][6]
Given the high mortality rate associated with bongkrekic acid poisoning and the thermal stability of the toxin, accurate and rapid identification of B. gladioli pv. cocovenenans in food and clinical samples is paramount for public health and safety.[7][8] This guide provides a comprehensive overview of the core methodologies for the identification of this lethal pathogen, tailored for researchers, scientists, and drug development professionals.
Core Identification Strategies
The definitive identification of B. gladioli pv. cocovenenans relies on a multi-faceted approach that progresses from general microbiological and biochemical characterization to highly specific molecular and chemical analyses. The key differentiator for this pathovar is its genetic capability to produce bongkrekic acid, which is encoded by the bon biosynthesis gene cluster.[1][8][9] Therefore, methods that can either detect this specific gene cluster or the toxin itself are considered confirmatory.
Cultural and Biochemical Identification
While not sufficient for definitive pathovar identification, culturing and biochemical testing are essential first steps for isolating and presumptively identifying B. gladioli from a sample.
1.1. Culturing B. gladioli pv. cocovenenans can be isolated from food or environmental samples using standard microbiological techniques. Mannitol yolk polymyxin (B74138) (MYP) agar (B569324) has been shown to provide good selectivity for B. gladioli isolates.[10]
1.2. Optimal Growth Conditions The bacterium's growth is influenced by temperature, pH, and salt concentration. Understanding these parameters is crucial for effective isolation and for assessing the risk of proliferation in food products.
| Parameter | Optimal Range for Growth | Inhibitory Conditions | Reference |
| Temperature | 28°C - 37°C | < 10°C or > 45°C | [10][11] |
| pH | 6.0 - 7.0 | < 3.0 or > 10.0 | [10][11] |
| NaCl Concentration | < 2% | > 3% | [11] |
1.3. Biochemical Profile Biochemical tests can help characterize isolates as belonging to the Burkholderia genus. However, studies have shown that B. gladioli and B. cocovenenans are biochemically indistinguishable, confirming that B. cocovenenans is a pathovar of B. gladioli rather than a separate species.[12] Therefore, biochemical methods alone cannot differentiate the toxigenic pathovar from other non-toxigenic B. gladioli strains.[8]
Molecular Identification Methods
Molecular techniques offer high specificity and sensitivity and are central to the accurate identification of B. gladioli pv. cocovenenans.
2.1. PCR-Based Methods Polymerase Chain Reaction (PCR) is a rapid and sensitive tool for detecting specific genetic markers. For B. gladioli pv. cocovenenans, the most reliable target is the bongkrekic acid biosynthesis (bon) gene cluster .[8][13][14] The presence of this cluster is the defining feature of the pathovar.[2][8] While PCR assays targeting the 16S–23S rRNA-encoding regions can identify B. gladioli at the species level, they cannot reliably distinguish the cocovenenans pathovar from non-pathogenic strains.[8]
A newer isothermal amplification technique, Recombinase Polymerase Amplification combined with CRISPR/Cas12a (RPA-CRISPR/Cas12a), has been developed for rapid and sensitive detection, suitable for field use.[15]
| Method | Target | Limit of Detection (gDNA) | Limit of Detection (Bacteria) | Reference |
| qPCR | B. gladioli specific | 0.25 pg/μL | 10² CFU/mL | [15] |
| RPA-CRISPR/Cas12a | B. gladioli specific | 1.0 fg/μL (10⁻³ ng/μL) | 10¹ CFU/mL | [15] |
2.2. Sequencing Methods
-
Multilocus Sequence Typing (MLST): MLST analyzes the sequences of several housekeeping genes to characterize bacterial strains. It has been shown to be effective in studying the phylogeny of B. gladioli pv. cocovenenans and can show relationships between a strain's sequence type (ST) and its toxigenic phenotype.[3][16]
-
Whole Genome Sequencing (WGS): WGS is the most definitive method for identification and characterization. It allows for the unambiguous identification of the bon gene cluster and provides deep insights into the strain's phylogeny and genomic features.[1][9][17] Comparative genomics using Average Nucleotide Identity (ANI) can confirm species identity; pairs of B. gladioli genomes typically show ANI values above 97.29%.[1][2][18] WGS studies have revealed that the bon gene cluster was likely acquired through horizontal gene transfer and that complex recombination events have contributed to its evolution.[1][9]
Genomic Characteristics of B. gladioli
| Characteristic | Value Range | Mean/Median | Reference |
| Genome Size | 7.33 - 9.31 Mbp | Mean: 8.31 Mbp | [1] |
| GC Content | 67.34% - 68.30% | Mean: 68.05% | [1] |
| Chromosomes | 2 | - | [1] |
| Plasmids | 1 - 4 | - | [1] |
| Prevalence of bon Cluster | 15.06% (of 239 genomes studied) | - | [1][2] |
Chemotaxonomic Identification
Fatty Acid Methyl Ester (FAME) Analysis FAME analysis by gas chromatography is a chemotaxonomic method used for bacterial identification based on the unique fatty acid profiles of their cell walls.[19][20] Studies have confirmed that this method can reliably identify isolates as B. gladioli.[21] Furthermore, specific fatty acids, such as C16:0 2OH, C18:1 2OH, and C16:1 2OH, have been found to be associated with bongkrekic acid production, suggesting FAME analysis could potentially be used to screen for toxigenic strains.[21]
Toxin-Based Detection Methods
Since the clinical significance of B. gladioli pv. cocovenenans is its toxin production, direct detection of bongkrekic acid is a definitive method of identification and risk assessment.
4.1. Bongkrekic Acid (BA) Detection The gold standard for the detection and quantification of bongkrekic acid is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[7][22][23] This method is highly sensitive and specific and can be applied to various matrices, including food samples and clinical biofluids like plasma and urine.[23][24]
Performance of UPLC-MS/MS Methods for Bongkrekic Acid
| Matrix | Linearity Range | LOD / LOQ (µg/kg) | Recovery | Reference |
| Rice Noodles / Mushrooms | 0.05 - 10 ng/mL (in vial) | - | 75% - 110% | [4][7] |
| Liushenqu (Medicated Leaven) | 0.5 - 100 µg/L | LOD: 0.4 / LOQ: 1.2 | 80.6% - 85.3% | [22] |
| Plasma | 2 - 100 µg/L | LOD: 0.7 / LOQ: 2.0 | 83.7% - 112.0% | [24] |
| Rice Noodles | 0 - 50 ng/mL | - | - | [25][26] |
4.2. Toxoflavin Detection Toxoflavin is another toxin produced by B. gladioli.[27] However, its production is not exclusive to the cocovenenans pathovar; other B. gladioli strains and even other Burkholderia species (e.g., B. glumae) can also produce it.[3][27] Therefore, toxoflavin detection is not a suitable method for specific pathovar identification but can indicate the presence of potentially pathogenic Burkholderia. Its biosynthesis is often regulated by a quorum-sensing (QS) system.[27]
Visualizations: Workflows and Pathways
Caption: A flowchart illustrating the recommended steps for identifying B. gladioli pv. cocovenenans, from initial sample processing to definitive confirmation.
Caption: A simplified diagram of the quorum sensing pathway that regulates the production of toxoflavin in Burkholderia species.
Caption: A step-by-step workflow for the quantitative analysis of bongkrekic acid using UPLC-MS/MS.
Experimental Protocols
Protocol 1: Culturing and Isolation of B. gladioli pv. cocovenenans
-
Sample Preparation: Homogenize 10g of the food sample in 90mL of sterile buffered peptone water. For liquid samples, use directly.
-
Enrichment (Optional): Incubate the homogenate at 28-37°C for 18-24 hours to increase the bacterial load.
-
Selective Plating: Streak a loopful of the enriched or direct sample onto Mannitol Yolk Polymyxin (MYP) agar plates.[10]
-
Incubation: Incubate plates at 28-37°C for 24-48 hours.
-
Colony Selection: Look for colonies typical of B. gladioli. On MYP, colonies may appear pink-red with an opaque zone due to lecithinase activity.
-
Purification: Subculture single, well-isolated colonies onto a non-selective medium like Tryptic Soy Agar (TSA) and incubate under the same conditions to obtain a pure culture for downstream analysis.
Protocol 2: PCR for Detection of the bon Gene Cluster
-
DNA Extraction:
-
Harvest cells from a pure culture into a 1.5mL microcentrifuge tube.
-
Use a commercial bacterial genomic DNA extraction kit following the manufacturer's instructions to obtain high-quality DNA.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Primer Design: Design or use previously validated primers targeting a conserved region within the bon gene cluster (e.g., targeting genes like bonA or bonB).
-
Reaction Mix: Prepare a 25µL PCR reaction mix:
-
5µL of 5x PCR Buffer
-
1µL of 10mM dNTPs
-
1µL of 10µM Forward Primer
-
1µL of 10µM Reverse Primer
-
0.25µL of Taq DNA Polymerase (5 U/µL)
-
2µL of Template DNA (~50 ng)
-
14.75µL of Nuclease-Free Water
-
-
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute (adjust based on amplicon size)
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Run the PCR product on a 1.5% agarose (B213101) gel stained with an appropriate nucleic acid dye.
-
Visualize the gel under UV light. The presence of a band of the expected size indicates a positive result for the bon gene cluster. Include positive and negative controls in every run.
-
Protocol 3: LC-MS/MS Analysis of Bongkrekic Acid in Food
-
-
Weigh 5g of homogenized sample into a 50mL centrifuge tube.
-
Add 15-20mL of extraction solvent (e.g., 80:20 methanol/water with 1% ammonia).[7][26]
-
Vortex/homogenize for 10 minutes, followed by ultrasonication for 20-30 minutes.[7][26]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[26]
-
Collect the supernatant and filter it through a 0.22µm syringe filter into an LC vial. Avoid using glass vials, as BA can adsorb to free silanol (B1196071) groups.[23]
-
-
Chromatographic Conditions (Example): [7][26]
-
System: UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm).[26]
-
Mobile Phase A: Water with 0.1-0.2% acetic acid or formic acid.[22][26]
-
Mobile Phase B: Acetonitrile with 0.1-0.2% acetic acid or formic acid.[22][26]
-
Gradient: A suitable gradient to separate BA from matrix interferences (e.g., start at 20% B, ramp to 100% B, hold, and re-equilibrate).[26]
-
-
Mass Spectrometry Conditions (Example): [7]
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: m/z 485.3 > 441.2
-
Qualifier: (A secondary transition should be monitored for confirmation).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument.
-
-
Quantification:
-
Prepare a calibration curve using certified bongkrekic acid standards in a matrix-matched or solvent-based solution.
-
Calculate the concentration of BA in the sample by comparing its peak area to the calibration curve.
-
References
- 1. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of Burkholderia gladioli pathovar cocovenenans from Black Fungus and Characteristics of the Bon Gene Cluster — Shanghai Municipality, China, 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-genome analysis of the Burkholderia gladioli PV. Cocovenenans reveal the extent of variation in the toxigenic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weekly.chinacdc.cn [weekly.chinacdc.cn]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Rapid and Simple Detection of Burkholderia gladioli in Food Matrices Using RPA-CRISPR/Cas12a Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Burkholderia gladioli pv. cocovenenans in Black Fungus and Efficient Recognition of Bongkrekic Acid and Toxoflavin Producing Phenotype by Back Propagation Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]
- 18. Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 19. The use of fatty acid methyl ester analysis (FAME) for the identification of heterotrophic bacteria present on three mural paintings showing severe damage by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sandia.gov [sandia.gov]
- 21. [Determination and analysis of cellular fatty acids composition of Burkholderia gladioli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
- 26. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Bongkrekic Acid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. Responsible for numerous fatal food poisoning outbreaks, BKA's toxicity is attributed to its irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), leading to a collapse of cellular energy metabolism. The biosynthesis of this complex polyketide is orchestrated by a dedicated set of genes organized in the bon gene cluster. A thorough understanding of this pathway is critical for the development of diagnostic tools, food safety strategies, and potentially for harnessing its biosynthetic machinery for novel therapeutic applications. This technical guide provides a comprehensive overview of the elucidation of the bongkrekic acid biosynthesis pathway, detailing the genetic basis, enzymatic functions, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
The bon Biosynthetic Gene Cluster
The genetic blueprint for bongkrekic acid synthesis is located in the bon gene cluster, a large, contiguous region of DNA within the B. gladioli pv. cocovenenans genome. This cluster encodes a modular type I polyketide synthase (PKS), specifically a trans-AT PKS, along with a suite of accessory enzymes for tailoring the polyketide backbone.
Table 1: Genes of the bon Cluster and Their Putative Functions
| Gene | Putative Function |
| bonA | Polyketide Synthase (PKS) module |
| bonB | Polyketide Synthase (PKS) module |
| bonC | Polyketide Synthase (PKS) module |
| bonD | Polyketide Synthase (PKS) module |
| bonE | Enoyl Reductase |
| bonF | Ketosynthase involved in β-branching |
| bonG | HMG-CoA synthase-like enzyme for β-branching |
| bonH | Enoyl-CoA Hydratase involved in β-branching |
| bonI | Enoyl-CoA Hydratase involved in β-branching |
| bonJ | Acyltransferase |
| bonK | Acyltransferase |
| bonL | Cytochrome P450 monooxygenase |
| bonM | O-methyltransferase |
| bonN | Donor Acyl Carrier Protein (ACPD) for β-branching |
| bonR1 | Putative regulatory protein |
| bonR2 | Putative regulatory protein |
The Bongkrekic Acid Biosynthesis Pathway
The synthesis of BKA is a multi-step process initiated by a starter unit and extended through sequential additions of extender units by the PKS assembly line. Key features of the biosynthesis include two β-branching events that are crucial for the toxin's biological activity. The final steps involve methylation and a six-electron oxidation to form a terminal carboxylic acid group.
Regulation of the bon Gene Cluster
The expression of the bon gene cluster is tightly controlled, as BKA is a secondary metabolite produced under specific environmental conditions. Two putative regulatory genes, bonR1 and bonR2, are located upstream of the biosynthetic genes. It is hypothesized that these genes encode transcription factors that respond to environmental cues such as nutrient availability and cell density (quorum sensing), thereby activating or repressing the transcription of the bon cluster.
Quantitative Data on Bongkrekic Acid Production
BKA production is significantly influenced by fermentation conditions. Optimal production is generally observed at near-neutral pH and temperatures between 22-30°C. The presence of fatty acids, particularly oleic acid, in the growth medium enhances BKA yield.
Table 2: Influence of Culture Conditions on Bongkrekic Acid Yield
| Parameter | Condition | Bongkrekic Acid Yield | Reference |
| Temperature | 22-30°C | Optimal | |
| pH | 6.5-8.0 | Optimal | |
| NaCl Concentration | < 2% | Favorable | |
| Carbon Source | Coconut Medium | 2-4 mg/g (by day 2) | |
| Fatty Acid Supplement | Oleic Acid | Highest Concentration |
Key Experimental Protocols
The elucidation of the BKA biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Knockout via Lambda Red Recombineering
Gene knockout studies are essential to confirm the function of individual genes within the bon cluster. The Lambda Red recombineering system is a powerful tool for this purpose in Burkholderia.
An In-Depth Technical Guide to the Mitochondrial Mechanism of Action of Bongkrekic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its notoriety stems from severe and often fatal food poisoning outbreaks associated with contaminated fermented coconut or corn products.[1] The primary cellular target of bongkrekic acid is the adenine (B156593) nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane.[1][2] By irreversibly inhibiting ANT, bongkrekic acid disrupts the crucial exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytosol, leading to a catastrophic cellular energy deficit and the induction of apoptosis.[1][3] This guide provides a comprehensive technical overview of the molecular mechanism of bongkrekic acid's action on mitochondria, detailing its interaction with ANT, the downstream consequences on cellular bioenergetics, and its role in triggering programmed cell death.
Core Mechanism of Action: Inhibition of the Adenine Nucleotide Translocator (ANT)
The fundamental mechanism of bongkrekic acid's toxicity lies in its specific and irreversible inhibition of the adenine nucleotide translocator (ANT).[1] The ANT is a vital transporter responsible for the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix.[2] This process is essential for supplying the cell with the energy currency, ATP, required for a myriad of cellular functions.
Bongkrekic acid binds to the ANT protein, locking it in a conformation that prevents the translocation of adenine nucleotides.[1][4] This inhibition is non-competitive and has been shown to be irreversible.[1] The high affinity of bongkrekic acid for ANT is reflected in its low dissociation constant (Ki).
Quantitative Data on ANT Inhibition
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Ki) | 2 x 10⁻⁸ M | Rat liver mitochondria |
Consequences of ANT Inhibition on Mitochondrial Function
The cessation of ADP/ATP exchange across the inner mitochondrial membrane triggers a cascade of detrimental effects on mitochondrial function and cellular bioenergetics.
Depletion of Cellular ATP
By blocking the export of newly synthesized ATP from the mitochondria, bongkrekic acid leads to a rapid decline in cytosolic ATP levels.[3][4] This energy crisis cripples cellular processes that are dependent on ATP, such as muscle contraction, active transport, and biosynthesis.
Inhibition of Oxidative Phosphorylation
The influx of ADP into the mitochondrial matrix is a key regulator of the rate of oxidative phosphorylation. By preventing ADP entry, bongkrekic acid effectively halts ATP synthesis via this pathway, leading to a decrease in oxygen consumption by the electron transport chain.[3][5]
Alterations in Mitochondrial Membrane Potential (ΔΨm)
The impact of bongkrekic acid on the mitochondrial membrane potential is complex. Initially, the inhibition of ATP synthase due to the lack of ADP can lead to a hyperpolarization of the inner mitochondrial membrane. However, the subsequent opening of the mitochondrial permeability transition pore (MPTP) leads to a collapse of the membrane potential.
Quantitative Data on Cellular Effects
| Effect | Cell Line | Concentration of BKA | Observation | Reference |
| EC50 (Formazan Formation) | LTED | 2.58 µM | Stimulation of formazan (B1609692) formation | [6] |
| MDA-MB-231 | 34.14 µM | Stimulation of formazan formation | [6] | |
| MCF-7 | >50 µM | Stimulation of formazan formation | [6] | |
| Decreased Cell Number | LTED and MCF-7 | 0.1-25 µM (48 hours) | Dose-dependent decrease in living cell numbers | [6] |
| LD50 (Oral) | Human | 1-1.5 mg (single dose) | Fatal dose | [1] |
| Human | 3.16 mg/kg body weight | Oral LD50 | [1] |
Role in Mitochondrial Permeability Transition and Apoptosis
Bongkrekic acid is a well-established modulator of the mitochondrial permeability transition pore (MPTP), a key player in the intrinsic pathway of apoptosis.[2] The MPTP is a non-specific channel that, when opened, allows for the passage of ions and small molecules across the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and swelling of the mitochondrial matrix.
The ANT is considered a component of the MPTP complex. By binding to ANT, bongkrekic acid can influence the opening of the pore. This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.
Apoptotic Signaling Pathway
The release of cytochrome c into the cytosol initiates a caspase cascade that executes the apoptotic program. Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.[7][8] The apoptosome recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. The Bcl-2 family of proteins, which are key regulators of apoptosis, also play a role in this process, with pro-apoptotic members like Bax and Bak being involved in the permeabilization of the outer mitochondrial membrane.[9][10]
Experimental Protocols
Isolation of Mitochondria from Rat Liver
This protocol describes a standard method for obtaining a functionally intact mitochondrial fraction from rat liver for in vitro studies.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Differential centrifugation equipment
-
Potter-Elvehjem homogenizer
Procedure:
-
Euthanize a rat and excise the liver.
-
Immediately place the liver in ice-cold homogenization buffer.
-
Mince the liver and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for subsequent experiments.
Measurement of Mitochondrial Oxygen Consumption
The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in real-time.
Materials:
-
Seahorse XF Analyzer and associated consumables
-
Assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2)
-
Substrates (e.g., pyruvate, malate, succinate)
-
Inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Bongkrekic acid
Procedure (for isolated mitochondria):
-
Isolate mitochondria as described in Protocol 4.1.
-
Adhere the isolated mitochondria to the bottom of a Seahorse XF microplate.
-
Wash and overlay the mitochondria with the assay medium containing desired substrates.
-
Place the plate in the Seahorse XF Analyzer and perform a calibration.
-
Measure the basal OCR.
-
Sequentially inject compounds to assess different respiratory states:
-
ADP to measure state 3 respiration.
-
Oligomycin to inhibit ATP synthase and measure proton leak.
-
FCCP to uncouple the electron transport chain and measure maximal respiration.
-
Rotenone and antimycin A to inhibit complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
-
To test the effect of bongkrekic acid, it can be injected at various points in the assay to observe its impact on different respiratory parameters.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a fluorescent cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Materials:
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Cell culture medium
-
Bongkrekic acid
-
CCCP or FCCP (as a positive control for depolarization)
Procedure (for cultured cells):
-
Culture cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with the desired concentrations of bongkrekic acid for the specified time. Include untreated and positive control (CCCP/FCCP) wells.
-
Remove the treatment medium and incubate the cells with JC-1 staining solution in the dark.
-
Wash the cells to remove the excess dye.
-
Measure the red and green fluorescence using a fluorescence microscope or plate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Bongkrekic Acid-Induced Apoptosis.
Caption: Workflow for Measuring Mitochondrial Oxygen Consumption.
Caption: Workflow for Mitochondrial Membrane Potential Assay.
Conclusion
Bongkrekic acid serves as a powerful tool for studying mitochondrial physiology and the mechanisms of apoptosis. Its highly specific and potent inhibition of the adenine nucleotide translocator provides a clear mechanism for its profound cellular toxicity. By disrupting the fundamental process of energy exchange, bongkrekic acid initiates a cascade of events that culminates in cellular demise. A thorough understanding of its mechanism of action is crucial for the fields of toxicology, cell biology, and drug development, particularly in the context of mitochondrial-targeted therapies and the study of diseases involving mitochondrial dysfunction.
References
- 1. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrekic acid analogue, lacking one of the carboxylic groups of its parent compound, shows moderate but pH-insensitive inhibitory effects on the mitochondrial ADP/ATP carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The state of ADP or ATP fixed to the mitochondria by bongkrekate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of bongkrekic acid on the Ca 2+ -stimulated oxidation in rat-liver mitochondria and its relation to the efflux of intramitochondrial adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants of caspase-9 activation by the Apaf-1 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Inhibition Kinetics of Adenine Nucleotide Translocase by Bongkrekic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bongkrekic acid, a potent mitochondrial toxin, serves as a critical tool in the study of cellular bioenergetics and apoptosis. Its high specificity and irreversible inhibition of the Adenine (B156593) Nucleotide Translocase (ANT) provide a unique mechanism to probe the intricacies of mitochondrial function. This technical guide offers a comprehensive overview of the inhibition kinetics of ANT by bongkrekic acid, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to be a valuable resource for researchers and professionals engaged in mitochondrial research and the development of therapeutics targeting cellular metabolism.
Introduction
The Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier, is a pivotal protein embedded in the inner mitochondrial membrane. It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, thereby supplying the cell with its primary energy currency. This process is fundamental to cellular respiration and overall metabolic homeostasis.
Bongkrekic acid is a highly toxic polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It acts as a powerful and specific inhibitor of ANT.[1][2] Unlike other mitochondrial toxins that may target the electron transport chain, bongkrekic acid's mechanism is centered on locking the ANT in a specific conformational state, thus preventing nucleotide transport.[2] This irreversible inhibition ultimately leads to a catastrophic failure of the cell's energy supply.
Understanding the kinetics of this inhibition is crucial for several reasons. It provides insights into the structure-function relationship of the ANT protein, aids in the development of experimental models to study mitochondrial dysfunction, and can inform the design of novel therapeutic agents that modulate mitochondrial activity.
Mechanism of Action of Bongkrekic Acid on Adenine Nucleotide Translocase
The ANT protein cycles between two principal conformational states to transport nucleotides across the inner mitochondrial membrane: the cytosolic-open state (c-state) and the matrix-open state (m-state). In the c-state, the nucleotide-binding site is accessible from the intermembrane space, allowing ADP to bind. Following a conformational change to the m-state, this binding site opens towards the mitochondrial matrix, releasing ADP and allowing ATP to bind for export.
Bongkrekic acid exerts its inhibitory effect by specifically binding to the ANT when it is in the m-state.[2] This binding event effectively traps the translocase in this conformation, preventing it from transitioning back to the c-state. As a result, the exchange of ADP for ATP is halted, leading to an accumulation of ADP in the cytosol and a depletion of ATP available for cellular processes. The binding of bongkrekic acid to the ANT is considered irreversible, making it a potent and long-lasting inhibitor.[2]
Below is a diagram illustrating the mechanism of bongkrekic acid's inhibition of the Adenine Nucleotide Translocase.
Quantitative Inhibition Kinetics
The interaction between bongkrekic acid and ANT has been characterized by various kinetic parameters. These values can vary depending on the experimental system (e.g., isolated mitochondria, reconstituted proteoliposomes), the specific ANT isoform, and the assay conditions.
| Parameter | Value | Species/System | Reference |
| Ki | 20 nM | Rat liver mitochondria | [3] |
| KI (dissociation constant) | 2 x 10-8 M | Rat liver mitochondria | [4] |
| Ki | 2.0 µM | Human recombinant AAC2 | [5] |
| EC50 (cell death) | 2.58 µM | Long-term estradiol-deprived MCF-7 cells | [6] |
Note: The inhibition by bongkrekic acid exhibits a sigmoidal relationship with its concentration, which contrasts with the linear relationship observed for the competitive inhibitor atractyloside.[7]
Detailed Experimental Protocols
The study of bongkrekic acid's effect on ANT activity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used to measure ANT inhibition.
Radioisotope-Based ADP/ATP Exchange Assay in Reconstituted Proteoliposomes
This method directly measures the transport of radiolabeled nucleotides into proteoliposomes containing purified ANT.
5.1.1 Materials
-
Purified ANT protein
-
Lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin)
-
[¹⁴C]-ADP or [³H]-ATP
-
Non-radiolabeled ADP and ATP
-
Bongkrekic acid
-
Sephadex G-50 or similar size-exclusion resin
-
Scintillation cocktail and counter
-
Buffer A: 10 mM MOPS-KOH pH 7.2, 100 mM KCl
-
Buffer B: Buffer A with 1% (w/v) Triton X-100
-
Buffer C: Buffer A with the desired internal substrate (e.g., 10 mM ATP)
5.1.2 Protocol
-
Liposome Preparation:
-
Dry a thin film of lipids in a round-bottom flask under a stream of nitrogen gas.
-
Hydrate the lipid film with Buffer A to a final concentration of 20 mg/mL by vortexing.
-
Sonicate the lipid suspension on ice until the solution becomes clear.
-
-
Reconstitution of ANT into Proteoliposomes:
-
Solubilize the purified ANT protein in Buffer B.
-
Mix the solubilized ANT with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:200 w/w).
-
Remove the detergent by dialysis against Buffer A overnight at 4°C with several buffer changes, or by using adsorbent beads (e.g., Bio-Beads).
-
Load the proteoliposomes with the internal substrate by freeze-thaw cycles or by including the substrate in the final dialysis buffer. For this protocol, include 10 mM ATP in the final dialysis buffer (Buffer C).
-
Remove external substrate by passing the proteoliposomes through a Sephadex G-50 column equilibrated with Buffer A.
-
-
Transport Assay:
-
Pre-incubate aliquots of the proteoliposomes with varying concentrations of bongkrekic acid (or vehicle control) for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 25°C).
-
Initiate the transport reaction by adding [¹⁴C]-ADP to a final concentration of, for example, 50 µM.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction by applying the reaction mixture to a small, ice-cold Sephadex G-50 column to separate the proteoliposomes from the external radiolabeled substrate.
-
Collect the eluate containing the proteoliposomes into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [¹⁴C]-ADP uptake for each concentration of bongkrekic acid.
-
Plot the initial rates of transport as a function of the bongkrekic acid concentration to determine the IC₅₀.
-
Further kinetic analysis can be performed using appropriate models for irreversible inhibition to determine parameters like kinact and KI.
-
Fluorescence-Based ANT Inhibition Assay Using Magnesium Green™
This assay relies on the change in fluorescence of the Mg²⁺-sensitive dye Magnesium Green™ upon the conversion of ADP to ATP, which have different affinities for Mg²⁺.
5.2.1 Materials
-
Isolated mitochondria or reconstituted proteoliposomes
-
Magnesium Green™ fluorescent dye
-
ADP and ATP
-
Bongkrekic acid
-
Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2)
-
Substrates for mitochondrial respiration (e.g., pyruvate (B1213749) and malate)
-
Fluorometer or plate reader with fluorescence capabilities
5.2.2 Protocol
-
Preparation:
-
Prepare a working solution of Magnesium Green™ in the respiration buffer (e.g., 1 µM).
-
Prepare stock solutions of ADP, ATP, and bongkrekic acid.
-
-
Assay Procedure:
-
Add the respiration buffer containing Magnesium Green™ and respiratory substrates to the cuvette or microplate well.
-
Add the isolated mitochondria or proteoliposomes to the reaction mixture and allow the baseline fluorescence to stabilize.
-
To test for inhibition, pre-incubate the mitochondria/proteoliposomes with the desired concentration of bongkrekic acid.
-
Initiate the ADP/ATP exchange by adding a known concentration of ADP (e.g., 100 µM).
-
Monitor the change in fluorescence over time. The exchange of external ADP for internal ATP will lead to a decrease in the free Mg²⁺ concentration in the external medium, resulting in a decrease in Magnesium Green™ fluorescence.
-
-
Data Analysis:
-
The rate of change in fluorescence is proportional to the rate of ANT-mediated ADP/ATP exchange.
-
Calculate the initial rate of fluorescence change for each concentration of bongkrekic acid.
-
Plot the rates against the inhibitor concentration to determine the IC₅₀ and other kinetic parameters.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying the inhibition kinetics of bongkrekic acid on ANT using a reconstituted proteoliposome system and a radioisotope-based assay.
Conclusion
Bongkrekic acid remains an indispensable tool for probing the function of the adenine nucleotide translocase and the broader field of mitochondrial bioenergetics. Its specific and irreversible mechanism of inhibition provides a clear and potent method for disrupting cellular energy metabolism. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of ANT in health and disease, as well as for the screening and characterization of novel modulators of mitochondrial function. The continued study of the interaction between bongkrekic acid and ANT will undoubtedly contribute to our understanding of fundamental cellular processes and may pave the way for new therapeutic strategies.
References
- 1. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Chemistry of Bongkrekic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, presents a significant public health concern and a subject of intensive scientific scrutiny. This technical guide provides a comprehensive overview of the structural chemistry of bongkrekic acid and its known isomers. It delves into their chemical structures, stereochemistry, physicochemical properties, and the intricate signaling pathway through which they exert their toxic effects. Detailed experimental protocols for the isolation, purification, and analytical determination of these compounds are provided, alongside a summary of key synthetic strategies. This document aims to serve as a critical resource for researchers and professionals engaged in toxicology, natural product chemistry, and drug development.
Introduction
Bongkrekic acid (BA) is a highly unsaturated, branched-chain tricarboxylic acid with the chemical formula C28H38O7.[1] First identified in Indonesia as the causative agent of fatal food poisoning outbreaks associated with fermented coconut tempeh, bongkrekic acid has since been recognized as a formidable mitochondrial toxin.[1] Its primary mechanism of action involves the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[1][2] This disruption of cellular energy metabolism leads to rapid cell death and severe organ damage, particularly in the liver, brain, and kidneys.[1]
The complex chemical structure of bongkrekic acid, featuring multiple stereocenters and conjugated double bonds, gives rise to several isomers with varying degrees of toxicity.[3][4] Understanding the nuanced structural differences between these isomers is paramount for accurate detection, toxicological assessment, and the development of potential therapeutic interventions.
Structural Chemistry of Bongkrekic Acid and Its Isomers
Bongkrekic acid is a polyketide, a class of secondary metabolites produced by a wide range of organisms.[2] Its structure is characterized by a long, flexible carbon backbone with three carboxylic acid groups, three methyl groups, one methoxyl group, and a system of conjugated double bonds.[5]
Bongkrekic Acid
The systematic IUPAC name for bongkrekic acid is (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid.[1] The specific stereochemistry and the configuration of the double bonds are crucial for its high-affinity binding to the ADP/ATP translocase.
Isomers of Bongkrekic Acid
Several isomers of bongkrekic acid have been identified, with the most well-known being isobongkrekic acid. More recently, a novel isomer, iBKA-neo, has been discovered.[3]
-
Isobongkrekic Acid (iBKA): This isomer is a trans-isomer of bongkrekic acid at the C20-C21 double bond.[3] While it shares the same molecular formula and connectivity, this geometric difference significantly impacts its biological activity, rendering it less toxic than bongkrekic acid.[4]
-
iBKA-neo: This newly identified isomer is a trans-isomer of bongkrekic acid at the C8-C9 double carbon bond.[3] Its toxicological profile is still under investigation but is expected to differ from both bongkrekic acid and isobongkrekic acid.
Physicochemical and Spectroscopic Properties
The distinct physicochemical and spectroscopic properties of bongkrekic acid and its isomers are critical for their identification and quantification.
Physicochemical Properties
| Property | Bongkrekic Acid | Isobongkrekic Acid | iBKA-neo |
| Molecular Formula | C28H38O7 | C28H38O7 | C28H38O7 |
| Molecular Weight | 486.60 g/mol | 486.60 g/mol | 486.60 g/mol |
| Melting Point | 50-60 °C | Not reported | Not reported |
| Solubility | Soluble in DMSO and water | Not reported | Not reported |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these complex molecules.
| Spectroscopic Data | Bongkrekic Acid (in CD3OD) | iBKA-neo (in CD3OD) |
| ¹H NMR (Selected Peaks) | δ 5.98 (t, J = 10.9 Hz, 1H), 5.21 (dt, J = 10.9, 7.6 Hz, 1H) | δ 6.03 (dd, J = 14.7, 10.3 Hz, 1H), 5.46 (dd, J = 14.7, 7.3 Hz, 1H) |
| ¹³C NMR (Selected Peaks) | δ 130.55, 123.73 | δ 132.88, 126.45 |
Mechanism of Action and Signaling Pathway
Bongkrekic acid exerts its profound toxicity by targeting a fundamental process in cellular energy metabolism: the transport of ADP and ATP across the inner mitochondrial membrane. This process is mediated by the Adenine Nucleotide Translocase (ANT).
dot
Caption: Signaling pathway of bongkrekic acid's toxic action.
Bongkrekic acid binds non-covalently but with extremely high affinity to the ANT protein, locking it in a conformation that prevents the translocation of both ADP and ATP.[1][2] This effectively traps ATP within the mitochondrial matrix, where it is produced by oxidative phosphorylation, and starves the cytosol of the energy required to fuel essential cellular processes. The resulting cellular energy crisis leads to a cascade of detrimental events, including loss of ion homeostasis, mitochondrial swelling, and ultimately, apoptotic and necrotic cell death.
Experimental Protocols
Isolation and Purification of Bongkrekic Acid from Burkholderia gladioli
This protocol outlines a general procedure for the isolation and purification of bongkrekic acid from a culture of Burkholderia gladioli pathovar cocovenenans.
Materials:
-
Burkholderia gladioli pv. cocovenenans culture
-
Nutrient broth or a suitable fermentation medium
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Fermentation: Inoculate a suitable fermentation medium with B. gladioli pv. cocovenenans. Incubate the culture under optimal growth conditions (typically 25-30°C with aeration) for a period sufficient for bongkrekic acid production (e.g., 5-7 days).
-
Extraction: Acidify the culture broth to pH ~3 with a suitable acid (e.g., HCl). Extract the acidified broth multiple times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of bongkrekic acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Combine the fractions containing pure bongkrekic acid and concentrate to yield the purified compound.
Total Synthesis of Bongkrekic Acid
The total synthesis of bongkrekic acid is a complex undertaking that has been achieved through various strategies. The first total synthesis was reported by E.J. Corey in 1984.[1] Subsequent syntheses have focused on improving efficiency and stereocontrol. A common strategy involves the convergent coupling of key fragments.
Key Synthetic Strategies:
-
Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira): These are instrumental in forming the carbon-carbon bonds of the polyene backbone with high stereoselectivity.[5]
-
Takai olefination: This reaction is used to stereoselectively form specific double bonds within the molecule.[4]
-
Asymmetric synthesis: Chiral auxiliaries or catalysts are employed to establish the correct stereochemistry at the chiral centers.
A detailed, step-by-step protocol for total synthesis is beyond the scope of this guide but can be found in the primary literature.
Analytical Determination of Bongkrekic Acid and Its Isomers by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of bongkrekic acid and its isomers.[3]
dot
Caption: Experimental workflow for UHPLC-MS/MS analysis.
Instrumentation and Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each isomer.
Conclusion
The structural chemistry of bongkrekic acid and its isomers is a complex and critical area of study with significant implications for food safety, public health, and biomedical research. The subtle variations in their stereochemistry and geometric isomerism lead to profound differences in their biological activity. This technical guide has provided a foundational understanding of their structures, properties, and mechanism of action, along with key experimental methodologies. Continued research into the synthesis, biosynthesis, and toxicology of these fascinating molecules will be essential for developing effective strategies to mitigate their risks and potentially harness their unique biological properties for therapeutic applications.
References
- 1. [Rapid determination of bongkrekic acid in Liushenqu by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
In Vitro Toxicological Profile of Bongkrekic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid (BKA), a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, poses a significant threat to human health due to its potent and often fatal effects on cellular energy metabolism. This technical guide provides an in-depth overview of the in vitro toxicological profile of Bongkrekic acid, with a focus on its molecular mechanism of action, effects on cellular organelles, and impact on cell viability. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial toxins and related cellular pathways. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex processes involved.
Introduction
Bongkrekic acid is a highly unsaturated tricarboxylic fatty acid that has been implicated in numerous foodborne poisoning incidents worldwide, particularly in regions where fermented coconut or corn products are consumed.[1] Its toxicity stems from its specific and potent inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein of the inner mitochondrial membrane.[2][3] This inhibition disrupts the vital exchange of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) between the mitochondrial matrix and the cytosol, leading to a rapid depletion of cellular energy and subsequent cell death.[1][4] Understanding the in vitro toxicological profile of BKA is crucial for the development of diagnostic tools, therapeutic interventions, and strategies to mitigate its public health impact.
Molecular Mechanism of Action
The primary molecular target of Bongkrekic acid is the adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier.[2][5] ANT is an abundant protein of the inner mitochondrial membrane responsible for the 1:1 exchange of mitochondrial ATP for cytosolic ADP, a process essential for supplying the cell with energy generated through oxidative phosphorylation.[1]
BKA binds with high affinity to the ANT, locking it in the matrix-open (m-state) conformation.[6] This conformational lock prevents the translocation of ATP from the mitochondrial matrix to the cytosol, effectively halting the supply of cellular energy.[1][6] The binding of BKA to ANT is highly specific and occurs at the substrate-binding site.[6]
Binding Affinity and Inhibition Kinetics
The interaction between Bongkrekic acid and the adenine nucleotide translocase has been characterized by a low dissociation constant (Kd), indicating a high binding affinity. This strong binding contributes to its potent inhibitory effect on mitochondrial function.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 10-40 nM | Rat heart mitochondria | [5] |
| Inhibitor Constant (Ki) | 2 x 10⁻⁸ M | Rat liver mitochondria | [7] |
| Inhibition of ATP Transport | Full inhibition at 10 µM and 100 µM | Reconstituted human AAC1 in proteoliposomes | [5] |
| Number of High Affinity Sites | 0.13 - 0.20 nmol/mg protein | Rat liver mitochondria | [8] |
| Number of High Affinity Sites | ~1 nmol/mg protein | Rat heart mitochondria | [8] |
Cellular and Mitochondrial Effects
The inhibition of ANT by Bongkrekic acid triggers a cascade of detrimental effects at both the cellular and mitochondrial levels. These effects are primarily a consequence of the severe depletion of cytosolic ATP.
Effects on Cell Viability
Bongkrekic acid exhibits potent cytotoxicity, particularly in cells that are highly reliant on oxidative phosphorylation for their energy needs, such as tumor cells.[9] Studies have shown a dose-dependent decrease in the viability of various cancer cell lines upon exposure to BKA.
| Cell Line | BKA Concentration (µM) | Effect on Cell Viability | Reference |
| 4T1 (murine mammary carcinoma) | up to 100 | Dose-dependent reduction in viability | [9] |
| NIH3T3 (murine fibroblast) | up to 100 | No significant reduction in viability | [9] |
Depletion of Cellular ATP
A direct and critical consequence of ANT inhibition by BKA is the rapid decline in intracellular ATP levels. This energy crisis disrupts numerous ATP-dependent cellular processes, ultimately leading to cell death.
| Cell Line | BKA Concentration | Change in Cellular ATP Levels | Reference |
| 4T1 (murine mammary carcinoma) | Dose-dependent | Reduction in cellular ATP | [10] |
| NIH3T3 (murine fibroblast) | Not specified | No significant change in cellular ATP | [10] |
Impact on Mitochondrial Membrane Potential (ΔΨm)
The effect of Bongkrekic acid on the mitochondrial membrane potential (ΔΨm) is complex. While the inhibition of ATP synthesis would be expected to lead to depolarization, some studies have observed an initial hyperpolarization. This is thought to be due to the continued pumping of protons by the electron transport chain in the absence of ATP synthesis, which is stalled by the lack of ADP in the matrix.[10] However, in the context of cellular stress, BKA has been shown to prevent the breakdown of ΔΨm.[11]
| Cell Line / Condition | BKA Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Mouse lung endothelial cells (palmitate-induced lipotoxicity) | 25 µM | Significant restoration of ΔΨm | [12] |
| HeLa and SW2 cells (flavopiridol- or camptothecin-treated) | 50 µM | Prevention of ΔΨm breakdown | [13] |
| 4T1 and NIH3T3 cells | Dose-dependent | Elevation of ΔΨm (increased JC-1 red fluorescence) | [10] |
Inhibition of Apoptosis
Interestingly, despite its potent cytotoxicity, Bongkrekic acid can act as an inhibitor of apoptosis under certain conditions. The adenine nucleotide translocase is a component of the mitochondrial permeability transition pore (MPTP), the opening of which is a key event in the intrinsic apoptotic pathway. By locking ANT in the m-state, BKA prevents the formation of the MPTP, thereby inhibiting the release of pro-apoptotic factors like cytochrome c from the mitochondria.[9][14]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the toxicological profile of Bongkrekic acid.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Cell culture medium
-
Bongkrekic acid stock solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Bongkrekic acid in culture medium.
-
Remove the medium from the wells and add 100 µL of the BKA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for BKA).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cellular ATP Measurement (Luciferase-Based Assay)
This assay quantifies intracellular ATP levels using the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP to produce light. The amount of light emitted is directly proportional to the ATP concentration.[15][16]
Materials:
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)
-
White-walled 96-well plates
-
Cell culture medium
-
Bongkrekic acid stock solution
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of Bongkrekic acid for the desired time.
-
Lyse the cells by adding the provided lysis buffer according to the kit manufacturer's instructions.
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence immediately using a luminometer.
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
Mitochondrial Membrane Potential Assay (JC-1)
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential. JC-1 is a cationic dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[17]
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Black-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Bongkrekic acid stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with Bongkrekic acid for the desired time. Include a positive control for depolarization (e.g., FCCP).
-
Prepare the JC-1 staining solution according to the kit's protocol.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with the provided assay buffer.
-
Measure the fluorescence intensity of both the red J-aggregates (excitation ~585 nm, emission ~590 nm) and the green monomers (excitation ~510 nm, emission ~527 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.
-
Calculate the ratio of red to green fluorescence to determine changes in mitochondrial membrane potential.
Visualizations
Signaling Pathway of Bongkrekic Acid Toxicity
Caption: Mechanism of Bongkrekic acid toxicity.
Experimental Workflow for Cell Viability (CCK-8) Assay
Caption: CCK-8 cell viability assay workflow.
Logical Relationships of Bongkrekic Acid's Cellular Effects
Caption: Cellular effects of Bongkrekic acid.
Conclusion
The in vitro toxicological profile of Bongkrekic acid is characterized by its highly specific and potent inhibition of the mitochondrial adenine nucleotide translocase. This action leads to a cascade of events, including the depletion of cellular ATP, mitochondrial dysfunction, and ultimately, cell death. While it can paradoxically inhibit apoptosis by preventing the opening of the mitochondrial permeability transition pore, its profound impact on cellular bioenergetics makes it a formidable toxin. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate the mechanisms of BKA toxicity and to develop effective countermeasures. A thorough understanding of its in vitro effects is a critical first step in addressing the public health challenges posed by this potent mitochondrial toxin.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 101.200.202.226 [101.200.202.226]
An In-depth Technical Guide to the Pathophysiology of Bongkrekic Acid Poisoning
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] This toxin is associated with severe and often fatal foodborne illnesses linked to the consumption of contaminated fermented coconut or corn-based products.[1][2] The primary mechanism of BA's toxicity is the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein for cellular energy metabolism.[1][3] This guide provides a comprehensive overview of the pathophysiology of bongkrekic acid poisoning, detailing its mechanism of action, the resultant cellular dysfunction, and the systemic effects observed in clinical and preclinical studies. It includes a summary of toxicological data, detailed experimental protocols for studying BA's effects, and visualizations of the key pathways involved.
Introduction
Bongkrekic acid is a heat-stable, highly unsaturated tricarboxylic fatty acid.[1][2] Its colorless and odorless nature makes it an insidious contaminant in foods.[1][4] Historically, outbreaks of BA poisoning have been reported in Indonesia and China, and more recently in other regions, highlighting a continued public health concern.[1][2][5] The toxin's primary targets are organs with high energy demands, such as the liver, brain, and kidneys.[1][3] The clinical presentation of BA poisoning is characterized by a rapid onset of symptoms including dizziness, vomiting, abdominal pain, and in severe cases, multi-organ failure, coma, and death.[3][4] Mortality rates in outbreaks can be as high as 40-100%.[4]
Mechanism of Action: Inhibition of Adenine Nucleotide Translocase
The central mechanism of bongkrekic acid's toxicity is its specific and potent inhibition of the mitochondrial adenine nucleotide translocase (ANT).[1][2] ANT is an integral protein of the inner mitochondrial membrane responsible for the electrogenic exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix.[1] This process is fundamental for supplying the cell with the energy currency, ATP.
Bongkrekic acid binds to the ANT protein, locking it in a specific "m-state" or matrix-facing conformation.[1][6] This conformational lock prevents the translocator from cycling and transporting ADP into the mitochondria and ATP out into the cytosol.[3][6] The binding of bongkrekic acid to ANT is considered irreversible.[3] This disruption of nucleotide transport effectively halts oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[7]
Figure 1: Mechanism of Bongkrekic Acid Inhibition of ANT.
Pathophysiology
The inhibition of ANT and subsequent ATP depletion triggers a cascade of detrimental cellular events, leading to the systemic pathology observed in bongkrekic acid poisoning.
Cellular Energy Crisis and Metabolic Shift
With mitochondrial ATP production halted, cells are forced to rely on anaerobic glycolysis for energy.[7] This metabolic shift is insufficient to meet the energy demands of highly active tissues and leads to the accumulation of lactic acid, causing metabolic acidosis.[8] Studies have shown that bongkrekic acid enhances glucose consumption rates while reducing oxygen consumption in cells.[7] However, this compensatory glycolysis is ultimately unsustainable, especially under low glucose conditions, leading to cell death.[7][9]
Organ-Specific Toxicity
-
Liver: The liver is a primary target of bongkrekic acid due to its high metabolic rate and central role in detoxification.[3] Pathological findings include centrilobular necrosis, swelling, and fatty degeneration.[1] The impairment of gluconeogenesis can lead to an initial hyperglycemia followed by profound hypoglycemia.[1][4]
-
Brain: The brain is highly dependent on aerobic respiration for its energy supply. ATP depletion leads to neuronal dysfunction, cerebral edema, and neurological symptoms such as dizziness, somnolence, and coma.[1][3]
-
Kidneys: Acute kidney injury is a common complication of bongkrekic acid poisoning, resulting from direct cellular toxicity and reduced renal perfusion.[3][4]
Figure 2: Pathophysiological Cascade of Bongkrekic Acid Poisoning.
Quantitative Toxicological Data
The following table summarizes the available quantitative data on the toxicity of bongkrekic acid.
| Parameter | Species/System | Value | Reference(s) |
| LD50 (Oral) | Human | 1 - 3.16 mg/kg | [1][5] |
| Mice | 0.68 - 6.84 mg/kg | [1][10] | |
| Rats | >10 mg/kg (survival), 20 mg/kg (lethal) | [5] | |
| LD50 (Intravenous) | Mice | 1.41 mg/kg | [1] |
| Inhibitory Constant (Ki) | Rat Liver Mitochondria (for ADP/ATP translocase) | 20 nM | [10] |
| EC50 (Cell Death) | Estradiol-deprived MCF-7 cells | 2.58 µM | [10][11] |
| Effective Inhibitory Concentration | ADP Phosphorylation Blockade | 1 µmol BA / 1 mg mitochondrial protein | [1] |
| ATP Hydrolysis Blockade | 10 µmol BA / 1 mg mitochondrial protein (at 6 mmol ATP) | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the pathophysiology of bongkrekic acid poisoning.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of bongkrekic acid on cell viability and to quantify its cytotoxic effects.
Methodology: MTT Assay
-
Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y, or primary hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of bongkrekic acid (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO or ethanol).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Alternative Assays: XTT, WST-1, and LDH release assays can also be employed.[12][13]
Mitochondrial Function Analysis
Objective: To assess the impact of bongkrekic acid on mitochondrial respiration and membrane potential.
Methodology: High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)
-
Cell Preparation: Harvest cultured cells or isolate mitochondria from tissues of interest.
-
Respirometry Chamber: Add the cell suspension or isolated mitochondria to the respirometry chambers containing appropriate respiration medium.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Measure routine respiration.
-
Add digitonin (B1670571) to permeabilize the cell membrane (for intact cells).
-
Add substrates for Complex I (e.g., pyruvate, glutamate, malate) and Complex II (e.g., succinate) to measure leak respiration.
-
Add ADP to measure oxidative phosphorylation capacity.
-
Add bongkrekic acid to assess its inhibitory effect on ADP-stimulated respiration.
-
Add an uncoupler (e.g., CCCP or FCCP) to determine the electron transport system capacity.
-
Add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm the specificity of the measurements.
-
-
Data Analysis: Analyze the oxygen consumption rates at each step to determine the specific effects of bongkrekic acid on different respiratory states.
Mitochondrial Membrane Potential: Can be assessed using fluorescent probes such as TMRM, TMRE, or JC-1, followed by fluorescence microscopy or flow cytometry.
Cellular ATP Level Measurement
Objective: To quantify the depletion of cellular ATP following exposure to bongkrekic acid.
Methodology: Luminescence-Based ATP Assay
-
Cell Culture and Treatment: Plate and treat cells with bongkrekic acid as described in the cell viability assay.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial ATP assay kit.
-
Luciferase Reaction: Add the cell lysate to a luminometer plate and add the luciferase-luciferin reagent.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
Figure 3: General Experimental Workflow for Studying Bongkrekic Acid Toxicity.
Conclusion
Bongkrekic acid is a formidable foodborne toxin with a well-defined molecular target: the mitochondrial adenine nucleotide translocase. Its irreversible inhibition of this crucial transporter leads to a catastrophic cellular energy crisis, culminating in multi-organ failure and a high mortality rate. Understanding the intricate details of its pathophysiology is paramount for the development of diagnostic tools and potential therapeutic interventions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the toxic mechanisms of bongkrekic acid and to explore strategies to mitigate its devastating effects. Given the severity of bongkrekic acid poisoning, continued research and heightened public awareness are essential to prevent future outbreaks.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. poison.org [poison.org]
- 5. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety | MDPI [mdpi.com]
- 6. The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Environmental Factors Influencing Bongkrekic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, represents a significant food safety concern and a subject of interest in toxicological and drug development research. The production of this secondary metabolite is not constitutive but is intricately regulated by a confluence of environmental factors. Understanding these factors is critical for predicting and mitigating contamination events, as well as for harnessing its biosynthetic machinery for potential therapeutic applications. This technical guide provides a comprehensive overview of the key environmental determinants of bongkrekic acid production, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Core Environmental Factors
The biosynthesis of bongkrekic acid is multifactorial, with temperature, pH, and substrate composition being the most critical environmental determinants. Optimal conditions for bacterial growth do not always coincide with those for maximal toxin production, suggesting a complex regulatory network that governs the expression of the bongkrekic acid (bon) biosynthetic gene cluster.
Temperature
Temperature plays a pivotal role in both the growth of B. gladioli pv. cocovenenans and its production of bongkrekic acid. While the bacterium can grow at a wider range of temperatures, toxin production is more restricted.
-
Optimal Temperature for Toxin Production: The ideal temperature range for bongkrekic acid production is between 22°C and 30°C .[1][2][3][4][5] This temperature range is commonly encountered during the fermentation of traditional foods, such as Indonesian tempe bongkrek, which has been historically associated with outbreaks of bongkrekic acid poisoning.[1][2]
-
Optimal Temperature for Bacterial Growth: B. gladioli pv. cocovenenans exhibits optimal growth at slightly higher temperatures, typically around 30°C to 37°C .[3]
pH
The pH of the substrate is another critical factor influencing the production of bongkrekic acid. A neutral to slightly alkaline environment is most conducive to toxin synthesis.
-
Optimal pH for Toxin Production: Bongkrekic acid production is optimal in a pH range of 6.5 to 8.0 .[6]
-
Inhibition of Toxin Production: Acidic conditions can inhibit the growth of B. gladioli pv. cocovenenans and, consequently, the production of bongkrekic acid. Acidifying the substrate with lemon juice or vinegar is a recommended preventative measure in home fermentation.[7]
Substrate Composition: The Critical Role of Fatty Acids
The chemical composition of the growth substrate, particularly its lipid content, is a major determinant of bongkrekic acid production. The toxin is synthesized from fatty acid precursors, and both the concentration and the type of fatty acids present significantly impact the final yield.
-
High-Risk Substrates: Foods rich in fatty acids, especially those derived from coconut and corn , are frequently implicated in bongkrekic acid poisoning.[1][2][7][8][9]
-
Influence of Fat Concentration: There is a direct correlation between the concentration of fat in the substrate and the amount of bongkrekic acid produced. In coconut-based media, toxin production is negligible at fat concentrations of 10% or less (on a dry basis), even with substantial bacterial growth.[2][10][11] However, at fat concentrations of 40-50%, bongkrekic acid yields can be as high as 1.4 mg/g.[10][11]
-
Specific Fatty Acids Promoting Toxin Production: Certain fatty acids have been identified as potent stimulators of bongkrekic acid biosynthesis.
Aeration and Agitation
B. gladioli pv. cocovenenans is an aerobic bacterium, meaning it requires oxygen for growth.[2] Studies have shown that the bacterium does not grow under anaerobic conditions. While specific quantitative studies on the direct impact of varying aeration and agitation rates on bongkrekic acid yield are limited, it can be inferred that adequate oxygen supply is a prerequisite for the metabolic activity required for toxin synthesis. In industrial fermentation, aeration and agitation are critical parameters for optimizing the production of secondary metabolites. It is plausible that insufficient oxygen would limit bacterial proliferation and, consequently, toxin production. Conversely, excessive shear stress from high agitation rates could potentially have a negative impact on bacterial growth and toxin synthesis. Further research is needed to quantify the optimal dissolved oxygen concentration and agitation speed for maximizing bongkrekic acid production.
Quantitative Data on Bongkrekic Acid Production
The following tables summarize the quantitative data on bongkrekic acid production under different environmental conditions as reported in the scientific literature.
Table 1: Effect of Temperature and pH on Bongkrekic Acid Production
| Parameter | Optimal Range for Toxin Production | Reference(s) |
| Temperature | 22°C - 30°C | [1][2][3][4][5] |
| pH | 6.5 - 8.0 | [6] |
Table 2: Effect of Substrate Composition on Bongkrekic Acid Production
| Substrate/Fatty Acid | Concentration | Bongkrekic Acid Yield (mg/g dry weight) | Reference(s) |
| Coconut Fat | 10% or less | Not detectable | [2][10][11] |
| Coconut Fat | 40% - 50% | up to 1.4 | [10][11] |
| Oleic Acid (18:1) | Not specified | up to 2.62 | [10][11] |
| Lauric Acid (12:0) | Not specified | Stimulates production | [2][10][11] |
| Myristic Acid (14:0) | Not specified | Stimulates production | [2][10][11] |
| Palmitic Acid (16:0) | Not specified | Stimulates production | [2][10][11] |
Experimental Protocols
This section details the methodologies for the cultivation of B. gladioli pv. cocovenenans and the extraction and quantification of bongkrekic acid.
Cultivation of Burkholderia gladioli pv. cocovenenans
Objective: To culture B. gladioli pv. cocovenenans under controlled laboratory conditions to study bongkrekic acid production.
Materials:
-
Burkholderia gladioli pv. cocovenenans strain (e.g., from a recognized culture collection)
-
Growth medium (e.g., Luria-Bertani (LB) agar (B569324) and broth, or a specialized medium like defatted Rich Coconut Media (dRCM))
-
Incubator
-
Shaking incubator (for liquid cultures)
-
Sterile culture flasks and petri dishes
Procedure:
-
Strain Activation: Streak the B. gladioli pv. cocovenenans strain onto an LB agar plate and incubate at 30-37°C for 24-48 hours until single colonies are visible.
-
Inoculum Preparation: Inoculate a single colony into a flask containing sterile LB broth. Incubate at 30-37°C with shaking (e.g., 200 rpm) overnight to obtain a seed culture.
-
Experimental Culture: Inoculate the experimental medium (e.g., dRCM supplemented with specific fatty acids) with the seed culture. The incubation conditions should be set according to the experimental parameters being tested (e.g., 30°C for 5 days for studying the effect of fatty acids).[10]
Extraction and Quantification of Bongkrekic Acid by HPLC-MS/MS
Objective: To extract bongkrekic acid from a sample matrix and quantify its concentration using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Sample (e.g., fermented food, bacterial culture)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate (B86663)
-
Sodium acetate (B1210297) (anhydrous)
-
C18 solid-phase extraction (SPE) material
-
Centrifuge
-
Nitrogen evaporator
-
HPLC-MS/MS system
-
Bongkrekic acid analytical standard
Procedure (based on QuEChERS method): [1]
-
Sample Preparation: Homogenize 2.0 g of the sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile containing 5% acetic acid and vortex for 1 minute. Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate, vortex for 1 minute, and centrifuge.
-
Clean-up: Transfer 5 mL of the supernatant to a tube containing 200 mg of C18 and 900 mg of anhydrous magnesium sulfate. Vortex and centrifuge.
-
Concentration and Reconstitution: Take 2 mL of the supernatant, evaporate to dryness under a stream of nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.22 µm nylon filter.
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in negative ion mode. Monitor for specific precursor-to-product ion transitions for bongkrekic acid in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Construct a calibration curve using matrix-matched standard solutions of bongkrekic acid and quantify the analyte in the samples using an external standard method.
Biosynthetic and Regulatory Pathways
The production of bongkrekic acid is governed by the bon biosynthetic gene cluster. While the enzymatic steps in the biosynthesis are becoming clearer, the precise mechanisms by which environmental signals regulate this gene cluster are still under investigation.
Bongkrekic Acid Biosynthetic Pathway
The bon gene cluster encodes a type I polyketide synthase (PKS) and a suite of accessory enzymes that together assemble the complex bongkrekic acid molecule. The biosynthesis involves the iterative addition of extender units to a starter unit, with specific modifications at various steps.
Caption: Proposed biosynthetic pathway of bongkrekic acid.
Regulatory Network of Bongkrekic Acid Production
Environmental factors such as temperature, pH, and the presence of specific fatty acids are known to influence bongkrekic acid production. These signals are likely perceived by the bacterium and transduced through a regulatory network that controls the expression of the bon gene cluster. Putative regulatory genes, bonR1 and bonR2, have been identified upstream of the bon cluster, but their precise roles and the mechanisms by which they respond to environmental cues are yet to be fully elucidated.
Caption: Conceptual model of the environmental regulation of bongkrekic acid production.
Conclusion and Future Directions
The production of bongkrekic acid by Burkholderia gladioli pv. cocovenenans is tightly controlled by a specific set of environmental conditions. A warm, neutral pH environment, coupled with a substrate rich in specific fatty acids like oleic acid, provides the ideal milieu for high-level toxin production. While significant progress has been made in identifying these key environmental factors and the genetic basis for biosynthesis, several areas warrant further investigation. A deeper understanding of the molecular mechanisms underlying the sensory and regulatory networks that govern the expression of the bon gene cluster in response to environmental cues is needed. Furthermore, quantitative studies on the impact of aeration and agitation will be crucial for a more complete picture of the environmental factors influencing bongkrekic acid production. Such knowledge will not only enhance our ability to prevent foodborne intoxications but also open up possibilities for the controlled biotechnological production of this and related polyketide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of toxin-antitoxin modules in Burkholderia cenocepacia biofilm persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The potential of Burkholderia gladioli KRS027 in plant growth promotion and biocontrol against Verticillium dahliae revealed by dual transcriptome of pathogen and host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the environmental cues modulating the expression of bacterial toxin–antitoxin systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of increased dissolved oxygen concentration on the formation of secondary metabolites by manumycin-producing Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adaptation and Antibiotic Tolerance of Anaerobic Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Burkholderia pseudomallei produces 2-alkylquinolone derivatives important for host virulence and competition with bacteria that employ naphthoquinones for aerobic respiration [frontiersin.org]
- 11. Toxin production by Burkholderia pseudomallei strains and correlation with severity of melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Bongkrekic Acid in Food Matrices by UHPLC-MS/MS
Introduction
Bongkrekic acid (BA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] This heat-stable toxin can contaminate various fermented food products, particularly those derived from coconut and corn.[3][4] Ingestion of food contaminated with bongkrekic acid can lead to severe illness and has a high mortality rate, with reported fatalities ranging from 40% to 100%.[1] The toxin targets the mitochondria, inhibiting the adenine (B156593) nucleotide translocase (ANT) and thereby disrupting the cell's energy supply, which can lead to multi-organ failure.[2][5] Given the significant public health risk, sensitive and reliable methods for the quantification of bongkrekic acid in food are essential. This application note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of bongkrekic acid in various food matrices.
Principle
This method utilizes the high separation efficiency of UHPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify bongkrekic acid. The procedure involves extraction of the analyte from the food matrix, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode.
Experimental Protocols
Sample Preparation
A critical step in the analysis of bongkrekic acid is the efficient extraction of the analyte from complex food matrices. Various methods have been developed, with the choice of solvent and cleanup procedure depending on the specific food type.
For Rice Flour and Tremella Mushrooms: [6]
-
Weigh 5 g of crushed rice flour or 2.5 g of crushed Tremella mushroom into a 50 mL centrifuge tube.
-
Add 15 mL of 80:20 methanol/water (v/v) containing 1% ammonia.
-
Soak the mixture for 1 hour, followed by sonication for 30 minutes.
-
Centrifuge the mixture and transfer an aliquot of the supernatant (3 mL for rice flour extract or 6 mL for Tremella mushroom extract) to a clean tube.
-
Concentrate the extract to 1 mL using a stream of nitrogen gas.
-
Filter the concentrated extract through a 0.22 µm filter prior to UHPLC-MS/MS analysis.
For Fermented Corn Flour (QuEChERS method): [7]
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) containing 5% (v/v) acetic acid and vortex for 1 minute.
-
Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate, then vortex for 1 minute.
-
Centrifuge for 5 minutes.
-
Transfer 5 mL of the supernatant into a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate, and vortex for 1 minute.
-
Take 2 mL of the supernatant, evaporate to dryness under nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% (v/v) acetonitrile solution.
-
Filter the solution through a 0.22 µm nylon filter before injection.
UHPLC-MS/MS Analysis
The following are typical instrumental conditions for the analysis of bongkrekic acid. Optimization may be required depending on the specific instrument and column used.
Liquid Chromatography Conditions: [6][8][9]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate |
| Mobile Phase B | 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5-6 µL |
| Column Oven Temp. | 40°C |
| Gradient | Optimized for separation within a 6-15 minute run time.[9][10] |
Mass Spectrometry Conditions: [6][11]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| Ionspray Voltage | -4500 V (Negative Mode) |
| Curtain Gas | 35 psi |
| Nebulizer Gas | 55 psi |
| Heating Gas | 55 psi |
MRM Transitions:
The selection of precursor and product ions is crucial for selective and sensitive detection. Both negative and positive ionization modes have been successfully employed.[10][12] Ammonium positive adduct ions have been shown to yield higher response intensities for bongkrekic acid and its isomers.[8][12]
| Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 485.3 | 441.2 (Quantifier) | Negative | [6] |
| 485.1239 | Varies | Negative (HRMS) | [13] |
| [M+NH₄]⁺ | 437, 419 | Positive | [10][12] |
Quantitative Data Summary
The developed UHPLC-MS/MS methods have been validated for their performance in various food matrices. The following tables summarize the key quantitative parameters.
Table 1: Method Validation Parameters for Bongkrekic Acid Quantification
| Parameter | Rice & Noodle Products[14][15] | Fermented Corn Flour[7] | Rice Noodles[11] | Biofluids (Plasma & Urine)[9][16] |
| Linearity Range | - | 1-200 µg/L | 0-50 ng/mL | 2-100 µg/L, 2.5-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.9998 | >0.9994 |
| LOD | - | 0.75 µg/kg | 0.1 µg/kg | 0.7 µg/L, 1 ng/mL |
| LOQ | 0.20-0.40 µg/kg | - | - | 2.0 µg/L, 2.5 ng/mL |
| Recovery (%) | 80.5-106.6 | 78.9-112 | 90.1-105.4 | 83.7-112.0, 91.23-103.7 |
| Precision (RSD %) | 2.4-7.2 | 4.2-16 | 0.4-7.5 | <10, 0.82-3.49 |
Visualizations
Caption: General workflow for the UHPLC-MS/MS analysis of bongkrekic acid in food.
Caption: Simplified MS/MS fragmentation pathway of bongkrekic acid in negative ion mode.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of bongkrekic acid in a variety of food matrices. The sample preparation protocols are straightforward and effective, and the instrumental analysis is rapid. This method is suitable for routine monitoring of food products to ensure consumer safety and for investigational analysis during foodborne illness outbreaks. The validation data demonstrates that the method meets the requirements for accuracy, precision, and sensitivity for the detection of this potent toxin at levels relevant to public health.
References
- 1. poison.org [poison.org]
- 2. benchchem.com [benchchem.com]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. Feeds | Hi-Q Marine Biotech International Ltd [fucoidanhiq.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sciex.com [sciex.com]
- 7. qikan.cmes.org [qikan.cmes.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a multianalyte method for quantification of aflatoxins and bongkrekic acid in rice and noodle products using PRiME-UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Fast determination of bongkrekic acid in plasma by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Detection of Bongkrekic Acid Isomers in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Contamination of food products, particularly fermented coconut or corn-based items, can lead to severe foodborne illness with high mortality rates.[1][2] BKA and its isomers, such as isobongkrekic acid (iBKA) and the more recently identified iBKA-neo, exert their toxicity by inhibiting the mitochondrial adenine (B156593) nucleotide translocase (ANT).[3][4] This inhibition blocks the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and multi-organ failure.[2][5] Given the severity of BKA poisoning and the potential for varied toxicity among its isomers, sensitive and specific analytical methods for their detection in biological samples are crucial for clinical diagnosis, toxicological studies, and forensic investigations.[4][6]
These application notes provide detailed protocols for the extraction and quantification of bongkrekic acid and its isomers from biological matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.[4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various UHPLC-MS/MS methods for the detection of bongkrekic acid and its isomers in biological and food matrices.
Table 1: Method Performance for Bongkrekic Acid (BKA) in Biological Samples
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Plasma | 2 - 100 | 2.0 | 83.7 - 112.0 | [8] |
| Plasma | 2.5 - 500 | 2.5 | Not Reported | [6] |
| Urine | 2.5 - 500 | 2.5 | Not Reported | [6] |
Table 2: Method Performance for Bongkrekic Acid Isomers in Food Matrices
| Analyte | Matrix | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| BKA, iBKA, iBKA-neo | Multiple Foods | 0.25 - 500 | 0.25 | 82.32 - 114.84 | [4][9] |
| BKA, iBKA | Fermented Dairy | 1 - 200 (ng/mL) | 0.075 (BKA), 0.11 (iBKA) | 90.8 - 106 | [10] |
Experimental Protocols
Protocol 1: Extraction and Analysis of Bongkrekic Acid from Plasma and Urine
This protocol is adapted from a validated UHPLC-MS/MS method for the determination of BKA in human biofluids.[6]
1. Sample Preparation
-
Plasma:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., ¹³C₂₈-BKA at 50 ng/mL).
-
Add 150 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex mix thoroughly.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 100 µL of deionized water.
-
Transfer the final extract to an autosampler vial for UHPLC-MS/MS analysis.[6]
-
-
Urine:
-
To 20 µL of urine in a microcentrifuge tube, add 20 µL of the IS solution (50 ng/mL).
-
Add 160 µL of 50% methanol.
-
Vortex mix thoroughly.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.[6]
-
2. UHPLC-MS/MS Conditions
-
Chromatographic Column: Hypersil Gold C18 column (50 mm × 2.1 mm, 1.8 µm) or equivalent.[6]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-12 min: 95% B
-
Followed by a 3-minute re-equilibration at initial conditions.[6]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[6]
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
BKA: Precursor ion (m/z) 485.3 → Product ion (m/z) 441.2 (quantifier)
-
Additional transitions can be monitored for confirmation.
-
Protocol 2: Extraction and Analysis of Bongkrekic Acid Isomers from Food Matrices
This protocol is based on a method developed for the simultaneous detection of BKA, iBKA, and iBKA-neo.[4][7]
1. Sample Preparation
-
Homogenize 5 g of the food sample with 20 mL of an extraction solvent (e.g., 80:20 methanol/water with 1% ammonia (B1221849) or 5% acetic acid in acetonitrile).
-
Sonicate for 30 minutes.
-
Centrifuge and collect the supernatant.
-
The extract can be further cleaned up using solid-phase extraction (SPE) with a WAX column for improved purity.[7]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Conditions
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate
-
B: 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate[7]
-
-
Gradient Elution: A gradient optimized to separate the isomers within a 15-minute run time.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Triple quadrupole mass spectrometer in MRM mode. Both positive and negative ESI modes can be utilized, with ammonium positive adduct ions showing higher sensitivity for all isomers.[4][7]
-
MRM Transitions: Specific precursor-product ion transitions for BKA, iBKA, and iBKA-neo should be optimized. Distinct ion ratios can be used for preliminary screening to differentiate between isomers.[4]
Visualizations
Caption: Mechanism of Bongkrekic Acid Toxicity.
Caption: Experimental Workflow for BKA Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
- 6. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Bongkrekic Acid and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
Application Notes and Protocols for the Extraction of Bongkrekic Acid from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] This highly unsaturated tricarboxylic fatty acid is a formidable food safety concern, implicated in severe and often fatal foodborne illnesses.[3][4] Its mechanism of toxicity involves the inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), which is crucial for cellular energy metabolism.[1][5] The unique structure and potent biological activity of bongkrekic acid also make it a subject of interest in drug development and toxicological research.
These application notes provide detailed protocols for the cultivation of Burkholderia gladioli pv. cocovenenans and the subsequent extraction and purification of bongkrekic acid. The methodologies described are compiled from scientific literature and are intended for research purposes in a controlled laboratory setting.
Bacterial Cultivation for Bongkrekic Acid Production
The production of bongkrekic acid is dependent on specific environmental conditions that first support the growth of Burkholderia gladioli pv. cocovenenans and then favor toxin synthesis.[1] Optimal production is typically achieved in warm (22–30 °C), neutral pH environments, with the presence of fatty acids, particularly those found in coconut and corn.[1][6]
Protocol 1: Bacterial Culture and Fermentation
This protocol outlines the steps for activating and culturing Burkholderia gladioli pv. cocovenenans for the production of bongkrekic acid.
Materials:
-
Burkholderia gladioli pv. cocovenenans strain (e.g., BCRC 15827)[7]
-
GVC enrichment broth (6.0 g/L potato leaching powder, 20.0 g/L glucose, 0.01 g/L gentian violet, 0.02 g/L chloramphenicol)[7]
-
Seed medium
-
Fermentation medium
-
Incubator shaker
Procedure:
-
Activation: Activate the Burkholderia gladioli pv. cocovenenans strain by culturing it at 28 °C for 2–3 days on an appropriate agar (B569324) medium.[8][9]
-
Seed Culture: Inoculate a sterile seed medium with the activated bacterial culture. Incubate the seed culture at 28 °C with shaking at 180 rpm for 48 hours.[8]
-
Fermentation: Inoculate the fermentation medium with the seed culture (e.g., a 5 mL inoculum). Incubate the fermentation culture at 30 °C with 70% humidity for 14 days.[8] To enhance bongkrekic acid production, the fermentation medium can be supplemented with fatty acids. For instance, the addition of 10% olive oil has been shown to increase production by up to 12.6-fold.[7]
Extraction and Purification of Bongkrekic Acid
Following fermentation, bongkrekic acid can be extracted from the culture medium using solvent extraction and purified through chromatographic techniques.
Protocol 2: Solvent Extraction of Bongkrekic Acid
This protocol describes a method for the initial extraction of bongkrekic acid from the bacterial fermentation broth.
Materials:
-
Fermentation broth containing Burkholderia gladioli pv. cocovenenans
-
Methanol
-
Deionized water
-
Diatomaceous earth
-
Rotary evaporator
Procedure:
-
Solvent Extraction: After the 14-day fermentation period, soak the entire culture medium in a solution of methanol/water (v/v = 3/1) for 12 hours.[8]
-
Filtration: Filter the mixture through diatomaceous earth to remove bacterial cells and other solid debris.[8]
-
Concentration: Concentrate the filtrate using a rotary evaporator at 45 °C to remove the methanol.[8] The resulting aqueous solution contains the crude extract of bongkrekic acid.
Protocol 3: Purification of Bongkrekic Acid
Further purification of the crude extract is necessary to isolate bongkrekic acid and its isomers.
Materials:
-
Crude bongkrekic acid extract
-
Silica (B1680970) gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for chromatography
Procedure:
-
Silica Column Chromatography: The crude extract can be subjected to silica column chromatography to separate bongkrekic acid from other components in the mixture.[8][9]
-
Preparative HPLC: For higher purity, the fractions containing bongkrekic acid from the silica column can be further purified using preparative HPLC.[8][9] This technique allows for the separation of bongkrekic acid and its isomers.
-
Solid-Phase Extraction (SPE): Alternatively, solid-phase extraction (SPE) can be employed for purification.[8] Anion exchange columns are suitable for this purpose due to the acidic nature of bongkrekic acid.[10]
Quantitative Analysis
The concentration and purity of the extracted bongkrekic acid can be determined using analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
| Parameter | Value | Reference |
| Recovery Rates | 82.32–114.84% (in food matrices) | [8][9] |
| Limit of Quantification (LOQ) | 0.25 μg/kg | [8][9] |
| Linearity Range | 0.25–500 μg/kg | [8][9] |
| Intraday Precision (RSD) | < 12.67% | [8][9] |
| Interday Precision (RSD) | < 12.67% | [8][9] |
Visualizing the Workflow and Biosynthesis
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of bongkrekic acid from bacterial cultures.
Caption: Workflow for bongkrekic acid extraction.
Bongkrekic Acid Biosynthesis Pathway
The biosynthesis of bongkrekic acid is governed by the bon gene cluster, which encodes a type I polyketide synthase (PKS).[6] The pathway involves the assembly of a polyketide chain with subsequent modifications to form the final tricarboxylic fatty acid structure.
Caption: Simplified biosynthesis pathway of bongkrekic acid.
Safety Precautions
Bongkrekic acid is a highly toxic substance. All handling of the bacterium and the purified toxin should be conducted in a laboratory with appropriate biosafety containment levels. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All waste materials should be decontaminated before disposal. There is currently no specific antidote for bongkrekic acid poisoning, and exposure can be fatal.[11]
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Investigation of Bongkrekic Acid Poisoning Caused by Consumption of a Nonfermented Rice Noodle Product without Noticeable Signs of Spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death from bongkrekic acid toxicity: first report in North America [cfsre.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Comparative Genomic Analysis of the Foodborne Pathogen Burkholderia gladioli pv. cocovenenans Harboring a Bongkrekic Acid Biosynthesis Gene Cluster [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices [mdpi.com]
- 9. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
Application Notes and Protocols for Studying Bongkrekic Acid Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] Historically associated with fatal food poisoning outbreaks from contaminated fermented coconut or corn products, BKA's unique mechanism of action has made it a valuable tool in cell biology and cancer research.[1][3] BKA selectively inhibits the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.[1][2] This inhibition disrupts cellular energy homeostasis, leading to cytotoxicity.[4] Notably, tumor cells often exhibit increased sensitivity to BKA, a phenomenon linked to their high metabolic rate and reliance on glycolysis, often referred to as the Warburg effect.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to investigate the cytotoxic effects of Bongkrekic acid. The provided methodologies are essential for researchers aiming to understand the mechanisms of BKA-induced cell death, screen for potential therapeutic agents that target mitochondrial metabolism, or evaluate the differential sensitivity of various cell types to this toxin.
Mechanism of Action
Bongkrekic acid's primary molecular target is the adenine nucleotide translocase (ANT).[1][2] ANT is a vital transporter that facilitates the exchange of ATP synthesized within the mitochondria for ADP from the cytosol.[1] By binding to ANT, BKA locks the transporter in a conformation that prevents the translocation of ATP out of the mitochondrial matrix, effectively cutting off the cell's primary energy supply.[2] This leads to a rapid depletion of cellular ATP, mitochondrial dysfunction, and the induction of apoptosis.[4] The inhibition of ANT by BKA can also prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of apoptosis, highlighting the complex role of ANT in cell death regulation.[6]
Data Presentation: Comparative Cytotoxicity of Bongkrekic Acid
The cytotoxic effects of Bongkrekic acid are cell-type dependent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BKA in various cell lines. This data is crucial for selecting appropriate cell models and designing experiments with relevant dose ranges.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 4T1 | Murine Mammary Carcinoma | CCK-8 | 24 | Dose-dependent reduction in viability observed, specific IC50 not stated. | [7] |
| NIH3T3 | Mouse Embryonic Fibroblast | CCK-8 | 24 | No significant cytotoxicity observed at concentrations effective against 4T1 cells. | [7] |
| HeLa | Human Cervical Cancer | Not Specified | Not Specified | Showed little toxicity in one study, but used as a model for apoptosis inhibition by BKA. | [6] |
| SW2 | Human Small Cell Lung Cancer | DePsipher™ Staining | 24 | Used to study mitochondrial membrane potential changes with 50 µM BKA. | [2] |
Note: Specific IC50 values for Bongkrekic acid are not widely reported in the public literature. The provided information is based on qualitative descriptions of cytotoxicity and concentrations used in mechanistic studies.
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess Bongkrekic acid's cytotoxicity.
Protocol 1: Assessment of Cell Viability using MTT/CCK-8 Assay
This protocol is designed to quantify the effect of Bongkrekic acid on cell viability. The MTT and CCK-8 assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., 4T1, NIH3T3)
-
Complete cell culture medium
-
Bongkrekic acid (BKA) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
BKA Treatment:
-
Prepare serial dilutions of BKA in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the BKA-containing medium. Include untreated control wells with fresh medium only.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol measures the intracellular ATP concentration, which is expected to decrease upon BKA treatment due to ANT inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bongkrekic acid (BKA)
-
6-well or 12-well cell culture plates
-
ATP detection assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to reach about 80% confluency at the time of the assay.
-
Treat cells with various concentrations of BKA for the desired duration (e.g., 24 hours).
-
-
Cell Lysis and ATP Measurement:
-
Wash the cells with PBS.
-
Lyse the cells according to the ATP detection kit manufacturer's instructions to release intracellular ATP.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase-based ATP detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Normalization:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay) to normalize the ATP levels per microgram of protein.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bongkrekic acid (BKA)
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate (for microscopy) or in a standard multi-well plate (for flow cytometry).
-
Treat cells with BKA at the desired concentrations and for the appropriate time.
-
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Visualizations
Bongkrekic Acid Cytotoxicity Workflow
Caption: Experimental workflow for assessing Bongkrekic acid cytotoxicity.
Signaling Pathway of Bongkrekic Acid-Induced Apoptosis
Caption: BKA-induced apoptosis signaling pathway.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. Bongkrekic Acid: A New Threat for Food Safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. poison.org [poison.org]
- 5. researchgate.net [researchgate.net]
- 6. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish Embryo Model for Assessing Bongkrekic Acid Developmental Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in fermented coconut or corn-based products.[1][2] Human consumption of BA-contaminated food can lead to severe illness and multi-organ failure, targeting primarily the liver, brain, and kidneys.[1][2] The toxin's primary mechanism of action is the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein responsible for the exchange of ATP and ADP across the inner mitochondrial membrane.[1][2][3] This disruption of cellular energy supply ultimately leads to apoptosis and cell death.[4][5]
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity studies due to its rapid external development, optical transparency, and high genetic homology to humans.[6][7] This document provides detailed application notes and protocols for utilizing the zebrafish embryo model to assess the developmental toxicity of Bongkrekic acid, offering a valuable tool for toxicology screening and mechanistic studies.
Data Presentation
Table 1: Mortality Rate of Zebrafish Embryos Exposed to Bongkrekic Acid
| Concentration of Bongkrekic Acid (mg/L) | Mortality Rate at 96 hours post-fertilization (%) |
| 0 (Control) | 0 |
| 0.01 | <10 |
| 0.05 | 25 |
| 0.1 | 79 |
| 1 | 100 |
Data summarized from a study on the toxicity of Bongkrekic acid in zebrafish embryos.[8][9] The half-lethal concentration (LC50) at 96 hours was determined to be 0.045 mg/L.[9]
Table 2: Morphological and Organ-Specific Defects in Zebrafish Embryos Exposed to Bongkrekic Acid
| Endpoint | Concentration of Bongkrekic Acid (mg/L) | Observed Effects at 96 hours post-fertilization |
| Morphology | ≥0.1 | Significant reduction in body length, eye area, and lens area.[8][9] |
| ≥0.1 | Enlarged yolk sac.[8][9] | |
| ≥0.1 | Reduction in otic vesicle and otolith areas.[8][9] | |
| Cardiotoxicity | ≥0.05 | Bradycardia (reduced heart rate) and hypo-contractility.[8][9] |
| ≥0.05 | Larger ventricular volume.[8][9] | |
| Neurobehavioral Toxicity | ≥0.05 | Reduced response rates in sensorimotor assessments.[8][9] |
| ≥0.05 | Decreased number of neuromast hair cells.[8][9] | |
| Hepatotoxicity | ≥0.1 | Reduction in liver area and EGFP fluorescence in transgenic liver lines.[8][9] |
| ≥0.1 | Signs of metabolic acidosis.[8][9] | |
| Ion Regulation | ≥0.1 | Reduction in the density of mitochondrial-rich ionocytes.[8][9] |
Data summarized from a study on the toxicity of Bongkrekic acid in zebrafish embryos.[8][9]
Experimental Protocols
Zebrafish Embryo Collection and Maintenance
This protocol is adapted from standard zebrafish embryotoxicity testing guidelines.[10][11][12]
Materials:
-
Adult zebrafish (Danio rerio)
-
Breeding tanks with dividers
-
Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with NaHCO3 to pH 7.2-7.4)
-
Methylene blue (optional, as an antifungal agent)
-
Petri dishes
-
Stereomicroscope
-
Incubator set to 28.5°C
Protocol:
-
Set up breeding tanks with a 2:1 male-to-female ratio in the late afternoon.
-
The following morning, remove the divider to allow for spawning.
-
Collect fertilized eggs within 30 minutes of spawning.
-
Wash the embryos with fresh E3 medium to remove debris.
-
Examine the embryos under a stereomicroscope and select healthy, fertilized embryos for the assay.
-
Maintain the embryos in Petri dishes with E3 medium in an incubator at 28.5°C.
Bongkrekic Acid Exposure Protocol
Materials:
-
Bongkrekic acid stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration in the exposure medium is non-toxic, typically ≤0.1%)[13]
-
E3 medium
-
96-well plates
-
Healthy zebrafish embryos at 4-6 hours post-fertilization (hpf)
-
Multi-channel pipette
Protocol:
-
Prepare a series of Bongkrekic acid dilutions in E3 medium from the stock solution. Recommended concentrations for initial screening are 0, 0.01, 0.05, 0.1, and 1 mg/L.[8][9]
-
Using a multi-channel pipette, add 200 µL of the respective test solutions to the wells of a 96-well plate.
-
Carefully transfer one healthy embryo per well into the 96-well plate.
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 28.5°C for up to 96 hours.
-
Renew the exposure solutions daily (at 24, 48, and 72 hours) by carefully removing the old solution and adding fresh solution to maintain the chemical concentration.
Endpoint Analysis
a. Mortality Assessment:
-
Record the number of dead embryos in each concentration group every 24 hours for 96 hours.
-
Indicators of lethality include coagulation of the embryo, lack of somite formation, no heartbeat, and failure of the tail to detach from the yolk sac.[11]
b. Morphological Assessment:
-
At 96 hpf, observe the embryos under a stereomicroscope.
-
Measure body length, eye area, lens area, yolk sac area, otic vesicle area, and otolith area using imaging software.
c. Cardiotoxicity Assessment:
-
At 48 or 72 hpf, acclimate the embryos to room temperature.
-
Record videos of the heart and count the heart rate (beats per minute).
-
Visually assess for pericardial edema and abnormalities in heart contractility.
d. Neurobehavioral Assessment (Touch-Evoked Response):
-
At 48 or 72 hpf, gently touch the tail of the embryo with a fine needle.
-
Record the presence or absence of a normal escape response (a rapid C-bend followed by swimming).
e. Hepatotoxicity Assessment (for transgenic lines):
-
Utilize a transgenic zebrafish line with fluorescently labeled liver cells (e.g., Tg(fabp10a:EGFP)).
-
At 96 hpf, measure the fluorescent area of the liver using a fluorescence microscope and appropriate imaging software.
Mandatory Visualizations
Caption: Mechanism of Bongkrekic Acid induced apoptosis.
Caption: Experimental workflow for assessing Bongkrekic Acid toxicity.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial and extramitochondrial apoptotic signaling pathways in cerebrocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial delivery of bongkrekic acid using a MITO-Porter prevents the induction of apoptosis in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Assessing the toxicity of bongkrekic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brief guidelines for zebrafish embryotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mitochondrial Permeability Transition Pore Assay Using Bongkrekic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance channel that forms in the inner mitochondrial membrane.[1] Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.[2][3] The mPTP is implicated in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Consequently, the modulation of mPTP opening presents a promising therapeutic target.
Bongkrekic acid is a potent and specific inhibitor of the mPTP.[4][5] It acts by binding to the adenine (B156593) nucleotide translocase (ANT), a key component of the mPTP complex, thereby stabilizing the pore in its closed conformation.[5][6] This property makes Bongkrekic acid an invaluable tool for studying the role of the mPTP in cellular physiology and pathology, as well as for screening potential therapeutic agents that target this channel.
These application notes provide a detailed protocol for assessing mPTP opening in living cells using the calcein-AM/cobalt chloride (CoCl₂) quenching assay, with Bongkrekic acid as a key inhibitory control and experimental agent.
Principle of the Assay
The calcein-AM/CoCl₂ assay is a widely used method to directly measure mPTP opening in intact cells.[7][8] The assay is based on the following principles:
-
Calcein-AM Loading: The membrane-permeable dye, calcein-AM, is loaded into cells where it is cleaved by intracellular esterases to the membrane-impermeable fluorescent molecule, calcein (B42510). Calcein distributes throughout the cytoplasm and inside the mitochondria, emitting a green fluorescence.[9]
-
Cytosolic Quenching: Cobalt chloride (CoCl₂), a quencher of calcein fluorescence, is added to the extracellular medium. CoCl₂ can permeate the plasma membrane but not the inner mitochondrial membrane of healthy mitochondria. Therefore, it quenches the cytosolic calcein fluorescence, while the mitochondrial calcein remains fluorescent.[9]
-
mPTP Opening Detection: Upon induction of mPTP opening, the inner mitochondrial membrane becomes permeable to small molecules, including CoCl₂. The influx of CoCl₂ into the mitochondrial matrix quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is a direct measure of mPTP opening.[10]
Bongkrekic acid, by inhibiting mPTP opening, prevents the entry of CoCl₂ into the mitochondria, thus preserving the mitochondrial calcein fluorescence.
Signaling Pathway and Experimental Workflow
Caption: Role of mPTP in apoptosis and its inhibition by Bongkrekic acid.
Caption: Key steps of the mPTP assay experimental workflow.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation
-
Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Bongkrekic Acid Stock Solution (10 mM): Dissolve 5 mg of Bongkrekic acid in 1 mL of DMSO. Store at -20°C.
-
Cobalt Chloride (CoCl₂) Solution (100 mM): Dissolve 1.3 g of CoCl₂ in 100 mL of distilled water. Store at 4°C.
-
Ionomycin Stock Solution (1 mM): Dissolve 1 mg of Ionomycin in 1.39 mL of DMSO. Store at -20°C.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 10 mM HEPES, pH 7.4.
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Pre-treatment with Bongkrekic Acid:
-
Induction of mPTP Opening (Positive Control):
-
For positive control wells, add an mPTP inducer such as Ionomycin (final concentration 1-5 µM) for the last 15-30 minutes of the pre-treatment incubation.
-
-
Calcein-AM Loading:
-
Prepare a 1 µM Calcein-AM loading solution in Assay Buffer.
-
Remove the treatment medium and wash the cells twice with warm Assay Buffer.
-
Add the Calcein-AM loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
CoCl₂ Quenching:
-
Prepare a quenching solution containing 1 mM CoCl₂ in Assay Buffer.
-
Remove the Calcein-AM loading solution and wash the cells twice with Assay Buffer.
-
Add the CoCl₂ quenching solution and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., Ex/Em = 494/517 nm).
-
Acquire images from multiple fields for each condition.
-
Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment with Bongkrekic Acid:
-
Induction of mPTP Opening (Positive Control):
-
To the positive control tube, add Ionomycin (1-5 µM final concentration) for the last 15-30 minutes of incubation.
-
-
Calcein-AM Loading and CoCl₂ Quenching:
-
Prepare a staining solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in Assay Buffer.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of the staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a green fluorescence detector (e.g., FITC channel).
-
Collect at least 10,000 events per sample.
-
Data Presentation and Analysis
Quantitative data from the mPTP assay can be presented in a tabular format for clear comparison. The fluorescence intensity of the mitochondrial calcein is inversely proportional to the degree of mPTP opening.
Table 1: Quantitative Analysis of mPTP Inhibition by Bongkrekic Acid
| Cell Type | mPTP Inducer | Bongkrekic Acid Concentration (µM) | Assay Method | Observed Effect | Reference |
| Human Platelets | Convulxin + Thrombin | 10 - 50 | Flow Cytometry | Dose-dependent inhibition of coated-platelet formation and mitochondrial depolarization. | [4] |
| HeLa and SW2 cells | Flavopiridol or Camptothecin | 50 | Fluorescence Microscopy | Pre-incubation with Bongkrekic acid prevented the loss of mitochondrial membrane potential. | [11] |
| Mouse Lung Endothelial Cells | Palmitic Acid | 25 | Fluorescence Microscopy | Attenuated palmitate-induced mitochondrial damage and spontaneous mPTP formation. | |
| Murine Pancreatic Acinar Cells | CCK-8 or TLCS | 50 | Confocal Fluorescence Microscopy | Protected against the loss of mitochondrial membrane potential (Δψm) and NAD(P)H. | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Basal conditions in PINK1-/- cells | Not specified, used as inhibitor | Fluorescence Microscopy | Abrogated the genotypic difference in mPTP opening between PINK1-/- and control cells. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete quenching of cytosolic calcein. | Optimize CoCl₂ concentration (try a range from 0.5 to 2 mM). Ensure adequate washing after Calcein-AM loading. |
| Weak mitochondrial signal | Low Calcein-AM loading. Cells are unhealthy. | Increase Calcein-AM concentration or incubation time. Ensure cells are healthy and not overly confluent. |
| No response to inducer | Inducer concentration is too low or ineffective for the cell type. | Increase the concentration of the inducer or try a different inducer. Optimize the incubation time. |
| High variability between replicates | Inconsistent cell numbers or handling. Photobleaching. | Ensure accurate cell counting and consistent pipetting. Minimize exposure of stained cells to light. |
Conclusion
The calcein-AM/CoCl₂ assay is a robust and direct method for studying mPTP opening in living cells. When used in conjunction with Bongkrekic acid, a specific mPTP inhibitor, this assay provides a powerful tool for researchers in basic science and drug development to investigate the role of the mPTP in various physiological and pathological processes and to screen for novel modulators of this critical mitochondrial channel. Careful optimization of the protocol for the specific cell type and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Bongkrekic acid | Mitochondrial toxins | TargetMol [targetmol.com]
- 2. assaygenie.com [assaygenie.com]
- 3. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mito-egfp-probe.com [mito-egfp-probe.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sm.unife.it [sm.unife.it]
- 9. abbkine.com [abbkine.com]
- 10. researchgate.net [researchgate.net]
- 11. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Bongkrekic Acid-Induced Organ Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] It has been implicated in numerous fatal food poisoning outbreaks worldwide.[2] BKA's primary mechanism of action is the irreversible inhibition of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[3][4] This disruption of cellular energy metabolism leads to widespread cell death and catastrophic multi-organ failure, with the liver, kidneys, and brain being the most affected organs.[5][6] The mortality rate associated with BKA poisoning is alarmingly high, ranging from 40% to 100%.[2]
These application notes provide detailed protocols for inducing and evaluating BKA-induced organ failure in rodent models, specifically mice and rats. The protocols are designed to serve as a foundational guide for researchers investigating the pathophysiology of BKA toxicity, as well as for the preclinical evaluation of potential therapeutic interventions.
Data Presentation
Quantitative Toxicity Data of Bongkrekic Acid in Animal Models
The following table summarizes the reported lethal dose (LD50) values for bongkrekic acid in various animal models. This data is critical for dose selection in experimental study design.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | 0.68 - 6.84 | [5] |
| Mice | Intravenous | 1.41 | [5] |
| Rats | Oral | >10 (survival), 20 (lethal) | [5] |
Biomarkers for Assessing Bongkrekic Acid-Induced Organ Damage
This table outlines key serum biomarkers for quantifying liver and kidney damage in animal models of BKA-induced organ failure.
| Organ of Injury | Biomarker | Description |
| Liver | Alanine Aminotransferase (ALT/GPT) | An enzyme primarily located in hepatocytes; elevated serum levels are a specific indicator of liver cell damage. |
| Liver | Aspartate Aminotransferase (AST/GOT) | An enzyme found in the liver, heart, and other muscles; elevated levels indicate tissue damage, often used in conjunction with ALT for liver function assessment. |
| Kidney | Blood Urea Nitrogen (BUN) | A waste product formed in the liver and excreted by the kidneys; elevated levels suggest impaired kidney function. |
| Kidney | Creatinine | A waste product from muscle metabolism that is filtered by the kidneys; elevated serum levels are a key indicator of reduced kidney function. |
Experimental Protocols
Protocol 1: Acute High-Dose Bongkrekic Acid-Induced Hepatorenal Failure in Mice
This protocol is designed to induce acute and severe organ failure, leading to high mortality, suitable for studying the rapid toxic effects of BKA.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: Minimum of 7 days prior to the experiment with free access to standard chow and water.
2. Materials:
-
Bongkrekic acid (pure substance)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Animal balance
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Biochemical analyzer for serum biomarkers
3. Experimental Procedure:
-
Dose Preparation: Prepare a stock solution of Bongkrekic acid in the vehicle. For an acute high-dose study, a dose of 5.0 mg/kg body weight is recommended.[3] The final volume for oral gavage should be approximately 100-200 µL per mouse.
-
Animal Grouping: Randomly assign mice to a control group (vehicle only) and a BKA-treated group. A minimum of 8-10 animals per group is recommended.
-
Administration: Administer the prepared BKA solution or vehicle to the mice via oral gavage.
-
Monitoring:
-
Closely monitor the animals for clinical signs of toxicity, including lethargy, restlessness, convulsions, and changes in respiration.[5]
-
Record survival rates at regular intervals (e.g., every hour) for up to 4.5 hours post-administration, as high mortality is expected within this timeframe with this dosage.[3]
-
-
Sample Collection:
-
At the end of the observation period (4.5 hours) or at the time of euthanasia for humane reasons, collect blood via cardiac puncture.[3]
-
Harvest liver and kidney tissues for histopathological analysis.
-
-
Biochemical Analysis:
-
Histopathology:
-
Fix the liver and kidney tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections for evidence of cellular necrosis, inflammation, and other pathological changes.
-
Protocol 2: Subacute Bongkrekic Acid-Induced Hepatorenal Injury in Mice
This protocol is designed to induce a more moderate and sustained organ injury, allowing for the evaluation of therapeutic interventions over a longer period.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Acclimatization: Minimum of 7 days.
2. Materials:
-
Same as Protocol 1.
3. Experimental Procedure:
-
Dose Preparation: Prepare a BKA solution for a single oral dose of 2.0 mg/kg body weight.[3]
-
Animal Grouping: Randomly assign mice to control and BKA-treated groups.
-
Administration: Administer the BKA solution or vehicle via oral gavage.
-
Monitoring:
-
Monitor animal health and body weight daily for up to 21 days.[3]
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., days 1, 3, 7, 14, and 21) to assess the progression of organ damage and recovery.[3]
-
At the end of the study (day 21), euthanize the animals and collect terminal blood and organ samples.
-
-
Biochemical Analysis:
-
Analyze serum for ALT, AST, and BUN levels at each time point.[3]
-
-
Histopathology:
-
Perform H&E staining on liver and kidney tissues collected at the end of the study to evaluate chronic tissue damage.
-
Signaling Pathways and Experimental Workflows
Bongkrekic Acid-Induced Apoptotic Signaling Pathway
Bongkrekic acid's toxicity is initiated by its binding to the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane. This binding locks ANT in a conformation that prevents the transport of ADP into the mitochondrial matrix and ATP out into the cytoplasm. The resulting depletion of cytosolic ATP and accumulation of ADP disrupts cellular energy homeostasis. This disruption is a key trigger for the intrinsic pathway of apoptosis. The inhibition of ANT can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Caption: BKA inhibits ANT, leading to cytochrome c release and caspase-mediated apoptosis.
Experimental Workflow for In Vivo BKA Toxicity Studies
The following diagram illustrates a typical workflow for conducting in vivo studies of bongkrekic acid-induced organ failure.
Caption: Workflow for in vivo studies of BKA-induced organ failure.
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. poison.org [poison.org]
- 3. Synergistic protective effects of TCM formula NRICM102 and N-acetylcysteine against hepatorenal injury in a mouse model of bongkrekic acid poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexplained Rhabdomyolysis and Hepatic Renal Dysfunction: A Case of Bongkrekic Acid Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Analysis of Bongkrekic Acid-ANT Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin that specifically targets and inhibits the Adenine (B156593) Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane.[1][2][3][4] ANT plays a crucial role in cellular energy metabolism by facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[2] The irreversible binding of BKA to ANT locks the translocator in its matrix-facing conformation (m-state), thereby halting the export of ATP to the cytosol and leading to cellular energy depletion and eventual cell death.[2]
Understanding the kinetics and affinity of the BKA-ANT interaction is of significant interest in toxicology, pharmacology, and drug development. Spectrophotometry offers a readily accessible and powerful method to study this protein-ligand interaction in real-time. This application note provides a detailed protocol for the spectrophotometric analysis of the BKA-ANT interaction, along with data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.
While BKA itself exhibits a characteristic ultraviolet (UV) absorbance spectrum, the binding event to ANT is expected to induce conformational changes in the protein, leading to alterations in its intrinsic absorbance spectrum. These spectral changes can be monitored to quantify the binding affinity and kinetics of the interaction.
Data Presentation
The following tables summarize key quantitative data related to the bongkrekic acid-ANT interaction, compiled from various studies.
Table 1: Binding Affinity and Inhibitory Concentrations of Bongkrekic Acid
| Parameter | Value | Species/System | Method | Reference |
| Dissociation Constant (Ki) | 2 x 10-8 M | Rat liver mitochondria | Inhibition of ADP translocation | [5] |
| EC50 for Inhibition of ADP/ATP Exchange | 55.6 ± 17.0 µM | Recombinant human ANT1 in liposomes | Fluorescence-based assay | [6] |
| Inhibitory Concentration for complete ADP phosphorylation blockage | 1 µmol BKA / 1 mg mitochondrial protein | Not specified | Not specified | [2] |
| Inhibitory Concentration for complete ATP hydrolysis blockage | 10 µmol BKA / 1 mg mitochondrial protein (at 6 mM ATP) | Not specified | Not specified | [2] |
Experimental Protocols
This section outlines a generalized protocol for the spectrophotometric analysis of the BKA-ANT interaction. This protocol is based on established principles of UV-Vis spectroscopy for protein-ligand binding studies, as a specific standardized protocol for this particular interaction is not widely published.
Protocol 1: Determination of the Optimal Wavelength for Monitoring BKA-ANT Interaction
Objective: To identify the wavelength(s) at which the maximum absorbance change occurs upon BKA binding to ANT.
Materials:
-
Isolated and purified Adenine Nucleotide Translocase (ANT)
-
Bongkrekic acid (BKA) stock solution (in a suitable solvent, e.g., DMSO or ethanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions:
-
Prepare a solution of ANT at a known concentration (e.g., 1-5 µM) in the assay buffer.
-
Prepare a series of BKA solutions of varying concentrations in the assay buffer.
-
-
Record Individual Spectra:
-
Record the absorbance spectrum of the ANT solution from 250 nm to 400 nm.
-
Record the absorbance spectrum of a high concentration BKA solution from 250 nm to 400 nm.
-
-
Record Difference Spectrum:
-
To a cuvette containing the ANT solution, add a saturating concentration of BKA.
-
Incubate for a sufficient time to ensure binding equilibrium is reached (e.g., 5-10 minutes).
-
Record the absorbance spectrum of the BKA-ANT complex.
-
Calculate the difference spectrum by subtracting the sum of the individual spectra of ANT and BKA from the spectrum of the complex.
-
-
Identify Optimal Wavelength:
-
The wavelength(s) exhibiting the largest positive or negative peaks in the difference spectrum are the optimal wavelengths for monitoring the binding interaction. This is often observed around the aromatic amino acid absorption region (270-290 nm) due to conformational changes in the protein.
-
Protocol 2: Spectrophotometric Titration for Determination of Binding Affinity (Kd)
Objective: To determine the dissociation constant (Kd) of the BKA-ANT interaction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to the optimal wavelength determined in Protocol 1.
-
Blank the instrument with the assay buffer.
-
-
Prepare the ANT Sample:
-
Place a known concentration of ANT solution in a quartz cuvette.
-
-
Perform the Titration:
-
Record the initial absorbance of the ANT solution.
-
Make successive small additions of a concentrated BKA stock solution to the ANT solution in the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (e.g., 1-2 minutes).
-
Record the absorbance after each addition.
-
Continue the additions until the absorbance change reaches a plateau, indicating saturation of the ANT with BKA.
-
-
Data Analysis:
-
Correct the absorbance readings for dilution by multiplying by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the total volume of BKA solution added.
-
Plot the change in absorbance (ΔA) as a function of the total BKA concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the single-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathway of Bongkrekic Acid Action
Caption: Mechanism of Bongkrekic Acid Toxicity.
Experimental Workflow for Spectrophotometric Analysis
Caption: Spectrophotometric Analysis Workflow.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial adenine nucleotide translocase is modified oxidatively during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Safe Handling and Disposal of Bongkrekic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bongkrekic acid is a potent, heat-stable respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It is colorless, odorless, and tasteless, presenting a significant hazard in research and laboratory settings.[2][3] The toxin targets the mitochondrial adenine (B156593) nucleotide translocase (ANT), inhibiting ATP/ADP exchange and leading to cellular energy depletion, multiple organ failure, and potentially death.[2][4] Due to its severe toxicity, stringent safety protocols for its handling and disposal are imperative. This document provides detailed guidelines for the safe management of Bongkrekic acid in a laboratory environment.
Hazard Identification and Toxicity
Bongkrekic acid is classified as a highly toxic substance. Its heat stability renders standard autoclaving procedures ineffective for decontamination.[1] The primary routes of exposure are ingestion, inhalation of aerosols, and skin or eye contact.
Table 1: Quantitative Toxicity Data for Bongkrekic Acid
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Human | Oral | 1 - 3.16 | [2] |
| Human | Oral (estimated fatal dose) | 1 - 1.5 mg (total dose) | [4][5] |
| Mice | Oral | 0.68 - 6.84 | [2][5] |
| Mice | Oral | 3.16 | [6] |
| Rats | Oral | >10 (survived), 20 (lethal) | [2] |
Symptoms of Bongkrekic acid poisoning can appear within 1 to 10 hours of exposure and include fatigue, dizziness, abdominal pain, vomiting, and diarrhea.[3][4] Severe cases can rapidly progress to liver failure, kidney injury, coma, and death, with mortality rates reported to be between 40% and 100%.[3] There is no specific antidote for Bongkrekic acid poisoning; treatment is supportive.[3]
Safe Handling Protocols
Engineering Controls
-
All work with Bongkrekic acid, both in solid form and in solution, must be conducted in a certified chemical fume hood to prevent the inhalation of aerosols.[1]
-
Ensure the work area is well-ventilated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling Bongkrekic acid.[1]
-
Gloves: Wear nitrile rubber gloves at all times.[1] Inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[6]
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][7]
-
Lab Coat: A buttoned lab coat must be worn to protect from accidental spills.[1]
-
Respiratory Protection: For procedures with a high risk of aerosol generation, a respirator with an appropriate acid gas cartridge may be necessary.[7]
General Handling Practices
-
Always consult the Safety Data Sheet (SDS) for Bongkrekic acid before beginning any work.[1]
-
Avoid the formation of aerosols.[8]
-
Keep containers of Bongkrekic acid tightly sealed when not in use.[8]
-
Wash hands thoroughly with soap and water after handling the toxin and before leaving the laboratory.[6]
Spill Management and Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE as outlined in section 3.2 before re-entering the area.
-
Containment: For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite, sand, or universal binders.[1][8]
-
Decontamination: Decontaminate the spill area by scrubbing with alcohol.[1] Following this, further decontaminate with a 1% sodium hypochlorite (B82951) solution, allowing for a contact time of at least 30 minutes.
-
Disposal: Collect all contaminated materials (absorbents, PPE, etc.) in a clearly labeled, sealed container for hazardous waste disposal according to institutional and local regulations.[1]
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of running water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Ingestion: Do not induce vomiting.[8]
In all cases of exposure, seek immediate medical attention. [8]
Decontamination and Disposal Protocols
Due to its heat stability, autoclaving is not an effective method for the disposal of Bongkrekic acid.[1] Chemical inactivation is the recommended procedure.
Chemical Inactivation Protocol
Strong oxidizing agents, such as sodium hypochlorite (bleach), can be used to degrade Bongkrekic acid.[1]
Materials:
-
Bongkrekic acid waste (liquid or solid dissolved in a compatible solvent)
-
Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)
-
Chemical-resistant container
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, place the Bongkrekic acid waste in a suitable chemical-resistant container.
-
Addition of Inactivating Agent: Carefully and slowly add the sodium hypochlorite solution to the waste to achieve a final concentration of at least 1% sodium hypochlorite.[1]
-
Contact Time: Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of the toxin.[1] For waste with a high organic load, a longer contact time of up to 12 hours may be necessary.[1] Occasional gentle swirling of the container can improve the reaction.[1]
-
Neutralization (Optional but Recommended): After the contact time, it may be necessary to neutralize any excess bleach, depending on local disposal regulations. This can be achieved by the careful addition of a reducing agent such as sodium thiosulfate.[1]
-
Disposal: Dispose of the treated and neutralized solution as hazardous chemical waste in accordance with all federal, state, and local regulations.[1]
Validation of Decontamination (Experimental Protocol)
It is crucial to validate the efficacy of the decontamination procedure to confirm the absence of Bongkrekic acid.[1] High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this purpose.
Objective: To confirm the complete degradation of Bongkrekic acid following chemical inactivation.
Materials:
-
Sample of the treated waste
-
Bongkrekic acid analytical standard
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., methanol (B129727) and acidified water)[9]
-
Sample vials
Procedure:
-
Sample Preparation: Take an aliquot of the treated waste solution. Depending on the expected concentration and matrix, a sample clean-up step using solid-phase extraction may be necessary.[9] Prepare a dilution of the sample in the mobile phase.
-
Standard Preparation: Prepare a series of known concentrations of the Bongkrekic acid analytical standard in the mobile phase to create a calibration curve.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. An acidic mobile phase is often used to ensure good peak shape for Bongkrekic acid.[9]
-
Inject the prepared standards to establish the calibration curve and determine the retention time of Bongkrekic acid.
-
Inject the prepared sample of the treated waste.
-
-
Data Analysis:
-
Analyze the chromatogram of the treated waste sample.
-
The absence of a peak at the retention time corresponding to Bongkrekic acid indicates successful degradation.
-
If a peak is present, quantify the remaining concentration using the calibration curve. If the concentration is above the acceptable limit, the inactivation procedure must be repeated with a higher concentration of the inactivating agent or a longer contact time.
-
Visualizations
Caption: Workflow for the safe handling and disposal of Bongkrekic acid.
Caption: Protocol for the chemical inactivation of Bongkrekic acid waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety [mdpi.com]
- 3. poison.org [poison.org]
- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 5. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. leelinework.com [leelinework.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
Application of Bongkrekic Acid in Mitochondrial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1][2] It serves as a highly specific and powerful tool in mitochondrial research due to its unique mechanism of action. Unlike many mitochondrial toxins that target the electron transport chain, bongkrekic acid is a high-affinity, irreversible inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2][3] This property makes it an invaluable molecular probe for investigating fundamental mitochondrial processes, including energy transduction, the mitochondrial permeability transition pore (MPTP), and apoptosis. These application notes provide an overview of the utility of bongkrekic acid in mitochondrial research and detailed protocols for its use in key experiments.
Mechanism of Action
Bongkrekic acid's primary molecular target is the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane. The ANT facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][4] This exchange is crucial for supplying the cell with energy.
Bongkrekic acid inhibits ANT by locking it in a specific "matrix-facing" (m-state) conformation.[4][5] This conformational lock prevents the translocation of ADP into the mitochondria and the export of ATP out into the cytosol, effectively halting oxidative phosphorylation.[1][3] This inhibition leads to a cascade of downstream effects, including a decrease in cellular ATP levels, a reduction in oxygen consumption, and an increase in the mitochondrial membrane potential.[6] Furthermore, by modulating the conformation of ANT, a key component of the mitochondrial permeability transition pore, bongkrekic acid can inhibit the opening of the MPTP and subsequent apoptotic events.[1][7]
Applications in Mitochondrial Research
The specific and potent inhibition of ANT by bongkrekic acid allows for its application in a variety of research areas:
-
Studying Mitochondrial Bioenergetics: By inhibiting ATP/ADP exchange, bongkrekic acid allows researchers to dissect the contribution of mitochondrial oxidative phosphorylation to cellular energy metabolism. It can be used to study the effects of energetic stress and to investigate alternative energy-producing pathways such as glycolysis.[6]
-
Investigating the Mitochondrial Permeability Transition Pore (MPTP): The ANT is considered a central component of the MPTP, a non-specific channel whose opening is a critical event in some forms of cell death. Bongkrekic acid, by stabilizing the m-state of ANT, is a potent inhibitor of MPTP opening and is widely used to study the pore's regulation and role in pathophysiology.[7][8]
-
Elucidating Apoptotic Pathways: The MPTP opening can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space. By preventing MPTP-dependent mitochondrial outer membrane permeabilization, bongkrekic acid serves as a tool to investigate the upstream and downstream events of the intrinsic apoptotic pathway.[9][10] It helps in determining whether a particular apoptotic stimulus is dependent on the opening of the MPTP.
-
Drug Discovery and Toxicology: Bongkrekic acid can be used as a reference compound in screening assays to identify new modulators of ANT and the MPTP. It also serves as a tool in toxicological studies to understand the mechanisms of mitochondrial dysfunction induced by various xenobiotics.
Quantitative Data
The following tables summarize key quantitative parameters of bongkrekic acid's activity.
| Parameter | Value | Organism/System | Reference(s) |
| Ki for ANT Inhibition | 20 nM | Isolated Rat Liver Mitochondria | [1] |
| Concentration for Complete Inhibition of ADP Phosphorylation | 1 µmol/mg mitochondrial protein | Mammalian Mitochondria | [4] |
| LD50 (Oral) | 0.68-6.84 mg/kg | Mice | [3] |
| LD50 (Oral) | 1-3.16 mg/kg | Human (estimated) | [3] |
| Cell Line | Assay | IC50/EC50 | Reference(s) |
| MCF-7 (human breast cancer) | Cell Viability (MTT assay) | ~35 µM | [11] |
| HL-60 (human promyelocytic leukemia) | Cell Viability (MTT assay) | ~29 µM | [11] |
| K-562 (human chronic myelogenous leukemia) | Cell Viability (MTT assay) | ~32 µM | [11] |
| HeLa (human cervical cancer) | Cell Viability (MTT assay) | >100 µM | [11] |
| 4T1 (murine mammary carcinoma) | Cell Viability (WST-8 assay) | Dependent on cell density | [6] |
| Mouse Lung Endothelial Cells | Attenuation of Palmitate-induced Lipotoxicity | 25 µM | [8] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of functional mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Mitochondria Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 30 mM Tris-HCl (pH 7.4)
-
Mitochondrial Resuspension Buffer: 250 mM Mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease inhibitor cocktail
Procedure:
-
Harvest cells by scraping and transfer to a pre-chilled centrifuge tube.
-
Wash the cells by resuspending the pellet in ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C. Repeat this step twice.
-
Resuspend the cell pellet in a small volume of ice-cold MIB containing a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,200 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in Mitochondrial Resuspension Buffer.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Resuspension Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of mitochondrial respiration using a high-resolution respirometer.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
-
Respiratory substrates (e.g., 5 mM pyruvate (B1213749), 2 mM malate, 10 mM glutamate, 10 mM succinate)
-
ADP solution (e.g., 500 mM stock)
-
Bongkrekic acid (e.g., 1 mM stock in DMSO)
-
Oligomycin (B223565) (inhibitor of ATP synthase)
-
FCCP (uncoupler)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chambers.
-
Add isolated mitochondria to the chambers (e.g., 0.1-0.5 mg/mL final concentration).
-
Record the basal respiration rate (State 2) after the signal stabilizes.
-
Add respiratory substrates (e.g., pyruvate and malate) to initiate electron flow through Complex I.
-
Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate State 3 respiration (active oxidative phosphorylation).
-
Once a steady State 3 rate is established, add bongkrekic acid (e.g., 1-5 µM) and observe the inhibition of ADP-stimulated respiration.
-
(Optional) Subsequently, add oligomycin to inhibit any remaining ATP synthase activity, followed by titration with FCCP to determine the maximal electron transport system capacity.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
JC-1 staining solution (e.g., 5 µg/mL in cell culture medium)
-
Bongkrekic acid
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
PBS
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of bongkrekic acid for the specified duration. Include untreated controls and a positive control group treated with FCCP (e.g., 10 µM for 15-30 minutes).
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the wells.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer.
-
Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Protocol 4: Assessment of Mitochondrial Permeability Transition Pore (MPTP) Opening using the Calcium Retention Capacity (CRC) Assay
This protocol measures the amount of calcium that isolated mitochondria can sequester before the MPTP opens.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
CRC Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2
-
Respiratory substrates (e.g., 5 mM pyruvate and 2 mM malate)
-
Calcium Green-5N (fluorescent Ca2+ indicator)
-
CaCl2 solution (e.g., 1 mM stock)
-
Bongkrekic acid
-
Cyclosporin A (CsA, another MPTP inhibitor)
-
Atractyloside (MPTP opener)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
In a 96-well black plate, add CRC Buffer containing respiratory substrates and Calcium Green-5N (e.g., 1 µM).
-
Add isolated mitochondria (e.g., 0.5 mg/mL).
-
Add bongkrekic acid or other test compounds to the respective wells.
-
Place the plate in the fluorescence plate reader and monitor the fluorescence of Calcium Green-5N (Excitation ~506 nm, Emission ~531 nm).
-
After a baseline reading, inject a known amount of CaCl2 (e.g., 10-20 nmol) into each well at regular intervals (e.g., every 2 minutes).
-
Mitochondria will take up the Ca2+, causing a transient increase in fluorescence followed by a return to baseline.
-
MPTP opening is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated Ca2+.
-
The calcium retention capacity is calculated as the total amount of Ca2+ added before the large fluorescence increase. Bongkrekic acid is expected to increase the CRC.
Protocol 5: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Bongkrekic acid
-
Staurosporine (B1682477) (as a positive control for apoptosis induction)
-
Flow cytometer
-
1X Binding Buffer
Procedure:
-
Seed cells in a 6-well plate and treat with bongkrekic acid or staurosporine for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: Mechanism of Bongkrekic Acid action on the Adenine Nucleotide Translocase.
Caption: Role of Bongkrekic Acid in the intrinsic pathway of apoptosis.
Caption: Experimental workflow for studying mitochondrial effects of Bongkrekic Acid.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 6. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial delivery of bongkrekic acid using a MITO-Porter prevents the induction of apoptosis in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Overcoming Bongkrekic acid adsorption to labware during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with bongkrekic acid analysis, with a specific focus on mitigating its adsorption to labware.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or inconsistent recovery of bongkrekic acid in my analysis?
A1: Low and variable recovery of bongkrekic acid is frequently due to its adsorption to labware and components of the analytical system. Bongkrekic acid is a tricarboxylic fatty acid, and its carboxyl groups can readily interact with certain surfaces. The primary culprits are:
-
Glass Surfaces: Standard borosilicate glass vials and labware have free silanol (B1196071) groups (Si-OH) on their surface. The acidic carboxyl groups of bongkrekic acid can form strong hydrogen bonds with these silanol groups, leading to significant analyte loss. This interaction is a major cause of poor recovery.[1]
-
Metal Surfaces: Stainless steel components within an HPLC or UPLC system (e.g., tubing, frits, and columns) can have active sites that interact with acidic analytes like bongkrekic acid, leading to poor peak shape and recovery.[2]
Q2: What is the best type of labware to use for bongkrekic acid analysis?
A2: To minimize adsorption, it is highly recommended to use polypropylene (B1209903) (PP) vials and labware for all steps of your workflow, from sample preparation to analysis.[1] Polypropylene is a relatively inert polymer that lacks the silanol groups found in glass, thus preventing the primary mechanism of adsorption for acidic compounds. Several studies detailing successful bongkrekic acid analysis explicitly mention the use of polypropylene autosampler vials.
Q3: Can I use any plastic vials, or is polypropylene preferred?
A3: Polypropylene is the most commonly recommended and validated plastic for the analysis of acidic compounds like bongkrekic acid due to its chemical resistance and low level of extractables. While other plastics like polymethylpentane (TPX) exist, polypropylene is a well-established choice for minimizing analyte loss.
Q4: Are there any alternatives to polypropylene vials if I must use glass?
A4: If glass vials are unavoidable, consider using silanized or deactivated glass vials. These vials have been surface-treated to cap the active silanol groups, creating a more inert and non-polar surface that reduces the potential for interaction with acidic analytes.[3][4]
Q5: What is "passivation" and is it necessary for my LC system?
A5: Passivation is a chemical treatment process that removes reactive iron from the surface of stainless steel components and forms a passive, inert chromium oxide layer.[2] This is highly recommended for LC systems used in the analysis of acidic compounds like bongkrekic acid to prevent interactions that can cause poor peak shape and low sensitivity. Passivation is typically performed by flushing the system with an acidic solution, such as nitric acid or phosphoric acid.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Response | Adsorption of bongkrekic acid to glass labware. | 1. Immediately switch to polypropylene (PP) vials and collection tubes. 2. If glass must be used, opt for silanized (deactivated) glass vials.[3] 3. Prepare a fresh standard in PP vials to confirm analyte integrity. |
| Poor Peak Shape (Tailing) | Interaction of bongkrekic acid with active sites in the LC system (e.g., stainless steel tubing, column frits). | 1. Perform a system passivation procedure (see Experimental Protocols section).[2] 2. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic or acetic acid) to keep bongkrekic acid in its protonated form, which can reduce interactions. 3. Consider using an LC system with bio-inert components (e.g., PEEK tubing) if the problem persists. |
| Poor Reproducibility (High %RSD) | Inconsistent adsorption between different vials or sample matrices. | 1. Standardize on a single type of labware (polypropylene is recommended) for all samples and standards. 2. Ensure thorough mixing of samples and standards before analysis. 3. If using a new batch of vials, consider a quick recovery check with a known standard. |
| Gradual Decrease in Signal Over a Sequence | Saturation of active sites in the system, followed by gradual re-equilibration or carryover. | 1. Implement a system passivation protocol. 2. Incorporate rigorous wash steps between injections, using a strong solvent to elute any adsorbed analyte. 3. "Prime" the system by injecting a high-concentration standard a few times before running the analytical sequence to saturate active sites. |
Data Presentation
| Labware Material | Expected Recovery of Bongkrekic Acid | Reasoning |
| Polypropylene (PP) | High / Excellent | Inert surface with no silanol groups, minimizing the primary adsorption mechanism. Consistently recommended in literature.[1] |
| Silanized (Deactivated) Glass | Good / High | Surface treatment masks the active silanol groups, creating a more inert surface and reducing adsorption.[3][4] |
| Standard Borosilicate Glass | Poor / Low | Abundant free silanol groups on the surface lead to strong adsorption of the acidic bongkrekic acid, resulting in significant analyte loss.[1] |
Experimental Protocols
Protocol 1: LC System Passivation for Acidic Analyte Analysis
This protocol is a general procedure to passivate a stainless steel-based HPLC or UPLC system to minimize interactions with acidic analytes like bongkrekic acid.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
6M Nitric Acid (HNO₃)
-
A union to connect the flow path in place of the column
Procedure:
-
System Preparation:
-
Remove the column from the system and replace it with a union.
-
Ensure all solvent lines are placed in fresh HPLC-grade water.
-
-
Initial Wash:
-
Flush the entire system with HPLC-grade water for 15 minutes at a flow rate of 1-2 mL/min.
-
-
Organic Wash:
-
Flush the system with isopropanol for 10 minutes at 1 mL/min.
-
-
Water Rinse:
-
Flush the system again with HPLC-grade water for 15 minutes at 1-2 mL/min to remove the isopropanol.
-
-
Acid Passivation:
-
Carefully replace the water with 6M nitric acid.
-
Flush the system with 6M nitric acid for 30 minutes at a flow rate of 1 mL/min. Caution: Nitric acid is corrosive. Wear appropriate personal protective equipment (PPE).
-
-
Final Rinse:
-
Replace the nitric acid with HPLC-grade water.
-
Flush the system with water for at least 60 minutes, or until the eluent is neutral (check with pH paper).
-
-
System Equilibration:
-
Introduce your mobile phase and allow the system to equilibrate before reinstalling the column and proceeding with analysis.
-
Protocol 2: Sample Preparation for Bongkrekic Acid Analysis by LC-MS/MS
This is a representative sample preparation protocol for the extraction of bongkrekic acid from a food matrix, adapted from validated methods.[5]
Materials:
-
Polypropylene centrifuge tubes (50 mL)
-
Extraction solvent: Acetonitrile or Methanol with 1% acetic acid or 0.1% formic acid
-
Polypropylene autosampler vials
-
0.22 µm syringe filters (ensure the membrane is compatible with your solvent)
Procedure:
-
Sample Homogenization:
-
Weigh 1-5 grams of your homogenized sample into a 50 mL polypropylene centrifuge tube.
-
-
Extraction:
-
Add 10-20 mL of the extraction solvent to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Sonicate the mixture for 15-20 minutes in a sonication bath.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid material.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean polypropylene tube.
-
-
Filtration and Transfer:
-
Filter the supernatant through a 0.22 µm syringe filter into a polypropylene autosampler vial.
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Caption: Mechanism of bongkrekic acid adsorption to glass vs. polypropylene.
Caption: Decision tree for troubleshooting low bongkrekic acid recovery.
References
Bongkrekic Acid Isomer Separation: Technical Support Center
Welcome to the technical support center for the HPLC separation of Bongkrekic acid (BKA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the chromatographic analysis of BKA and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key isomers of Bongkrekic acid and why is their separation important?
A1: The primary isomers of concern are Bongkrekic acid (BKA), isobongkrekic acid (iBKA), and a recently identified cis-trans isomer, iBKA-neo.[1][2] The separation of these isomers is critical because they exhibit marked differences in toxicity, despite having only minor structural variances.[1][2] Underestimating the presence of the more toxic isomers by using non-specific detection methods could lead to inaccurate risk assessments.[1][2] BKA is a highly toxic respiratory toxin that inhibits the mitochondrial ADP/ATP carrier, which can lead to severe food poisoning.[3][4]
Q2: Which HPLC column is recommended for separating BKA isomers?
A2: C18 columns are the most commonly used and effective stationary phases for BKA isomer separation. Specific columns cited in successful separations include:
-
ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[5]
-
Hypersil Gold C18 (e.g., 50 mm or 150 mm x 2.1 mm, 1.8 µm)[6] These reversed-phase columns provide the necessary hydrophobicity to retain and separate the long-chain, lipophilic BKA molecules.
Q3: What is the optimal detection method for BKA isomers?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for its high sensitivity and specificity.[1][6] For enhanced sensitivity, detection in the positive electrospray ionization (ESI+) mode is recommended. Utilizing ammonium (B1175870) positive adduct ions has been shown to yield significantly higher response intensities for all BKA isomers compared to the traditional deprotonated molecules in negative mode (ESI-).[1][2][7]
Q4: Can BKA adsorb to labware?
A4: Yes. Bongkrekic acid has a tendency to adsorb onto the free silanol (B1196071) groups present in glass vials.[6][8] To prevent sample loss and ensure accurate quantification, it is recommended to use polypropylene (B1209903) or other polymer-based vials for sample storage and analysis.
Troubleshooting Guide
Problem 1: Poor or incomplete separation of BKA, iBKA, and iBKA-neo isomers (Co-elution).
-
Cause A: Suboptimal Mobile Phase Composition. The choice of organic solvent and additives is crucial for resolving structurally similar isomers.
-
Solution:
-
Optimize Organic Solvent: While both methanol (B129727) and acetonitrile (B52724) can be used, acetonitrile has been shown to provide better separation in optimized methods for all three isomers.[2]
-
Incorporate Additives: Add both a weak acid (e.g., 0.1% formic acid) and a salt (e.g., 2 mM ammonium formate) to the mobile phase.[2][5] Formic acid helps to suppress the ionization of the carboxylic acid groups on the BKA molecules, leading to more consistent retention and better peak shape. Ammonium formate (B1220265) can improve peak shape and ionization efficiency in the mass spectrometer.
-
Adjust Gradient Profile: A shallow, extended gradient is often necessary to resolve isomers. An effective starting point is a gradient of 43–55% B over 10 minutes, where B is acetonitrile with additives.[5]
-
-
-
Cause B: Inappropriate Dilution Solvent. Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and poor resolution.
Problem 2: Low Signal Intensity or Poor Sensitivity.
-
Cause A: Suboptimal Ionization Mode. BKA isomers are tricarboxylic acids and can be detected in both positive and negative ionization modes, but one is significantly more sensitive.
-
Cause B: Matrix Effects. Contaminants from complex sample matrices (e.g., food, biofluids) can suppress the ionization of the target analytes.
-
Solution: Implement a robust sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) or QuEChERS can effectively remove interfering matrix components.[9][10] For certain matrices like rice noodles, magnetic solid-phase extraction using materials like Fe3O4/Halloysite (B83129) nanotubes has also been successfully applied.[11]
-
Problem 3: Tailing or Broad Peaks.
-
Cause A: Secondary Interactions with Column. Residual silanol groups on the silica (B1680970) backbone of the C18 column can interact with the acidic functional groups of BKA, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column (like the BEH or Hypersil Gold series) to minimize available silanol groups. Additionally, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the BKA molecules in their protonated, non-ionized form, which reduces these secondary interactions.[5][6]
-
-
Cause B: Column Contamination or Void. Accumulation of strongly retained sample components or a void at the column inlet can distort peak shapes.
-
Solution:
-
Use a Guard Column: A guard column with the same packing material protects the analytical column from contaminants and is a cost-effective disposable component.[10]
-
Flush the Column: If contamination is suspected, reverse the column (disconnect from the detector) and flush with a strong solvent (e.g., isopropanol (B130326) or methanol).
-
Ensure Sample Filtration: Filter all samples before injection to remove particulates that could clog the column frit.[12]
-
-
Data and Performance Metrics
The following tables summarize the performance of a validated UHPLC-MS/MS method for the separation and quantification of BKA isomers.
Table 1: Method Performance in Tremella fuciformis (Snow Fungus) Matrix [7]
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOQ (µg/kg) | LOD (µg/kg) |
| BKA | 0.25 - 500 | >0.99 | 0.25 | 0.08 |
| iBKA-neo | 0.25 - 500 | >0.99 | 0.25 | 0.08 |
| iBKA | 0.25 - 500 | >0.99 | 0.25 | 0.08 |
Table 2: Recovery and Precision Data [1][2][13]
| Analyte | Spiked Level (µg/kg) | Average Recovery (%) | Precision (RSD %) |
| BKA Isomers | 0.5 | 82.32 - 114.84 | < 12.67 |
| BKA Isomers | 5.0 | 82.32 - 114.84 | < 12.67 |
| BKA Isomers | 50.0 | 82.32 - 114.84 | < 12.67 |
Experimental Protocols
Protocol 1: Optimized UHPLC-MS/MS Method for Three BKA Isomers [5]
-
Instrumentation: ACQUITY UPLC I-Class system coupled with a Xevo TQ-S micro tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mmol/L ammonium formate.
-
Mobile Phase B: 95% acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 - 10.0 43 → 55 10.0 - 11.0 55 → 80 11.0 - 13.0 80 13.0 - 13.1 80 → 43 | 13.1 - 15.0| 43 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Detection: ESI+ mode with Multiple Reaction Monitoring (MRM).
Protocol 2: UHPLC-MS/MS Method for BKA in Biofluids [6]
-
Instrumentation: UHPLC-MS/MS system.
-
Column: Hypersil Gold C18 (150 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 - 1.0 20 1.0 - 8.0 20 → 95 | 8.0 - 12.0 | 95 |
-
Equilibration Time: 3 minutes.
-
Injection Volume: 5 µL.
Visualized Workflows
Caption: Troubleshooting workflow for poor resolution of BKA isomers.
Caption: Experimental workflow for BKA isomer separation method development.
References
- 1. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Determination of bongkrekic acid and isobongkrekic acid in rice noodles by HPLC-Orbitrap HRMS technology using magnetic halloysite nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Enhancing the sensitivity of Bongkrekic acid detection in complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Bongkrekic acid (BA) detection in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Low or No Signal Detected for Bongkrekic Acid Standard
-
Potential Cause 1: Analyte Adsorption. Bongkrekic acid can adsorb to glass surfaces, leading to a significant underestimation of its concentration.[1]
-
Solution: Avoid using glass vials and opt for polypropylene (B1209903) (PP) autosampler vials for all standards, samples, and extracts.[1][2]
-
-
Potential Cause 2: Inappropriate Ionization Mode in Mass Spectrometry. The choice of ionization polarity can significantly impact signal intensity.
-
Solution: For LC-MS/MS analysis, utilize electrospray ionization (ESI) in negative mode, as the three carboxyl groups of BA are easily deprotonated.[3][4] However, some studies have shown that ammonium (B1175870) positive adduct ions can yield significantly higher response intensities for BA and its isomers.[5][6][7] It is recommended to test both positive and negative ESI modes during method development to determine the optimal setting for your instrument and conditions.
-
-
Potential Cause 3: Suboptimal MS/MS Transition Parameters. Incorrect precursor/product ion pairs or collision energies will result in poor sensitivity.
Issue 2: Poor Recovery of Bongkrekic Acid in Spiked Samples
-
Potential Cause 1: Inefficient Extraction. The extraction solvent may not be optimal for the sample matrix. Bongkrekic acid is highly acidic, and its extraction is pH-dependent.[4]
-
Solution: Use an appropriate extraction solvent. Acetonitrile (B52724) is a commonly used and effective solvent.[5] For some matrices, a mixture of methanol, ammonia, and water has proven successful.[9][10] Acidifying the extraction solvent (e.g., with 1% acetic acid in acetonitrile) can also improve extraction efficiency.[3]
-
-
Potential Cause 2: Matrix Effects. Components of the sample matrix can interfere with the ionization of Bongkrekic acid, leading to ion suppression or enhancement.[1][5]
-
Solution 1: Implement a robust sample clean-up procedure. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification or solid-phase extraction (SPE) with a strong anion exchange resin can effectively remove interfering matrix components.[3][11]
-
Solution 2: Use a matrix-matched calibration curve to compensate for matrix effects.[3]
-
Solution 3: Employ a stable isotope-labeled internal standard, such as 13C-labeled Bongkrekic acid, to effectively compensate for matrix effects and improve quantification accuracy.[1][12]
-
Issue 3: Inconsistent or Irreproducible Results
-
Potential Cause 1: Isomer Co-elution. Bongkrekic acid has several isomers, such as isobongkrekic acid (iBKA) and a newly identified isomer, iBKA-neo, which have the same mass-to-charge ratio and can be difficult to separate chromatographically, leading to quantification errors.[5][6][7]
-
Solution: Optimize the chromatographic separation. Utilize a high-resolution UHPLC column, such as a C18 column, and a suitable mobile phase gradient. A mobile phase consisting of acetonitrile and water with additives like formic acid or ammonium formate (B1220265) can achieve effective separation of the isomers within a reasonable run time.[5][6][7][11] The retention time can be used to distinguish between BA and its isomers.[9]
-
-
Potential Cause 2: Sample Preparation Variability. Inconsistent sample preparation procedures can introduce significant variability.
-
Solution: Follow a standardized and validated sample preparation protocol meticulously. Ensure consistent vortexing times, centrifugation speeds, and extraction solvent volumes for all samples.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more sensitive for Bongkrekic acid detection: LC-MS/MS or ELISA?
Both LC-MS/MS and ELISA-based methods can offer high sensitivity for Bongkrekic acid detection. LC-MS/MS methods can achieve limits of detection (LOD) as low as 0.1 μg/kg and limits of quantification (LOQ) of 0.25 μg/kg in complex matrices.[9][13] Immunoassays, such as indirect competitive ELISA (icELISA), have reported LODs of 0.99 ng/mL.[14][15] The choice of method often depends on the specific application, required throughput, and available instrumentation. LC-MS/MS offers higher specificity and the ability to distinguish between isomers, making it the gold standard for confirmatory analysis.[5][16] Immunoassays are well-suited for high-throughput screening of a large number of samples.[14][15]
Q2: How can I minimize matrix effects when analyzing complex samples like food or biofluids?
Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Employing techniques like QuEChERS or solid-phase extraction (SPE) helps to remove interfering substances.[3][11]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard is the most effective way to correct for matrix-induced signal variations.[1][12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate Bongkrekic acid from co-eluting matrix components can also reduce interference.[5]
Q3: What are the key differences in detecting Bongkrekic acid and its isomers?
Bongkrekic acid and its isomers (e.g., isobongkrekic acid) have the same molecular weight and similar chemical properties, making them challenging to differentiate.[5] The primary method for distinguishing them is through high-performance liquid chromatography, where they will exhibit different retention times under optimized conditions.[9] High-resolution mass spectrometry can also reveal subtle differences in fragmentation patterns or ion ratios that can aid in their identification.[5][6][7] It is important to separate these isomers as their toxicity can differ significantly.[5][6]
Q4: Are there rapid detection methods available for on-site screening of Bongkrekic acid?
Yes, rapid detection methods are being developed. Immunoassays, such as ELISA and immunochromatographic assays (ICA), offer a promising approach for rapid and high-throughput screening.[14][15][17] A recently developed dual-modular immunosensor allows for both on-site colorimetric and laboratory-based fluorescence detection with a limit of detection lower than 10 ng/mL.[18][19] Additionally, biosensor technologies are emerging as a cost-effective and rapid alternative to traditional methods.[20][21]
Quantitative Data Summary
The following tables summarize the performance characteristics of different methods for Bongkrekic acid detection.
Table 1: Performance of LC-MS/MS Methods for Bongkrekic Acid Detection
| Matrix | LOD | LOQ | Recovery (%) | Reference |
| Rice Noodles | 0.1 µg/kg | - | 90.1 - 105.4 | [9][10] |
| Fermented Corn Flour | 0.75 µg/kg | - | 78.9 - 112 | [3] |
| Rice and Noodle Products | - | 0.20 - 0.40 µg/kg | 80.5 - 106.6 | [22] |
| Plasma and Urine | 1 ng/mL | 2.5 ng/mL | 91.23 - 103.7 | [1][12] |
| Food Matrices (general) | - | 0.25 µg/kg | 82.32 - 114.84 | [5][6][7] |
| Liushenqu | 0.4 µg/kg | 1.2 µg/kg | 80.6 - 85.3 | [11] |
| Rice Flour and Tremella | - | - | 75 - 110 | [8] |
Table 2: Performance of Immunoassays for Bongkrekic Acid Detection
| Method | LOD | IC50 | Linear Range | Recovery (%) | Reference |
| icELISA | 0.99 ng/mL | 5.49 ng/mL | 2.12 - 14.21 ng/mL | 83.2 - 115.0 | [14][15] |
| Dual-modular Immunosensor | < 10 ng/mL | 17.9 ng/mL (ELISA) | - | 80.0 - 103.6 | [18][19] |
| Dimer Peptidomimetics-based ICA | 0.12 µg/kg (quantitative) | - | - | 85.0 - 115.2 | [17] |
Experimental Protocols
1. UHPLC-MS/MS Method for Bongkrekic Acid in Food Matrices
This protocol is a generalized procedure based on several published methods.[5][6][7][9][10]
-
Sample Preparation (Extraction and Clean-up):
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 1 minute and extract using ultrasonication for 20 minutes.
-
Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate (B1210297) (QuEChERS salts).
-
Vortex vigorously for 1 minute and centrifuge at 10,000 rcf for 5 minutes.
-
Transfer the supernatant to a clean tube for further purification or direct analysis.
-
For cleaner samples, pass the extract through a 0.22 µm nylon filter before injection.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The total run time is typically around 15 minutes to allow for isomer separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
2. Indirect Competitive ELISA (icELISA) for Bongkrekic Acid Screening
This protocol is based on a published method for screening BA in food samples.[14][15]
-
Materials:
-
Coating antigen (BA-carrier protein conjugate).
-
Monoclonal antibody specific to Bongkrekic acid.
-
Goat anti-mouse IgG-HRP (secondary antibody).
-
TMB substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., 5% non-fat milk in PBS).
-
-
Procedure:
-
Coat a 96-well microplate with the coating antigen diluted in coating buffer. Incubate overnight at 4 °C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 2 hours at 37 °C.
-
Wash the plate three times.
-
Add 50 µL of standard solution or sample extract and 50 µL of the anti-BA monoclonal antibody to each well. Incubate for 1 hour at 37 °C.
-
Wash the plate five times.
-
Add 100 µL of the goat anti-mouse IgG-HRP conjugate to each well. Incubate for 1 hour at 37 °C.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at 37 °C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of Bongkrekic acid in the sample.
-
Visualizations
References
- 1. jfda-online.com [jfda-online.com]
- 2. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 3. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 4. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 5. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
- 10. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Dimer peptidomimetics-based non-toxic immunoassay for bongkrekic acid in food and biosamples compatible with smartphone demonstration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual-modular immunosensor for bongkrekic acid detection using specific monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 21. Advanced biosensor technology for mycotoxin detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Stability of Bongkrekic acid in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of bongkrekic acid in various solvent systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for bongkrekic acid?
A1: For long-term storage, bongkrekic acid as a lyophilized solid is stable for up to two years when stored at -20°C. It is also noted to be light-sensitive, so protection from light is crucial.[1][2] Solutions of bongkrekic acid in Dimethyl Sulfoxide (DMSO) or distilled water can be stored at -20°C for up to three months.[3] A commercially available solution in methanol (B129727) is also recommended for storage at -20°C ± 5°C.[4]
Q2: How stable is bongkrekic acid in solution?
A2: The stability of bongkrekic acid in solution is dependent on the solvent and storage conditions. Solutions in DMSO or distilled water are reported to be stable for up to 3 months when stored at -20°C.[3] For solutions in acetonitrile (B52724) containing 0.1% ammonia, storage at or below -20°C in a dark place is recommended.[5] It is crucial to allow the solution to warm to room temperature before use.
Q3: Is bongkrekic acid susceptible to degradation at different pH values?
A3: Bongkrekic acid is a tricarboxylic acid and its stability is influenced by pH.[6][7] While specific degradation kinetics across a wide pH range are not extensively documented in publicly available literature, it is known that the production of bongkrekic acid by Burkholderia gladioli pathovar cocovenenans is optimal in a neutral pH range (6.5–8.0).[8][9][10] This suggests that extreme pH conditions (highly acidic or alkaline) may affect its stability. To minimize potential degradation, it is advisable to prepare solutions in buffers close to neutral pH or in aprotic solvents like DMSO if compatible with the experimental design.
Q4: My analytical results for bongkrekic acid are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors related to sample handling and preparation. One critical aspect to consider is the potential for bongkrekic acid to adsorb to glass surfaces. Studies have shown that using polypropylene (B1209903) (PP) tubes instead of glass vials can prevent this issue and improve analytical accuracy.[1] Additionally, ensuring the complete dissolution of the lyophilized powder and proper mixing of solutions is vital. For LC-MS/MS analysis, matrix effects from complex samples can also lead to variability; using a stable isotope-labeled internal standard can help to compensate for these effects.[1]
Q5: How can I prepare bongkrekic acid solutions for my experiments?
A5: The choice of solvent will depend on your specific application.
-
For cell-based assays: High-purity DMSO is a common choice, as bongkrekic acid is readily soluble in it.[3] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
For analytical standards: Methanol or acetonitrile are suitable solvents for preparing standards for HPLC or LC-MS/MS analysis.[1][4] A commercially available solution in 0.01M Tris buffer at pH 7.5 is also reported.[4] It is recommended to use polypropylene vials for storing these solutions to prevent adsorption.[1]
Q6: Is bongkrekic acid sensitive to heat?
A6: Bongkrekic acid is generally considered to be a heat-stable toxin.[3][8][11] This means it is not easily destroyed by cooking or moderate heating. However, for laboratory purposes, it is best practice to avoid unnecessary exposure to high temperatures to prevent any potential degradation, especially during long-term storage or sample processing.
Data on Bongkrekic Acid Stability
Currently, there is a limited amount of publicly available quantitative data on the degradation kinetics and half-life of bongkrekic acid in various solvent systems. The information available primarily focuses on recommended storage conditions to ensure stability for experimental use.
Table 1: Recommended Storage and Handling of Bongkrekic Acid
| Form | Solvent/Matrix | Storage Temperature | Reported Stability | Special Precautions |
| Lyophilized Solid | N/A | -20°C | Up to 2 years[3] | Protect from light[1][2] |
| Solution | DMSO or Distilled Water | -20°C | Up to 3 months[3] | Use polypropylene vials[1] |
| Solution | Methanol | -20°C ± 5°C | Not specified | Store in a dark place[4] |
| Solution | Acetonitrile (0.1% Ammonia) | ≤ -20°C | Not specified | Store in a dark place, warm to room temperature before use[5] |
| Solution | 0.01M Tris buffer pH 7.5 | -20°C | Not specified | N/A |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Bongkrekic Acid Stock Solution in DMSO
-
Materials:
-
Lyophilized bongkrekic acid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Polypropylene microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure: a. Allow the vial of lyophilized bongkrekic acid to equilibrate to room temperature before opening to prevent condensation. b. Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the solution gently until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in polypropylene tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
Visualizations
References
- 1. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 6. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 7. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Burkholderia gladioli Toxin Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Burkholderia gladioli culture conditions for toxin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxins produced by Burkholderia gladioli?
A1: Burkholderia gladioli is known to produce several toxins, with the most prominent being bongkrekic acid and toxoflavin (B1683212).[1][2][3][4][5] Bongkrekic acid is a mitochondrial toxin that inhibits the adenine (B156593) nucleotide translocase, disrupting cellular energy metabolism.[1][6] Toxoflavin is a yellow pigment with antibiotic properties that acts as an electron carrier, generating reactive oxygen species.[2][7] The production of these toxins is highly dependent on the specific strain and culture conditions.[8][9]
Q2: Which strains of Burkholderia gladioli are known to produce high yields of specific toxins?
A2: Burkholderia gladioli pathovar cocovenenans is the primary producer of bongkrekic acid.[1][2] The presence of the bongkrekic acid biosynthesis (bon) gene cluster is a key determinant for its production.[2][10] Many Burkholderia gladioli strains produce toxoflavin.[11] For example, strain HDXY-02, isolated from the medicinal plant Lycoris aurea, has been shown to be an effective producer of toxoflavin.[12][13]
Q3: What are the optimal temperature and pH for toxin production?
A3: The optimal conditions for bacterial growth and toxin production can differ. For bongkrekic acid, production is favored in warm environments, typically between 22°C and 30°C, with a neutral pH around 7.0.[1][14] Optimal growth of the bacterium, however, may occur at a slightly higher temperature of 37°C and a more acidic pH of 6.0.[14] For toxoflavin, optimal growth and production are generally observed at around 30°C.[13][15]
Troubleshooting Guide
Issue 1: Low or no detectable toxin yield.
Possible Cause 1.1: Suboptimal culture medium.
-
Recommendation: The composition of the culture medium is critical for toxin production. For bongkrekic acid, the presence of fatty acids, particularly from coconut or corn, is crucial.[1] Supplementing media with oleic acid has been shown to significantly increase bongkrekic acid yield.[2] For toxoflavin, King's B medium (KMB) has been found to be more effective than Luria-Bertani (LB) broth.[12][13] Optimization of KMB with glucose, peptone, and phenylalanine can further enhance toxoflavin production.[13]
Possible Cause 1.2: Incorrect pH of the culture medium.
-
Recommendation: Verify and adjust the pH of the medium. Bongkrekic acid production is favored at a neutral pH (around 7.0).[1][14] While the bacterium can grow in a wider pH range (e.g., 5.0-8.0), toxin production may be more restricted.[15]
Possible Cause 1.3: Inappropriate incubation temperature.
-
Recommendation: Ensure the incubator is set to the optimal temperature for the specific toxin. For bongkrekic acid, maintain a temperature between 22°C and 30°C.[1] For toxoflavin, 30°C is generally optimal.[13] Temperatures below 10°C or above 45°C can inhibit the growth of B. gladioli pv. cocovenenans.[6]
Possible Cause 1.4: Inadequate aeration.
-
Recommendation: Burkholderia gladioli is an aerobic bacterium.[3] Ensure adequate aeration of your liquid cultures by using baffled flasks and an appropriate shaking speed (e.g., 200 rpm).[7] However, it's worth noting that growth inhibition has been observed in anaerobic environments.[6]
Issue 2: Inconsistent toxin yields between batches.
Possible Cause 2.1: Variability in inoculum preparation.
-
Recommendation: Standardize your inoculum preparation. Use a fresh overnight culture to inoculate your production medium and ensure a consistent starting cell density (e.g., measured by optical density at 600 nm).
Possible Cause 2.2: Co-cultivation with other microorganisms.
-
Recommendation: The presence of other microorganisms can influence toxin production. For instance, co-cultivation with the fungus Rhizopus oryzae has been shown to dramatically increase the production of both bongkrekic acid and toxoflavin.[8][16] If consistency is key, ensure pure cultures are used. If maximizing yield is the goal, controlled co-cultivation could be explored.
Data Presentation
Table 1: Optimal Culture Conditions for Toxin Production
| Parameter | Bongkrekic Acid | Toxoflavin |
| Producing Strain | B. gladioli pv. cocovenenans | Various B. gladioli strains (e.g., HDXY-02) |
| Culture Medium | Coconut-based or fatty acid-supplemented media (e.g., with oleic acid)[1][2] | King's B Medium (KMB)[12][13] |
| Optimal Temperature | 22-30°C[1] | ~30°C[13] |
| Optimal pH | ~7.0[1][14] | Not explicitly defined, but growth is optimal at 6.5-7.5[15] |
| Aeration | Aerobic[3] | Aerobic[7] |
Table 2: Reported Toxin Yields under Optimized Conditions
| Toxin | Strain | Culture Conditions | Yield |
| Toxoflavin | B. gladioli HDXY-02 | Optimized King's B Medium | 1,533 mg/L[13] |
| Bongkrekic Acid | B. gladioli pv. cocovenenans NC18 | Co-cultivation with Rhizopus oryzae on PDA | 201.86 mg/L[8] |
| Toxoflavin | B. gladioli pv. cocovenenans NC18 | Co-cultivation with Rhizopus oryzae on PDA | 45.26 mg/L[8] |
Experimental Protocols
Protocol 1: Culturing Burkholderia gladioli for Toxin Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of B. gladioli from a fresh agar (B569324) plate to a flask containing a suitable broth medium (e.g., Tryptic Soy Broth or Luria-Bertani broth).[7]
-
Incubate the culture overnight at 30°C with shaking at 200 rpm.
-
-
Production Culture:
-
Prepare the production medium.
-
Inoculate the production medium with the overnight culture to a starting OD₆₀₀ of 0.1.
-
Incubate the production culture under the optimal conditions specified in Table 1.
-
Monitor bacterial growth by measuring OD₆₀₀ and toxin production at regular intervals.
-
Protocol 2: Extraction and Quantification of Toxins
-
Extraction:
-
Centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
For toxoflavin , which is secreted into the medium, the supernatant can be used for extraction.[12] Extract the supernatant with an equal volume of chloroform (B151607) or dichloromethane.[12]
-
For bongkrekic acid , which can be both intracellular and extracellular, extraction from both the cell pellet and the supernatant may be necessary.
-
Evaporate the organic solvent to obtain the crude toxin extract.
-
-
Quantification:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the toxin concentration using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[8][12]
-
Use a standard curve of the purified toxin to accurately quantify the concentration in the samples.
-
Visualizations
Caption: A generalized workflow for the culture, extraction, and analysis of toxins from Burkholderia gladioli.
Caption: A simplified signaling pathway for the quorum sensing-mediated regulation of toxoflavin biosynthesis in Burkholderia gladioli.[11][17]
Caption: A conceptual diagram illustrating the key inputs and genetic basis for bongkrekic acid biosynthesis.[2]
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Burkholderia gladioli - Wikipedia [en.wikipedia.org]
- 4. Detection methods and control measures of Burkholderia gladioli and its toxins: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection methods and control measures of Burkholderia gladioli and its toxins: A review. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Kill and cure: genomic phylogeny and bioactivity of Burkholderia gladioli bacteria capable of pathogenic and beneficial lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety [mdpi.com]
- 11. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Identification of Burkholderia gladioli pathovar cocovenenans from Black Fungus and Characteristics of the Bon Gene Cluster — Shanghai Municipality, China, 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmb.or.kr [jmb.or.kr]
- 16. researchgate.net [researchgate.net]
- 17. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Bongkrekic acid during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Bongkrekic acid, particularly focusing on issues of low recovery.
Frequently Asked Questions (FAQs) - Troubleshooting Low Recovery
Q1: My Bongkrekic acid recovery is consistently low. What are the most common causes?
Low recovery of Bongkrekic acid can stem from several factors throughout the extraction workflow. The most critical aspects to investigate are:
-
Suboptimal pH during Extraction: Bongkrekic acid is a tricarboxylic acid, and its solubility is highly dependent on pH.[1] Extraction from an aqueous phase into an organic solvent is most efficient under acidic conditions, which neutralize the carboxyl groups and increase its hydrophobicity.
-
Inappropriate Solvent Selection: The choice of extraction solvent significantly impacts recovery. While various solvents can be used, some are more effective than others at partitioning Bongkrekic acid from the sample matrix.
-
Matrix Effects: Complex sample matrices, such as bacterial cultures, food products, or biological fluids, contain interfering substances that can co-extract with Bongkrekic acid and suppress its signal during analysis, leading to apparent low recovery.[2][3]
-
Incomplete Sample Lysis and Homogenization: If the cells or tissue containing the Bongkrekic acid are not thoroughly disrupted, the solvent will not be able to efficiently access and extract the analyte.
-
Adsorption to Surfaces: Bongkrekic acid has been observed to adsorb to glass surfaces, which can lead to significant loss of the analyte, especially at low concentrations.[4]
-
Issues with Solid-Phase Extraction (SPE) Cleanup: The cleanup step using SPE can be a major source of analyte loss if the column type, conditioning, loading, washing, and elution steps are not optimized.
Q2: How can I optimize the pH for liquid-liquid extraction of Bongkrekic acid?
Optimizing the pH is crucial for maximizing the recovery of Bongkrekic acid during liquid-liquid extraction.
-
Acidify the Aqueous Phase: Before extracting with an organic solvent, the pH of the aqueous sample should be lowered. Acidifying the sample to a pH of around 1-3 is recommended to ensure the complete protonation of the carboxylic acid groups.[5] This neutralizes the charge on the molecule, making it more soluble in organic solvents.
-
Choice of Acid: Use a strong acid like hydrochloric acid (HCl) to adjust the pH. Ensure the acid is of high purity to avoid introducing contaminants.
-
Verification: Always verify the pH of the aqueous phase after acidification using a calibrated pH meter before proceeding with the extraction.
Q3: I am using the recommended solvent but still have low recovery. What should I do?
If you are already using an appropriate solvent like acetonitrile (B52724) or ethyl acetate (B1210297) and experiencing low recovery, consider the following:
-
Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of extraction solvent. A common starting point is a 5:1 solvent-to-sample (v/w or v/v) ratio. Insufficient solvent volume can lead to incomplete extraction.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. It is recommended to perform the extraction step at least three times and pool the organic extracts.
-
Emulsion Formation: If an emulsion forms at the interface of the aqueous and organic layers, it can trap the analyte and lead to poor recovery. To break emulsions, you can try adding brine (saturated NaCl solution) or centrifuging the sample. Gentle mixing instead of vigorous shaking can also help prevent emulsion formation.
Q4: I suspect matrix effects are impacting my results. How can I minimize them?
Matrix effects can significantly interfere with the quantification of Bongkrekic acid, especially when using sensitive techniques like LC-MS/MS.
-
Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample extract.[3] However, this may compromise the limit of detection if the analyte concentration is already low.
-
Effective Cleanup: Employing a robust sample cleanup method, such as Solid-Phase Extraction (SPE), is essential to remove interfering compounds.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard for Bongkrekic acid is the most effective way to compensate for matrix effects.[2] This will correct for variations in both extraction recovery and signal suppression or enhancement.
-
Optimize Chromatographic Conditions: Modifying the HPLC/UHPLC gradient and column chemistry can help separate Bongkrekic acid from co-eluting matrix components.
Q5: What are the key considerations for Solid-Phase Extraction (SPE) of Bongkrekic acid?
SPE is a powerful tool for cleaning up and concentrating Bongkrekic acid extracts, but it requires careful optimization to avoid analyte loss.
-
Sorbent Selection: For an acidic compound like Bongkrekic acid, a weak anion exchange (WAX) SPE cartridge can be effective.[6] Reversed-phase sorbents like C18 can also be used, but pH control is critical.
-
pH Adjustment: Before loading the sample onto a reversed-phase SPE cartridge, ensure the pH is acidic to retain the neutral form of Bongkrekic acid. For an anion exchange sorbent, the sample should be at a pH where the Bongkrekic acid is charged (ionized).
-
Wash Steps: The wash solvent should be strong enough to remove impurities without eluting the Bongkrekic acid. For reversed-phase SPE, a wash with a low percentage of organic solvent in acidified water is common. For anion exchange, a wash with a neutral or slightly basic solution can be used.
-
Elution: The elution solvent must be strong enough to desorb the Bongkrekic acid from the sorbent. For reversed-phase SPE, a high percentage of organic solvent is used. For anion exchange SPE, elution is typically achieved by using a solvent with a pH that neutralizes the charge on the Bongkrekic acid or the sorbent.
Q6: Is Bongkrekic acid stable during the extraction process?
Bongkrekic acid is known to be a heat-stable toxin, so degradation due to moderate heating during extraction is generally not a major concern.[7][8] However, it is sensitive to other conditions:
-
Light Sensitivity: Bongkrekic acid can be degraded by exposure to UV light. It is advisable to protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil.
-
Storage: For long-term storage, samples and extracts should be kept at low temperatures (-20°C or below) to prevent any potential degradation.
Data Presentation
Table 1: Influence of Extraction Parameters on Bongkrekic Acid Recovery
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) | Reference |
| Extraction Solvent | Methanol | ~70-80 | Acetonitrile | >90 | [6] |
| Solvent Acidification | No Acid Added | Lower Recovery | 1% Acetic Acid | 106.13 - 114.35 | [6] |
| Sample to Solvent Ratio (g:mL) | 1:2.5 | Lower Recovery | 1:5 | Optimal Recovery | [6] |
| SPE Column Type | MAX | ~60 | WAX | >90 | [6] |
| Sample Container | Glass Vial | ~40% of expected | Polypropylene (B1209903) Tube | ~100% of expected | [4] |
Experimental Protocols
Protocol 1: Extraction of Bongkrekic Acid from Bacterial Culture
This protocol is a general guideline and may require optimization based on the specific bacterial strain and culture conditions.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Lyophilize the cell pellet to dryness and record the dry weight.
-
Thoroughly grind the lyophilized cells to a fine powder.
-
-
Extraction:
-
To 1 gram of powdered cells, add 5 mL of acetonitrile containing 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2.1-2.5) two more times on the cell pellet, pooling all the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., 1 mL of 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and filter through a 0.22 µm syringe filter into a polypropylene autosampler vial.
-
Mandatory Visualization
References
- 1. Bongkrekic Acid: Invisible Food Killer – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 2. Bioprocess monitoring: minimizing sample matrix effects for total protein quantification with bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-assisted homogeneous liquid-liquid microextraction using dialkylphosphoric acid as an extraction solvent for the determination of chlorophenols in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Bongkrekic Acid by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Bongkrekic acid (BKA). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and achieving accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Bongkrekic acid?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of Bongkrekic acid in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. For an acidic compound like Bongkrekic acid, ion suppression is a common challenge, particularly when analyzing complex biological matrices like plasma, urine, or various food products.[2]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: The presence and extent of matrix effects can be assessed both qualitatively and quantitatively.[3] A common quantitative method is the post-extraction spike comparison.[2][3] This involves comparing the peak area of BKA in a sample where the matrix has been extracted and then spiked with a known amount of BKA to the peak area of a pure BKA standard solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[2] The matrix factor (MF) can be calculated, where MF < 1 suggests signal suppression and MF > 1 indicates signal enhancement.[3]
Q3: What is the most effective way to minimize matrix effects in Bongkrekic acid analysis?
A3: A multi-faceted approach is often the most effective. This includes:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS to remove interfering matrix components is crucial.[4]
-
Chromatographic Separation: Fine-tuning the LC method to achieve baseline separation of BKA from co-eluting matrix components can significantly reduce interference.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[2][5] A SIL-IS, such as ¹³C₂₈-BKA, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.[5]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS, like ¹³C₂₈-BKA, whenever accurate and reproducible quantification of Bongkrekic acid is required, especially in complex matrices such as biofluids and food samples.[5] While a SIL-IS may not eliminate matrix effects, it effectively compensates for them, leading to more reliable results.[2][4]
Troubleshooting Guides
This guide addresses common issues encountered during the LC-MS/MS analysis of Bongkrekic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation steps. 3. Adsorption of BKA to sample containers (e.g., glass vials).[6] | 1. Optimize the extraction solvent and pH. For food matrices, methanol-based extractions with ammonia (B1221849) or acetic acid have shown good recoveries.[7][8] 2. Carefully control the temperature and nitrogen flow during evaporation. 3. Use polypropylene (B1209903) autosampler vials to prevent adsorption.[6] |
| Significant Ion Suppression | 1. Co-elution of matrix components (e.g., phospholipids, salts).[4] 2. Inadequate sample cleanup. | 1. Modify the LC gradient to better separate BKA from the interfering peaks. 2. Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] 3. Dilute the sample extract if sensitivity allows, as this can reduce the concentration of interfering components.[9] |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. Using acidic modifiers like formic or acetic acid is common.[8][10] 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry (e.g., a C18 or biphenyl (B1667301) column).[5] |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Uncompensated matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Incorporate a stable isotope-labeled internal standard (¹³C₂₈-BKA) to compensate for variations.[5] 3. Perform regular instrument maintenance and calibration. |
Experimental Protocols
Protocol 1: Extraction of Bongkrekic Acid from Food Matrices (e.g., Rice Flour, Tremella Mushrooms)
This protocol is adapted from methodologies demonstrating good recovery and is suitable for matrices like rice flour and Tremella mushrooms.[7][11]
-
Sample Homogenization: Weigh 2.5 g of Tremella mushroom or 5.0 g of crushed rice flour into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 80:20 methanol (B129727)/water (v/v) containing 1% ammonia.
-
Soaking and Sonication: Soak the mixture for 1 hour, followed by sonication for 30 minutes.
-
Centrifugation: Centrifuge the sample and collect the supernatant.
-
Concentration: Transfer an aliquot of the supernatant (e.g., 3-6 mL) to a clean tube and concentrate to 1 mL using a gentle stream of nitrogen.
-
Filtration: Filter the concentrated extract through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction from Fermented Corn Flour
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample cleanup.[12][13]
-
Initial Extraction: To 2.0 g of the homogenized sample, add 10 mL of water and vortex for 1 minute. Then, add 10 mL of an acetonitrile (B52724) solution containing 5% acetic acid and vortex for another minute.
-
Salting Out: Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate. Vortex for 1 minute and then centrifuge for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 5 mL of the supernatant to a 15 mL centrifuge tube containing 200 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge.
-
Final Preparation: Take 2 mL of the cleaned supernatant, evaporate to dryness with nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% acetonitrile solution. Filter through a 0.22 µm nylon filter before injection.
Protocol 3: Extraction from Biological Fluids (Plasma and Urine)
This protocol is based on a validated method for biofluid analysis and incorporates a stable isotope-labeled internal standard.[5][14]
-
Sample Aliquoting: For urine analysis, mix 20 µL of urine with 20 µL of an internal standard solution (e.g., 50 ng/mL ¹³C₂₈-BKA) and 160 µL of 50% methanol. For plasma, a protein precipitation step is required.
-
Protein Precipitation (for plasma): To 50 µL of plasma, add 200 µL of methanol to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rcf for 15 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to polypropylene autosampler vials for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from various studies to provide a comparative overview.
Table 1: Recovery of Bongkrekic Acid in Different Food Matrices
| Matrix | Spiking Level | Extraction Method | Average Recovery (%) | RSD (%) | Reference |
| Rice Flour | 0.5, 1, 10 ng/g | Methanol/Water with Ammonia | 75 - 110 | 1.2 - 3.2 | [7][11] |
| Tremella Mushroom | 0.5, 1, 10 ng/g | Methanol/Water with Ammonia | 75 - 110 | 1.2 - 3.2 | [7][11] |
| Fermented Corn Flour | 5 levels | QuEChERS | 78.9 - 112 | 4.2 - 16 | [13] |
| Rice Noodles | Not Specified | Methanol/Ammonia/Water | 90.1 - 105.4 | 0.4 - 7.5 | [10][15] |
| Various Food Matrices | 0.25, 1.25, 2.5 µg/kg | Acetonitrile with Acetic Acid & SPE | 82.32 - 114.84 | < 12.67 | [8][16][17] |
Table 2: Matrix Effects in Different Matrices
| Matrix | Method of Evaluation | Matrix Effect (%) | Note | Reference |
| Tremella fuciformis | Post-extraction Spike | Not explicitly quantified, but method validated | - | [8][18] |
| Plasma | Post-extraction Spike | 95.0 - 102 | Matrix effects considered negligible | [6] |
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the LC-MS/MS analysis of Bongkrekic acid.
Caption: A decision tree for troubleshooting and mitigating matrix effects in BKA analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. mdpi.com [mdpi.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles [frontiersin.org]
- 11. sciex.com [sciex.com]
- 12. qikan.cmes.org [qikan.cmes.org]
- 13. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 14. jfda-online.com [jfda-online.com]
- 15. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Refinement of protocols for isolating mitochondria for ANT binding assays
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the successful isolation of mitochondria tailored for Adenine Nucleotide Translocase (ANT) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial isolation and subsequent ANT binding assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mitochondrial Yield | Incomplete cell lysis: Insufficient homogenization strokes or pressure. | Monitor cell breakage under a microscope; aim for ~80% lysis. For tough-to-lyse cells, consider a preliminary freeze-thaw cycle.[1] |
| Suboptimal homogenization technique: Homogenizer clearance is too large; homogenization is too vigorous, leading to mitochondrial damage. | Use a Teflon-glass Dounce homogenizer with a tight-fitting pestle. Perform gentle, consistent strokes on ice.[1] | |
| Loss of mitochondria during centrifugation: Incorrect centrifugation speeds or duration. | Strictly adhere to the recommended g-forces and times in the protocol. Ensure the centrifuge is properly calibrated and cooled to 4°C. | |
| Low Purity of Mitochondrial Fraction (Contamination with other organelles) | Inefficient removal of nuclei and cell debris: Initial low-speed centrifugation is insufficient. | Ensure the initial centrifugation step (e.g., 600-800 x g) is performed correctly to pellet nuclei and unbroken cells effectively. Consider an additional wash and centrifugation of the initial pellet. |
| Contamination with endoplasmic reticulum (ER) or peroxisomes: Differential centrifugation alone may not be sufficient for high purity. | For applications requiring very high purity, incorporate a density gradient centrifugation step (e.g., using Percoll or sucrose (B13894) gradients) after the initial differential centrifugation.[1] | |
| Poor ANT Binding Activity | Damaged mitochondria: Overly harsh isolation procedures (vigorous homogenization, sonication, or inappropriate buffer composition). | Use a gentle isolation method, such as digitonin-based permeabilization, to maintain mitochondrial integrity. Always work on ice and use pre-chilled reagents and equipment. |
| Inactive ANT protein: Presence of detergents or incorrect buffer pH during isolation or the binding assay. | Avoid harsh detergents in isolation buffers. Maintain the pH of all buffers within the optimal range for ANT activity (typically around 7.2-7.4). | |
| Degradation of ANT: Protease activity during isolation. | Always add a protease inhibitor cocktail to your lysis and isolation buffers.[2] | |
| High Background in Binding Assay | Non-specific binding of the ligand: Ligand sticking to the assay tubes or filters; hydrophobic interactions. | Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. For filter-based assays, pre-soak filters in a solution like 0.3% polyethylenimine (PEI). |
| Contaminated reagents: Impurities in the ligand or other assay components. | Use high-purity ligands and reagents. Filter all buffers before use. | |
| Inconsistent or Non-Reproducible Results | Variability in cell culture conditions: Cells harvested at different confluency levels or passage numbers. | Standardize cell culture conditions. Harvest cells at a consistent confluency (e.g., 80-90%). |
| Inconsistent sample handling: Variations in incubation times, temperatures, or washing steps. | Strictly adhere to the protocol for all samples. Use a timer for all incubations and perform washing steps consistently. | |
| Pipetting errors: Inaccurate dispensing of reagents, especially ligands and inhibitors. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing master mixes. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to isolate mitochondria for ANT binding assays?
A1: The ideal method minimizes mechanical stress to preserve the integrity of the inner mitochondrial membrane where ANT resides. A gentle Dounce homogenization or a digitonin-based permeabilization followed by differential centrifugation is often preferred over more aggressive methods like sonication. For higher purity, density gradient centrifugation can be added.
Q2: How can I assess the quality of my isolated mitochondria?
A2: The quality of the mitochondrial preparation can be assessed in several ways:
-
Purity: Perform Western blot analysis using antibodies against marker proteins for mitochondria (e.g., TOM20, COX IV), cytosol (e.g., GAPDH), and nucleus (e.g., Histone H3) to check for contamination.
-
Integrity: The integrity of the inner mitochondrial membrane can be evaluated by measuring the mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.
-
Functionality: A common method is to measure the Respiratory Control Ratio (RCR) using an oxygen electrode. A high RCR indicates tightly coupled and healthy mitochondria.
Q3: What are the critical components of the mitochondrial isolation buffer?
A3: A typical mitochondrial isolation buffer includes an osmotic support (e.g., sucrose or mannitol), a buffering agent (e.g., HEPES or Tris-HCl at pH 7.2-7.4), and a chelating agent (e.g., EGTA to bind Ca2+, which can trigger mitochondrial damage). Bovine Serum Albumin (BSA) is often included to bind free fatty acids that can uncouple mitochondria. A protease inhibitor cocktail is essential to prevent protein degradation.
Q4: Can I freeze my isolated mitochondria for later use in binding assays?
A4: While freshly isolated mitochondria are ideal, they can be frozen and stored at -80°C. However, it's crucial to use a cryoprotectant in the storage buffer (e.g., 10% sucrose) and to thaw the mitochondria rapidly before use. Be aware that freeze-thaw cycles can compromise mitochondrial integrity and may affect ANT binding characteristics.
Q5: How much mitochondrial protein can I expect to yield from my cells?
A5: The yield of mitochondrial protein varies depending on the cell type, growth conditions, and the isolation method used. The table below provides some general estimates.
Quantitative Data Summary
Table 1: Estimated Mitochondrial Protein Yield from Various Cell Lines
| Cell Line | Estimated Total Protein Yield (µg per 10^6 cells) | Estimated Mitochondrial Protein Yield (µg per 10^6 cells) |
| HeLa | ~200 | 10 - 20 |
| HEK293 | 250 - 350 | 15 - 30 |
| Jurkat | ~100 | 5 - 10 |
| C6 | Not specified | ~5 (as % of total cellular protein)[3] |
Note: Yields are approximate and can vary significantly.
Table 2: Binding Affinities of Common ANT Ligands
| Ligand | Ligand Type | Reported Binding Affinity (Ki or IC50) |
| Carboxyatractyloside (CATR) | Inhibitor | ~10-30 nM (Ki) |
| Bongkrekic Acid (BKA) | Inhibitor | ~50-100 nM (Ki) |
| Atractyloside (ATR) | Inhibitor | ~50 nM (IC50) |
| MDBNP | Inhibitor (ANT4 selective) | ~1.4 µM (IC50 for ANT4) |
Experimental Protocols
Protocol 1: Mitochondrial Isolation from Cultured Cells using Dounce Homogenization
Materials:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Protease Inhibitor Cocktail.
-
Dounce homogenizer with a tight-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cells (e.g., from 5-10 confluent 15 cm plates) and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 mL of ice-cold IB supplemented with protease inhibitors.
-
Allow cells to swell on ice for 15-20 minutes.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 20-30 gentle strokes on ice. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and spin at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending it in 1 mL of IB and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a suitable buffer for your binding assay (e.g., assay buffer without ligand) and determine the protein concentration (e.g., using a BCA assay).
Protocol 2: Radioligand Competition Binding Assay for ANT
Materials:
-
Isolated mitochondria.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand (e.g., [3H]ADP or a specific radiolabeled inhibitor).
-
Unlabeled test compounds.
-
Unlabeled high-affinity ANT ligand for determining non-specific binding (e.g., CATR).
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Vacuum filtration manifold.
-
Scintillation counter and fluid.
Procedure:
-
Dilute the mitochondrial preparation to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Mitochondrial suspension + radioligand + assay buffer.
-
Non-specific Binding (NSB): Mitochondrial suspension + radioligand + excess unlabeled high-affinity ligand (e.g., 10 µM CATR).
-
Competition: Mitochondrial suspension + radioligand + serial dilutions of the test compound.
-
-
The final assay volume is typically 200-250 µL.[4] The radioligand concentration should be at or below its Kd for the receptor.[4]
-
Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation to reach equilibrium.[5]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding. Determine the IC50 of the test compound and, if the Kd of the radioligand is known, calculate the Ki value.
Visualizations
Experimental Workflow: Mitochondrial Isolation and ANT Binding Assay
Caption: Workflow for isolating mitochondria and performing an ANT binding assay.
Signaling Pathway: ANT's Role in Apoptosis
Caption: ANT's involvement in the intrinsic apoptosis pathway via the mPTP.
References
Addressing challenges in the synthesis of Bongkrekic acid analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Bongkrekic acid and its analogs. The complex structure of Bongkrekic acid, characterized by a long, unsaturated hydrocarbon chain, multiple stereocenters, and three carboxylic acid moieties, presents significant synthetic challenges. This guide is designed to address common issues encountered during synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the carbon backbone of Bongkrekic acid analogs?
A1: The construction of the highly unsaturated and stereochemically complex carbon backbone is a primary challenge. Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.
-
Olefin Geometry: Controlling the E/Z geometry of the numerous double bonds, particularly within the conjugated polyene systems.[1][2]
-
Instability: Conjugated polyenes can be unstable and prone to isomerization or degradation under certain reaction conditions.[1]
Q2: How can I effectively protect the three carboxylic acid groups during synthesis?
A2: Protecting the three carboxylic acid groups is critical to prevent unwanted side reactions. A robust protecting group strategy is essential. Common approaches include conversion to esters, such as methyl or benzyl (B1604629) esters. The choice of protecting group depends on the overall synthetic strategy and the conditions required for subsequent steps. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are highly advantageous in complex syntheses.[3][4][5][6]
Q3: What are the most reliable methods for forming the carbon-carbon double bonds in the polyene chain?
A3: The Wittig reaction and the Julia-Kocienski olefination are two of the most powerful and widely used methods for constructing the polyene backbone of Bongkrekic acid analogs.[2][7] The choice between them often depends on the desired stereoselectivity and the specific substrates involved. The Julia-Kocienski olefination is often favored for its high E-selectivity.[1][8]
Q4: I am struggling with the purification of my final Bongkrekic acid analog. What techniques are most effective?
A4: Purification of the final product and intermediates can be challenging due to the presence of multiple polar carboxylic acid groups and potential geometric isomers. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for separating complex mixtures of Bongkrekic acid analogs and their isomers.[9][10][11][12] Careful selection of the column, mobile phase, and gradient is crucial for achieving good separation.
Troubleshooting Guides
Problem 1: Low Yield in Coupling Reactions (e.g., Suzuki, Julia-Kocienski)
| Potential Cause | Troubleshooting Solution |
| Poor quality of reagents | Ensure all reagents, especially organometallic compounds and solvents, are pure and anhydrous. |
| Incorrect reaction conditions | Optimize reaction temperature, time, and concentration. For Suzuki couplings, ensure proper degassing of the reaction mixture to remove oxygen.[13][14] |
| Catalyst deactivation | Use fresh palladium catalyst for Suzuki couplings. Ensure the phosphine (B1218219) ligands are not oxidized. |
| Side reactions | In Julia-Kocienski olefinations, self-condensation of the sulfone can be a side reaction. Adding the base to a mixture of the aldehyde and sulfone ("Barbier-like conditions") can minimize this.[15] |
Problem 2: Poor Stereoselectivity (E/Z Ratio) in Olefination Reactions
| Reaction | Factor | Troubleshooting Solution |
| Wittig Reaction | Ylide type | Stabilized ylides (containing electron-withdrawing groups) generally favor the E-alkene, while non-stabilized ylides (alkyl substituents) favor the Z-alkene.[2][16] |
| Solvent | The choice of solvent can significantly influence the E/Z ratio. Non-polar solvents often favor Z-selectivity with non-stabilized ylides. | |
| Base and additives | The presence of lithium salts can affect the stereochemical outcome. Using salt-free conditions or specific bases can improve selectivity.[2] | |
| Julia-Kocienski Olefination | Sulfone reagent | The choice of the heteroaryl sulfone is critical. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide high E-selectivity.[1][8] |
| Reaction conditions | The choice of base and solvent can influence the E/Z ratio. For example, using KHMDS in DMF often gives good E-selectivity.[17] |
Table 1: Factors influencing E/Z selectivity in olefination reactions.
Problem 3: Difficulty in Removing Protecting Groups
| Protecting Group | Potential Issue | Troubleshooting Solution |
| Methyl Esters | Harsh deprotection conditions | Saponification with strong base (e.g., NaOH, KOH) can sometimes lead to side reactions, such as epimerization or double bond migration. Use milder conditions (e.g., LiOH in THF/water) or consider alternative protecting groups. |
| Benzyl Esters | Catalyst poisoning | If using hydrogenolysis for deprotection, sulfur-containing functional groups can poison the palladium catalyst. Ensure the substrate is free of such impurities. |
| Silyl (B83357) Esters | Lability | Silyl esters can be labile to acidic or basic conditions. Their stability is dependent on the steric bulk of the silyl group. "Supersilyl" esters offer enhanced stability.[18] |
Table 2: Troubleshooting protecting group removal.
Experimental Protocols
Protocol 1: Fischer Esterification for Carboxylic Acid Protection
This protocol describes the protection of a carboxylic acid as a methyl ester.
Materials:
-
Carboxylic acid substrate
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
Protocol 2: Julia-Kocienski Olefination for E-Alkene Synthesis
This protocol provides a general procedure for the Julia-Kocienski olefination to form an E-alkene.
Materials:
-
Aldehyde substrate
-
1-phenyl-1H-tetrazol-5-yl (PT) sulfone reagent
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvent (e.g., DME or THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous solvent at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv) dropwise.
-
Stir the resulting solution for 30-60 minutes at -78 °C.
-
Add a solution of the aldehyde (1.2 equiv) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a suitable quenching solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired E-alkene.[8]
Visualizations
Signaling Pathway: Inhibition of ADP/ATP Translocase
Bongkrekic acid exerts its toxic effect by inhibiting the mitochondrial Adenine Nucleotide Translocase (ANT).[6][19][20] This protein is responsible for the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix, a critical step in cellular energy metabolism.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Total synthesis of iso- and bongkrekic acids: natural antibiotics displaying potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
- 7. KH-17, a simplified derivative of bongkrekic acid, weakly inhibits the mitochondrial ADP/ATP carrier from both sides of the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 12. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. odp.library.tamu.edu [odp.library.tamu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 18. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Bongkrekic Acid Toxicity Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the reproducibility and reliability of Bongkrekic acid (BKA) toxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is Bongkrekic acid and what is its primary mechanism of action?
Bongkrekic acid (BKA) is a potent respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[1] Its primary mechanism of action is the irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).[2][3][4] ANT is a critical protein in the inner mitochondrial membrane responsible for exchanging ATP synthesized within the mitochondria for ADP from the cytosol.[2][5] By binding to ANT, BKA effectively traps ATP inside the mitochondria, preventing it from supplying energy to the rest of the cell, which leads to cellular dysfunction and death.[1][6]
Q2: What are the key cellular consequences of Bongkrekic acid toxicity?
The inhibition of ANT by BKA triggers a cascade of detrimental cellular events. The most immediate effect is a rapid depletion of cytosolic ATP, leading to a severe energy crisis.[7] This impacts energy-dependent cellular processes. BKA is also a known inhibitor of the mitochondrial permeability transition (MPT), an event associated with the opening of pores in the mitochondrial membrane that can lead to apoptosis.[8][9][10] Consequently, BKA exposure can cause a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, cell death, with the liver, brain, and kidneys being major target organs in vivo.[1][6][8]
Q3: What are the most common and reliable assays for measuring Bongkrekic acid toxicity?
A variety of in vitro assays can be used to quantify the toxic effects of BKA. The choice of assay depends on the specific research question. Common methods include:
-
Cell Viability Assays: These assays measure metabolic activity as an indicator of cell health. Examples include MTT, XTT, and WST-1 assays, which measure the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Cytotoxicity Assays: These measure markers of cell death, such as the loss of membrane integrity. A common method is the lactate (B86563) dehydrogenase (LDH) release assay.
-
ATP Quantification Assays: Since BKA's primary target is ATP transport, directly measuring intracellular ATP levels using luminescent assays (e.g., luciferase-based kits) is a highly relevant and sensitive method.[7]
-
Mitochondrial Health Assays: To probe the specific mechanism, researchers can use fluorescent dyes like TMRE or JC-1 to measure mitochondrial membrane potential.
Q4: How should Bongkrekic acid be handled and stored to ensure stability and reproducibility?
Bongkrekic acid is a highly toxic, heat-stable compound.[1][2] It is odorless and tasteless, making it difficult to detect without analytical methods.[11] For experimental use, it should be handled with extreme caution in a designated laboratory area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability into experiments.
Troubleshooting Guides
Problem Area 1: High Data Variability
Q: My replicate wells for the same BKA concentration show a high coefficient of variation (CV > 15%). What are the likely causes and solutions?
A: High intra-assay variability is a common issue in cell-based assays and can stem from several sources.[12][13]
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary cause of variability. Ensure you thoroughly and gently mix the cell suspension before and during plating to prevent cells from settling.
-
Inconsistent Pipetting: Pipetting technique is critical. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.[12]
-
Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, leading to changes in media concentration and temperature.[12] To mitigate this, fill the outer wells with sterile media or PBS to act as a humidity barrier and do not use them for experimental samples.
-
Cell Health: Using cells of a high passage number can lead to phenotypic drift and inconsistent responses.[12] It is crucial to use cells within a consistent and validated passage range for all experiments.
Problem Area 2: Poor Inter-Assay Reproducibility
Q: I am getting different IC50 values for BKA every time I run my assay. How can I improve consistency between experiments?
A: Poor inter-assay reproducibility often points to subtle variations in protocol execution or reagents.[14]
-
Standardize Protocols: Create and strictly adhere to a detailed standard operating procedure (SOP). This includes consistent cell passage numbers, seeding densities, incubation times, and reagent preparation methods.[12]
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, BKA, assay kits) for a set of comparative experiments. If changing lots is unavoidable, validate the new lot against the old one. Store all reagents according to the manufacturer's instructions.
-
Cell Culture Conditions: Ensure your cell cultures are free from contamination, particularly from mycoplasma, which can dramatically alter cellular metabolism and response to stimuli.[12] Regularly test your cell lines.
-
Implement Controls: Always include a positive control (a known toxin) and a negative/vehicle control on every plate. This helps normalize the data and identify plate-specific or experiment-specific issues.
Problem Area 3: Atypical or Unexpected Results
Q: I'm not observing the expected cytotoxic effect from BKA, even at high concentrations. Why might this be happening?
A: A lack of response can be due to issues with the compound, the cells, or the assay itself.
-
Cellular Metabolism: The toxicity of BKA can be influenced by the metabolic state of the cells. Cells that are highly glycolytic may be less sensitive to mitochondrial inhibition initially.[7][15] Ensure your cell model is appropriate and consider the glucose concentration in your media.
-
Compound Inactivity: Verify the integrity of your BKA stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
-
Assay Choice: Some viability assays, like MTT, rely on cellular reductase activity, which could be affected by the compound in ways that don't correlate directly with cell death. Consider confirming your results with an orthogonal assay, such as an ATP measurement or a direct cytotoxicity assay (LDH).
-
Incubation Time: The toxic effects of BKA may take time to manifest. Ensure your incubation period is long enough for the cellular ATP to deplete and trigger cell death. A time-course experiment is recommended to determine the optimal endpoint.
Data Summary and Key Parameters
Table 1: Comparison of Common Bongkrekic Acid Toxicity Assays
| Assay Type | Principle | Detection | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric | High-throughput, cost-effective, well-established. | Can be influenced by cellular redox state; insoluble formazan (MTT) requires a solubilization step. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. | Colorimetric | Direct measure of cytotoxicity (cell death). | Endpoint assay; may not detect early apoptotic events. |
| ATP Luminescence | Quantifies intracellular ATP using a luciferase-luciferin reaction. | Luminescence | Highly sensitive, rapid, and directly related to BKA's mechanism of action.[7] | Requires cell lysis; signal can be transient. |
| Mito. Membrane Potential | Uses fluorescent dyes (e.g., TMRE, JC-1) that accumulate in mitochondria based on membrane potential. | Fluorescence | Provides mechanistic insight into mitochondrial health. | Can be complex to interpret; requires fluorescence microscopy or flow cytometry. |
Visualized Protocols and Pathways
Mechanism of Bongkrekic Acid Toxicity
References
- 1. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrekic Acid-a Review of a Lesser-Known Mitochondrial Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial permeability transition is a central coordinating event of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. poison.org [poison.org]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Bongkrekic Acid and Atractyloside as Adenine Nucleotide Translocase (ANT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two potent inhibitors of the mitochondrial Adenine (B156593) Nucleotide Translocase (ANT): bongkrekic acid and atractyloside (B1665827). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction
The Adenine Nucleotide Translocase (ANT) is a crucial protein embedded in the inner mitochondrial membrane, responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1] This transport is fundamental for cellular energy homeostasis. Inhibition of ANT disrupts this vital process, leading to a cascade of cellular events, including impaired energy metabolism and the induction of apoptosis. Bongkrekic acid and atractyloside are two well-characterized natural toxins that act as potent and specific inhibitors of ANT, albeit through distinct mechanisms.[2][3] Understanding their differential effects is critical for their application as research tools in studies of mitochondrial function, bioenergetics, and cell death pathways.
Mechanism of Action
Bongkrekic acid and atractyloside inhibit ANT by binding to the translocase and locking it into a specific, non-functional conformation. However, they bind to opposite sides of the inner mitochondrial membrane and stabilize different conformational states of the protein.
-
Bongkrekic Acid (BKA): This toxin, produced by the bacterium Burkholderia gladioli pathovar cocovenenans, binds to the ANT from the mitochondrial matrix side (the "m-side").[2] This binding event stabilizes the ANT in its "m" conformation, where the nucleotide-binding site is oriented towards the matrix. This prevents the translocation of ATP out of the mitochondria.[2]
-
Atractyloside (ATR): A toxic glycoside found in plants of the Atractylis genus, atractyloside binds to the ANT from the cytosolic side (the "c-side").[4] This interaction locks the ANT in its "c" conformation, with the nucleotide-binding site facing the intermembrane space, thereby inhibiting the entry of ADP into the matrix.[4] Carboxyatractyloside (B560681) (CATR) is a more potent analogue of atractyloside.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of bongkrekic acid and atractyloside (and its analogue, carboxyatractyloside) has been quantified through various binding and inhibition assays. The following table summarizes key quantitative data.
| Parameter | Bongkrekic Acid | Atractyloside/Carboxyatractyloside | Reference(s) |
| Inhibition Constant (Ki) | 2.0 µM (for human AAC2) | 4 nM (Carboxyatractyloside for human AAC2) | [5] |
| Dissociation Constant (Kd) | 10-20 nM (potato mitochondria) | 0.45 µM (Atractyloside for potato mitochondria) 10-20 nM (Carboxyatractyloside for potato mitochondria) |
Effects on the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and triggering cell death. Both bongkrekic acid and atractyloside have profound but opposing effects on the mPTP.
-
Bongkrekic Acid: Generally considered an inhibitor of mPTP opening. By locking the ANT in the "m" conformation, bongkrekic acid is thought to prevent the conformational changes in ANT that are associated with pore formation.[6]
-
Atractyloside: In contrast, atractyloside is a well-known inducer of mPTP opening.[7] By stabilizing the "c" conformation of ANT, it is believed to facilitate the assembly of the mPTP complex.
Signaling Pathways and Experimental Workflows
The inhibition of ANT by bongkrekic acid and atractyloside has significant downstream consequences on cellular signaling pathways, primarily impacting apoptosis and energy sensing pathways.
Intrinsic Apoptosis Pathway
ANT is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. Inhibition of ANT can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates the caspase cascade. Atractyloside, by inducing mPTP opening, directly promotes the release of these factors. Bongkrekic acid, by inhibiting mPTP, can block this process.[8]
AMPK/mTOR Signaling Pathway
The inhibition of ANT leads to a decrease in the cellular ATP/ADP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular metabolism that, when activated, promotes catabolic pathways to generate ATP and inhibits anabolic pathways, such as protein synthesis, through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1).[9]
Experimental Protocols
Isolation of Mitochondria
This protocol describes the isolation of mitochondria from cultured cells, a prerequisite for many in vitro assays of ANT function.
Materials:
-
Cell culture dishes (10 cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondrial Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)[10]
-
Protease inhibitor cocktail
-
Glass homogenizer
-
Refrigerated centrifuge
Procedure:
-
Culture cells to confluency in 10 cm dishes.
-
Wash cells three times with ice-cold PBS.[11]
-
Scrape cells in 1 ml of ice-cold PBS and transfer to a 1.5 ml microcentrifuge tube.[11]
-
Centrifuge at 800 x g for 10 minutes at 4°C.[11]
-
Resuspend the cell pellet in 1 ml of Mitochondrial Isolation Buffer containing protease inhibitors.[11]
-
Incubate on ice for 30 minutes.[11]
-
Homogenize the cell suspension with a glass homogenizer on ice.[11]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[11]
-
Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mitochondria.[11]
-
Discard the supernatant and resuspend the mitochondrial pellet in an appropriate assay buffer.[1]
Mitochondrial Swelling Assay
This assay is used to assess the opening of the mPTP, which is characterized by an increase in the mitochondrial volume (swelling). This can be measured as a decrease in light absorbance at 540 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2)[10]
-
Calcium Chloride (CaCl2) solution
-
Bongkrekic acid and/or atractyloside
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the Assay Buffer to a final concentration of approximately 0.5-1.0 mg/ml.
-
Add the mitochondrial suspension to a cuvette or microplate well.
-
Add the inhibitor (bongkrekic acid or atractyloside) at the desired concentration and incubate for a short period.
-
Initiate the measurement of absorbance at 540 nm.
-
Induce mPTP opening by adding a bolus of CaCl2 (e.g., 50-100 µM).[1]
-
Monitor the decrease in absorbance at 540 nm over time. A rapid decrease in absorbance indicates mitochondrial swelling and mPTP opening.
Conclusion
Bongkrekic acid and atractyloside are invaluable tools for the study of mitochondrial biology. Their opposing mechanisms of action on the Adenine Nucleotide Translocase and the mitochondrial permeability transition pore allow for the targeted investigation of specific aspects of mitochondrial function and cell death. While carboxyatractyloside offers higher affinity for the cytosolic site of ANT, bongkrekic acid provides a potent tool for probing the matrix-facing conformation. The choice between these inhibitors will depend on the specific experimental question being addressed. Careful consideration of their distinct effects on cellular signaling pathways is essential for the accurate interpretation of experimental results.
References
- 1. A Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposite effects of bongkrekic acid and atractyloside on the adenine nucleotides induced mitochondrial volume changes and on the efflux of adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bongkrekic Acid and Carboxyatractyloside: Mitochondrial Toxins Targeting the Adenine Nucleotide Translocator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent mitochondrial toxins, bongkrekic acid and carboxyatracyloside. Both compounds are well-characterized inhibitors of the adenine (B156593) nucleotide translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. Despite sharing the same molecular target, their distinct origins, chemical structures, and specific mechanisms of inhibition lead to different toxicological profiles and experimental applications. This guide will delve into their biochemical properties, mechanisms of action, and toxicity, supported by experimental data and detailed protocols for their study.
Biochemical Properties and Toxicity: A Quantitative Comparison
Bongkrekic acid, a polyketide produced by the bacterium Burkholderia gladioli pathovar cocovenenans, and carboxyatractyloside, a diterpene glycoside found in plants of the Xanthium and Atractylis species, are both highly toxic compounds.[1][2] Their toxicity stems from their ability to bind with high affinity to the ANT, thereby halting the export of ATP from the mitochondria to the cytosol and crippling cellular energy metabolism.[3][4] The quantitative data presented below summarizes their key toxicological and biochemical parameters.
| Parameter | Bongkrekic Acid | Carboxyatracyloside | References |
| Source | Bacterium (Burkholderia gladioli pathovar cocovenenans) | Plants (Xanthium, Atractylis species) | [1][2] |
| Chemical Class | Polyketide, tricarboxylic fatty acid | Diterpene glycoside | [1][2] |
| Molecular Weight | 486.6 g/mol | 770.81 g/mol | [2][5] |
| LD50 (Oral, Mouse) | 0.68–6.84 mg/kg | Not widely reported, but considered highly toxic | [1][6] |
| LD50 (Oral, Human) | Estimated 1-3.16 mg/kg | Not precisely quantified, but known to be fatal | [6][7] |
| Binding Affinity (Kd) | 10-40 nM (rat heart mitochondria) | < 10 nM | [8][9][10] |
| IC50 (ANT Inhibition) | 2.0 µM (for human AAC2) | 4 nM (for human AAC2) | [4][11] |
Mechanism of Action: Targeting Different Conformational States of the ANT
The adenine nucleotide translocator operates via a mechanism that involves alternating between two principal conformational states: the "c-state" (cytosolic-open), where the nucleotide binding site is accessible from the intermembrane space, and the "m-state" (matrix-open), where the binding site is accessible from the mitochondrial matrix.[12][13][14] Bongkrekic acid and carboxyatracyloside derive their potent inhibitory effects by locking the ANT in one of these two conformations, thereby preventing the conformational changes necessary for nucleotide transport.[3][15]
Carboxyatractyloside binds to the ANT from the cytosolic side, stabilizing the c-state .[3][12] This prevents the translocator from reorienting to bind ATP from the matrix, effectively halting the export of newly synthesized ATP.[16]
Bongkrekic acid , in contrast, binds to the ANT from the mitochondrial matrix side, locking it in the m-state .[3][17] This prevents the binding of ADP from the cytosol, thus inhibiting the substrate necessary for ATP synthesis.[18]
The differential binding of these toxins to specific conformational states of the ANT is a crucial aspect of their mechanism and provides a valuable tool for studying the transport cycle of this vital mitochondrial protein.
References
- 1. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyatractyloside - Wikipedia [en.wikipedia.org]
- 3. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]
- 4. Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of (3H) bongkrekic acid with the mitochondrial adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational change of adenine nucleotide translocase‐1 mediates cisplatin resistance induced by EBV‐LMP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody evidence for different conformational states of ADP, ATP translocator protein isolated from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural changes in the transport cycle of the mitochondrial ADP/ATP carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crystal.ku.edu [crystal.ku.edu]
- 17. mdpi.com [mdpi.com]
- 18. KH-17, a simplified derivative of bongkrekic acid, weakly inhibits the mitochondrial ADP/ATP carrier from both sides of the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Nuances: A Comparative Analysis of Bongkrekic Acid and Its Isomers
A deep dive into the differential toxicities of bongkrekic acid and its isomers reveals significant variations in potency, underscoring the critical need for precise analytical differentiation in research and drug development. This guide provides a comprehensive comparison, supported by experimental data, detailed methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Bongkrekic acid (BKA) is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is notorious for causing severe food poisoning outbreaks with high mortality rates.[1][2] The toxicity of BKA stems from its ability to irreversibly inhibit the mitochondrial adenine (B156593) nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane.[3][4] This blockade of cellular energy supply ultimately leads to cell death.
Recent research has highlighted the existence of BKA isomers, principally isobongkrekic acid (iBKA), which exhibit markedly different toxicological profiles.[5] Understanding these differences is paramount for accurate risk assessment, the development of potential therapeutics, and for utilizing these molecules as tools in biomedical research.
Quantitative Comparison of Toxicity
Experimental data from in vivo studies in mice clearly demonstrate the significantly higher toxicity of bongkrekic acid compared to its isomer, isobongkrekic acid. The median lethal dose (LD50), a standardized measure of the lethal dose of a substance, is substantially lower for BKA, indicating its greater potency.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Bongkrekic Acid | Mice | Oral | 3.16 mg/kg | [6] |
| Bongkrekic Acid | Mice | Intravenous (IV) | 1.41 mg/kg | [3] |
| Isobongkrekic Acid | Mice | In vivo (route not specified) | Approx. 5 times less toxic than BKA | [5] |
Mechanism of Differential Toxicity: A Tale of Two Isomers
The primary mechanism of action for both bongkrekic acid and its isomers is the inhibition of the mitochondrial adenine nucleotide translocase (ANT). This protein is essential for cellular energy metabolism, facilitating the transport of ADP into the mitochondrial matrix for ATP synthesis and the export of newly synthesized ATP to the cytosol to power cellular processes.
Bongkrekic acid binds to a specific conformational state of the ANT, locking it in a state that prevents the translocation of adenine nucleotides.[3] This irreversible inhibition leads to a rapid depletion of cytosolic ATP, triggering a cascade of events that culminate in apoptotic cell death.
The difference in toxicity between BKA and iBKA is attributed to stereochemical variations in their molecular structures. These subtle differences likely affect the binding affinity and the efficacy of inhibition of the ANT, with BKA being a much more potent inhibitor.
Signaling Pathway of Bongkrekic Acid-Induced Apoptosis
Caption: Bongkrekic acid's mechanism of action leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of toxicological studies, detailed experimental protocols are essential. Below are representative protocols for in vivo and in vitro assessment of bongkrekic acid and its isomers' toxicity.
In Vivo Acute Oral Toxicity Study in Mice (LD50 Determination)
This protocol is a synthesized procedure based on standard toxicology guidelines for determining the median lethal dose (LD50) of a substance.
1. Animals:
-
Species: Mus musculus (e.g., Swiss albino mice).
-
Age: 6-8 weeks.
-
Weight: 20-25 g.
-
Sex: Both males and females should be used, housed in separate cages.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Test Substance Preparation:
-
Dissolve bongkrekic acid or its isomers in a suitable vehicle (e.g., 0.9% sterile saline or a 5% aqueous solution of Tween 80). The concentration should be adjusted to allow for the administration of a volume of 0.1 mL per 10 g of body weight.
3. Experimental Design:
-
A dose-finding preliminary test is conducted on a small number of animals to determine the approximate range of lethal doses.
-
Based on the preliminary test, at least four dose groups are established, with a control group receiving only the vehicle. The doses should be spaced geometrically.
-
Each group should consist of at least 5 animals of each sex.
4. Procedure:
-
Animals are fasted for 3-4 hours before dosing, with free access to water.
-
The test substance is administered orally using a gavage needle.
-
Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days.
-
Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system signs. Mortalities are recorded.
5. Data Analysis:
-
The LD50 is calculated using a recognized statistical method, such as the probit analysis or the moving average method.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cells.
1. Cell Culture:
-
Cell Line: A relevant cell line, such as HepG2 (human liver cancer cell line) or Jurkat (human T lymphocyte cell line), can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of bongkrekic acid and its isomers in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Experimental Workflow for Toxicity Assessment
Caption: A generalized workflow for in vivo and in vitro toxicity assessment.
Conclusion
The differential toxicity between bongkrekic acid and its isomers, particularly isobongkrekic acid, is a critical consideration for researchers in toxicology and drug development. While both target the same mitochondrial protein, their potencies differ significantly. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols, to aid in the design and interpretation of future studies. The provided diagrams offer a visual representation of the underlying mechanisms and experimental workflows, further clarifying these complex toxicological concepts. A thorough understanding of the distinct properties of each isomer is essential for advancing research and ensuring safety in the development of new chemical entities.
References
- 1. Epidemiology of foodborne bongkrekic acid poisoning outbreaks in China, 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bongkrekic Acid: A New Threat for Food Safety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 5. Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bongkrekic Acid | C28H38O7 | CID 6433556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Specificity of Bongkrekic Acid for Adenine Nucleotide Translocase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bongkrekic acid (BKA) and its specificity for the adenine (B156593) nucleotide translocase (ANT), a critical component of the mitochondrial inner membrane responsible for the exchange of ADP and ATP. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying mechanisms and workflows to aid researchers in assessing the utility of Bongkrekic acid as a specific ANT inhibitor.
Mechanism of Action: A Tale of Two Conformations
The adenine nucleotide translocase facilitates the vital exchange of cytosolic ADP for mitochondrial ATP, fueling cellular processes. This transport occurs through a mechanism involving two principal conformational states of the ANT protein: the cytoplasmic-open state (c-state) and the matrix-open state (m-state). The specificity of certain inhibitors for ANT is derived from their ability to lock the translocase in one of these conformations, thereby halting the transport cycle.
Bongkrekic acid, a potent mitochondrial toxin, specifically binds to the ANT from the matrix side, stabilizing it in the m-state. This prevents the binding of ADP from the intermembrane space and subsequent translocation. In contrast, Carboxyatractyloside (CATR), another well-characterized ANT inhibitor, binds from the cytoplasmic side, locking the translocase in the c-state. This differential binding provides a basis for their use as tool compounds to study ANT function.
Comparative Inhibitory Potency of ANT Ligands
The following table summarizes the quantitative data on the inhibitory effects of Bongkrekic acid and Carboxyatractyloside on the adenine nucleotide translocase.
| Inhibitor | Target | Organism/Tissue | Assay Type | Key Parameter | Value | Reference(s) |
| Bongkrekic acid | Adenine Nucleotide Translocase 2 (AAC2) | Human (recombinant) | In vitro transport assay | Ki | 2.0 µM | |
| Carboxyatractyloside | Adenine Nucleotide Translocase 2 (AAC2) | Human (recombinant) | In vitro transport assay | Ki | 4 nM | |
| Bongkrekic acid | Adenine Nucleotide Translocase | Rat Liver Mitochondria | Inhibition of translocation rate | KI | 2 x 10-8 M (20 nM) | |
| Bongkrekic acid | Adenine Nucleotide Translocase | Potato Mitochondria | Binding assay | Kd | 10 to 20 nM | |
| Carboxyatractyloside | Adenine Nucleotide Translocase | Potato Mitochondria | Binding assay | Kd | 10 to 20 nM |
Off-Target Effects: A Note on Specificity
While Bongkrekic acid is a highly specific inhibitor of ANT, it is crucial to consider potential off-target effects. Studies have shown that both Bongkrekic acid and Carboxyatractyloside can inhibit mitochondrial chloride channels in a dose-dependent manner. This interaction appears to be independent of their effects on ANT and should be considered when interpreting experimental results, particularly those involving ion flux measurements.
Experimental Protocols for Validating ANT Inhibition
Accurate validation of ANT inhibition requires robust experimental methodologies. Below are detailed protocols for key assays used to assess the specificity and efficacy of compounds like Bongkrekic acid.
Radiolabeled Adenine Nucleotide Exchange Assay
This classic method directly measures the transport of radiolabeled adenine nucleotides into isolated mitochondria.
Objective: To quantify the rate of ADP/ATP exchange and its inhibition by test compounds.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 5 mM MgCl2, 2 mM K-phosphate)
-
[14C]ADP or [3H]ADP
-
Bongkrekic acid and/or Carboxyatractyloside
-
Inhibitor stop solution (e.g., 20 µM Carboxyatractyloside for stopping [14C]ADP uptake)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods. Determine the protein concentration using a suitable assay (e.g., Bradford or BCA).
-
Incubation: Pre-incubate isolated mitochondria (typically 0.5-1 mg/mL) in respiration buffer at the desired temperature (e.g., 25°C) with or without the test inhibitor (Bongkrekic acid) for a defined period.
-
Initiation of Transport: Start the transport reaction by adding a known concentration of radiolabeled ADP (e.g., [14C]ADP).
-
Termination of Transport: At specific time points, terminate the transport by adding an excess of a potent inhibitor that acts rapidly, such as Carboxyatractyloside (for stopping [14C]ADP uptake). This is known as the "inhibitor-stop method."
-
Separation: Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil into a denaturing solution (e.g., perchloric acid).
-
Quantification: Measure the radioactivity in the mitochondrial pellet using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of ADP uptake (nmol/min/mg protein) and determine the inhibitory effect of the test compound by comparing the rates in the presence and absence of the inhibitor.
Fluorescence-Based ADP/ATP Exchange Assay
This method offers a continuous, real-time measurement of ANT activity using a magnesium-sensitive fluorescent dye.
Objective: To measure the kinetics of ADP/ATP exchange by detecting changes in extramitochondrial free magnesium concentration.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, pH 7.2, 2 mM K2HPO4, 1 mM MgCl2)
-
Respiratory substrates (e.g., glutamate (B1630785) and malate)
-
Magnesium Green™ (MgGr) fluorescent dye
-
ADP
-
Bongkrekic acid and/or Carboxyatractyloside
-
Fluorometer
Procedure:
-
Instrument Setup: Set up a fluorometer with the appropriate excitation and emission wavelengths for Magnesium Green™.
-
Sample Preparation: Resuspend isolated mitochondria or permeabilized cells in the assay buffer containing Magnesium Green™ and respiratory substrates in a cuvette.
-
Baseline Measurement: Record the baseline fluorescence.
-
Initiation of Exchange: Add a known concentration of ADP to the cuvette to initiate the ADP/ATP exchange. The export of newly synthesized ATP, which has a higher affinity for Mg2+ than ADP, will lead to a decrease in free extramitochondrial [Mg2+], resulting in a change in Magnesium Green™ fluorescence.
-
Inhibitor Addition: To test for specificity, add Bongkrekic acid or Carboxyatractyloside and observe the effect on the rate of fluorescence change.
-
Data Analysis: The rate of change in fluorescence is proportional to the rate of ADP/ATP exchange. Calibrate the fluorescence signal to [Mg2+] to quantify the transport rate.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay assesses the effect of ANT inhibitors on the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane, which is often modulated by ANT ligands.
Objective: To determine if a test compound influences the susceptibility of mitochondria to mPTP opening.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, pH 7.4, 5 mM KH2PO4)
-
Ca2+ solution (e.g., CaCl2)
-
Bongkrekic acid (as an mPTP inhibitor) and a known mPTP inducer (e.g., high Ca2+)
-
Spectrophotometer capable of measuring light scattering at 540 nm
Procedure:
-
Mitochondrial Suspension: Resuspend isolated mitochondria in the swelling buffer.
-
Baseline Measurement: Place the mitochondrial suspension in a spectrophotometer cuvette and record the baseline absorbance at 540 nm.
-
Pre-incubation with Inhibitor: Add the test compound (e.g., Bongkrekic acid) and incubate for a short period.
-
Induction of mPTP Opening: Induce mPTP opening by adding a pulse of Ca2+.
-
Monitoring Swelling: Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling, which is a hallmark of mPTP opening.
-
Data Analysis: Compare the rate and extent of swelling in the presence and absence of the test compound to determine its effect on mPTP opening.
Visualizing the Molecular Interactions and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of monoclonal antibodies developed against Bongkrekic acid (BKA), a potent mitochondrial toxin. As the incidence of BKA-related food poisoning continues to be a significant public health concern, the development of specific and sensitive detection methods is paramount. This document outlines the performance of anti-BKA monoclonal antibodies against structurally related compounds, offers detailed experimental protocols for cross-reactivity assessment, and presents visual workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these critical immunological tools.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. In the case of Bongkrekic acid, the existence of naturally occurring isomers, such as isobongkrekic acid (iBKA) and the more recently identified iBKA-neo, necessitates a thorough evaluation of antibody cross-reactivity. These isomers differ from BKA in the cis-trans configuration of their double bonds, which can influence antibody binding.
Recent studies have led to the development of monoclonal antibodies (mAbs) with high affinity for BKA. The cross-reactivity of these antibodies with iBKA has been quantitatively assessed, providing valuable insights into their specificity. The following table summarizes the available cross-reactivity data.
| Compound | Structure | Relationship to BKA | Cross-Reactivity (%) with Anti-BKA mAb | Reference |
| Bongkrekic Acid (BKA) | C28H38O7 | Target Analyte | 100 | [1] |
| Isobongkrekic Acid (iBKA) | C28H38O7 | Structural Isomer (trans at C20-C21) | 5.2 | [1] |
| iBKA-neo | C28H38O7 | Structural Isomer (trans at C8-C9) | Data Not Available | - |
| Common Mycotoxins | Various | Structurally Unrelated | Negligible | [2] |
Cross-reactivity is calculated as (IC50 of BKA / IC50 of test compound) x 100%.
The data clearly indicates that the developed monoclonal antibodies are highly specific to Bongkrekic acid, with significantly lower recognition of its isomer, isobongkrekic acid.[1] This level of specificity is crucial for accurate quantification of BKA in complex matrices without significant interference from iBKA. While no cross-reactivity data is currently available for the newly discovered iBKA-neo, the structural differences suggest that a similar or even lower level of cross-reactivity can be anticipated. Furthermore, these antibodies have demonstrated negligible cross-reactivity with other common mycotoxins, underscoring their specificity.[2]
Experimental Protocols
The determination of antibody cross-reactivity is a fundamental aspect of immunoassay validation. The indirect competitive ELISA (icELISA) is a widely used method for this purpose.
Indirect Competitive ELISA (icELISA) for Cross-Reactivity Assessment
This protocol is based on the method described by Wu et al. (2024).[1]
1. Reagents and Materials:
-
Anti-Bongkrekic acid monoclonal antibody
-
Bongkrekic acid standard
-
Isobongkrekic acid and other potential cross-reactants
-
Coating antigen (e.g., IBA conjugated to a carrier protein like Ovalbumin)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
2. Procedure:
-
Coating: Microtiter plates are coated with the coating antigen dissolved in coating buffer and incubated overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 2 hours at 37°C.
-
Washing: The plates are washed three times with washing buffer.
-
Competitive Reaction: A fixed concentration of the anti-BKA monoclonal antibody is mixed with varying concentrations of BKA standard or the test compounds (cross-reactants). This mixture is then added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: The HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with washing buffer.
-
Substrate Reaction: The TMB substrate solution is added, and the plate is incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the BKA concentration.
-
The IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) is determined for BKA and each test compound.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of BKA / IC50 of Test Compound) x 100
Visualizing the Concepts
To further clarify the experimental workflow and the principles of antibody specificity, the following diagrams are provided.
Caption: Workflow for icELISA-based antibody cross-reactivity testing.
Caption: Logical diagram of Bongkrekic acid antibody specificity.
References
Bongkrekic Acid's Grip on Mitochondrial Gatekeepers: A Comparative Analysis of ANT Isoform Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between toxins and their cellular targets is paramount. This guide provides a detailed comparison of the effects of Bongkrekic acid (BKA), a potent mitochondrial toxin, on the four human isoforms of the Adenine (B156593) Nucleotide Translocase (ANT).
The Adenine Nucleotide Translocase (ANT) is a critical protein embedded in the inner mitochondrial membrane, responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[1] In humans, four distinct isoforms of ANT exist—ANT1, ANT2, ANT3, and ANT4—each with a unique tissue-specific expression pattern, suggesting specialized physiological roles.[1][2][3] Bongkrekic acid, a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, exerts its toxicity by irreversibly inhibiting ANT, thereby crippling cellular energy metabolism.[4][5] This guide synthesizes available experimental data to compare the inhibitory effects of BKA across these four crucial isoforms.
Quantitative Comparison of Bongkrekic Acid Inhibition on ANT Isoforms
Direct comparative studies on the inhibitory effect of Bongkrekic acid across all four human ANT isoforms are limited. However, data from studies on individual recombinant isoforms and different experimental systems provide valuable insights. The following table summarizes the available quantitative data for the inhibition of human ANT1 and ANT2 by BKA. Data for ANT3 and ANT4 is currently not available in the form of specific inhibition constants.
| ANT Isoform | Parameter | Value (µM) | Experimental System | Reference |
| ANT1 | EC50 | 55.6 ± 17.0 | Recombinant human ANT1 in liposomes (Fluorescence-based ADP/ATP exchange assay) | [6] |
| ANT2 | Ki | 2.0 | Recombinant human ANT2 (in vitro transport assays) | [7] |
| ANT3 | - | Not Determined | Human ANT3 expressed in insect cell mitochondria showed BKA binding similar to bovine heart mitochondria. | [8] |
| ANT4 | - | Not Determined | - |
Note: The EC50 and Ki values are not directly comparable due to different experimental setups. The lower Ki value for ANT2 suggests a potentially higher affinity of BKA for this isoform compared to the EC50 value reported for ANT1. Further research using identical experimental conditions is necessary for a direct comparison of the inhibitory potency of BKA on all four human ANT isoforms.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established methods for the expression, purification, and functional analysis of recombinant ANT isoforms.
Expression and Purification of Recombinant Human ANT Isoforms
This protocol describes the expression of human ANT isoforms in E. coli and their subsequent purification, a prerequisite for in vitro functional assays.
Workflow for ANT Isoform Expression and Purification
Caption: Workflow for the expression and purification of recombinant human ANT isoforms.
Methodology:
-
Cloning and Transformation: The coding sequences for human ANT1, ANT2, ANT3, and ANT4 are individually cloned into an E. coli expression vector (e.g., pET vector) with a C-terminal His-tag. The recombinant plasmids are then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated for a further 3-4 hours at 37°C.
-
Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer and sonicated on ice. The inclusion bodies containing the ANT protein are collected by centrifugation.
-
Solubilization and Refolding: The inclusion bodies are washed and then solubilized in a buffer containing a denaturing agent (e.g., 6 M guanidine (B92328) HCl). The solubilized protein is refolded by rapid dilution into a refolding buffer.
-
Purification: The refolded protein is purified by affinity chromatography using a Ni-NTA resin. The column is washed, and the His-tagged ANT protein is eluted with an imidazole (B134444) gradient. The purity of the protein is assessed by SDS-PAGE.
In Vitro ADP/ATP Exchange Assay (Fluorescence-based)
This protocol describes a fluorescence-based method to measure the ADP/ATP transport activity of reconstituted ANT isoforms and their inhibition by Bongkrekic acid.[6]
Workflow for In Vitro ADP/ATP Exchange Assay
Caption: Experimental workflow for the in vitro fluorescence-based ADP/ATP exchange assay.
Methodology:
-
Liposome Preparation: Liposomes are prepared from a lipid mixture (e.g., phosphatidylcholine and cardiolipin) by sonication or extrusion.
-
Reconstitution: The purified recombinant ANT isoform is reconstituted into the preformed liposomes by detergent removal using Bio-Beads.
-
Loading: The proteoliposomes are loaded with ATP and the fluorescent Mg2+ indicator, Magnesium Green™, by freeze-thaw cycles. External ATP and Magnesium Green™ are removed by size-exclusion chromatography.
-
Transport Assay: The proteoliposomes are placed in a cuvette with buffer. The ADP/ATP exchange is initiated by the addition of ADP to the external medium.
-
Fluorescence Measurement: The change in Magnesium Green™ fluorescence is monitored over time using a fluorometer. The initial rate of fluorescence change is proportional to the ANT transport activity.
-
Inhibition Assay: To determine the inhibitory effect of Bongkrekic acid, the proteoliposomes are pre-incubated with varying concentrations of BKA before the addition of external ADP. The percentage of inhibition is calculated by comparing the transport rates in the presence and absence of the inhibitor.
Signaling Pathways and Cellular Effects
The primary mechanism of Bongkrekic acid's toxicity is the inhibition of ANT, leading to a cascade of downstream cellular events. The central role of ANT in mitochondrial function places it at a critical juncture of cell life and death decisions.
Signaling Pathway of Bongkrekic Acid-Induced Cell Death
Caption: Simplified signaling pathway illustrating the cellular consequences of ANT inhibition by Bongkrekic acid.
Inhibition of any ANT isoform by BKA disrupts the crucial ATP/ADP exchange, leading to a depletion of cytosolic ATP and an accumulation of ADP.[4] This energy crisis can trigger necrotic cell death. Furthermore, ANT is a key component of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane.[4] While BKA is generally considered an inhibitor of MPTP opening, the complex interplay between ANT isoforms and MPTP regulation suggests that the ultimate cellular outcome—apoptosis or necrosis—may depend on the specific cellular context and the predominant ANT isoform expressed. The differential sensitivity of ANT isoforms to BKA could therefore lead to varying degrees of mitochondrial dysfunction and cell death in different tissues.
Conclusion
Bongkrekic acid is a potent inhibitor of all human ANT isoforms, although quantitative data on its interaction with ANT3 and ANT4 remains to be fully elucidated. The available evidence suggests potential differences in the sensitivity of ANT1 and ANT2 to BKA, which could have significant implications for tissue-specific toxicity and the development of targeted therapeutic strategies. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to fill the existing knowledge gaps. A deeper understanding of the isoform-specific effects of Bongkrekic acid will be crucial for advancing our knowledge of mitochondrial pathophysiology and for the development of novel drugs targeting ANT-related diseases.
References
- 1. Adenine Nucleotide Translocase, Mitochondrial Stress, and Degenerative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 6. A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ectopic expression of the human adenine nucleotide translocase, isoform 3 (ANT-3). Characterization of ligand binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Bongkerekic Acid Detection Methods for Regulatory Compliance
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Bongkrekic acid (BKA) is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering a deep dive into their performance, detailed experimental protocols, and a clear workflow for methodological validation.
Bongkrekic acid, a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, is a significant food safety concern, particularly in fermented coconut and corn-based products.[1][2][3][4] Its high thermal stability means it is not destroyed by cooking, underscoring the critical need for sensitive and specific analytical methods for its detection in food matrices.[2][5] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) has emerged as the gold standard for BKA analysis due to its superior sensitivity, specificity, and rapid analysis times compared to traditional methods like paper chromatography.[6][7][8][9]
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance of various validated LC-MS/MS methods for the determination of Bongkrekic acid in different food matrices. This comparative data allows for an informed selection of the most appropriate method based on specific analytical needs and available instrumentation.
| Parameter | Method 1: Rice Noodles & Tremella Mushrooms | Method 2: Fermented Corn Flour | Method 3: Rice Noodles | Method 4: Fermented Dairy Products | Method 5: Biofluids (Plasma & Urine) |
| Instrumentation | SCIEX Triple Quad 4500 (LC-MS/MS)[5][6] | HPLC-MS/MS[10][11] | UPLC-MS/MS[12] | UPLC-MS/MS[13] | UHPLC-MS/MS[8][14] |
| Linearity Range | 0.05 - 10 ng/mL[5][6] | 1 - 200 µg/L[10][11] | 0 - 50 ng/mL[9][12] | 1 - 200 ng/mL[13] | 2.5 - 500 ng/mL[8][15] |
| Limit of Detection (LOD) | Not explicitly stated | 0.75 µg/kg[10][11] | Not explicitly stated | 0.075 µg/kg[13] | 1 ng/mL[8][15] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 2.5 ng/mL[8][15] |
| Recovery | 75% - 110%[5][6] | 78.9% - 112%[10][11] | Not explicitly stated | 90.8% - 106%[13] | 91.23% - 103.7%[8][15] |
| Precision (%RSD) | 1.2% - 3.2%[5][6] | 4.2% - 16%[10][11] | Not explicitly stated | 0.80% - 6.1%[13] | 0.82% - 3.49%[8][15] |
| Matrix | Rice Flour, Tremella Mushrooms[5][6] | Fermented Corn Flour[10][11] | Rice-derived products[12] | Fermented Dairy Products[13] | Human Plasma, Urine[8][14] |
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the comparative table, providing a practical guide for laboratory implementation.
Method 1: Analysis of Bongkrekic Acid in Rice Noodles and Tremella Mushrooms[5][6]
-
Sample Preparation:
-
Weigh 5 g of crushed rice flour or 2.5 g of Tremella mushroom into a 50 mL centrifuge tube.
-
Add 15 mL of 80:20 methanol/water (v/v) with 1% ammonia.
-
Soak the mixture for 1 hour, followed by sonication for 30 minutes.
-
Transfer an aliquot of the supernatant (3 mL for rice flour, 6 mL for Tremella mushroom) to a clean tube.
-
Concentrate the extract to 1 mL using nitrogen gas.
-
Filter the concentrated extract through a 0.22 µm filter before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: SCIEX ExionLC system.
-
Column: Phenomenex Synergi™ 4 µm Fusion-RP (50 x 2 mm).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 6 µL.
-
Column Temperature: 40°C.
-
MS System: SCIEX Triple Quad 4500.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Quantifier (m/z 485.3 > 441.2).
-
Method 2: Analysis of Bongkrekic Acid in Fermented Corn Flour using QuEChERS[10][11]
-
Sample Preparation (QuEChERS):
-
Weigh 2.0 g of the fermented corn flour sample into a centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile containing 5% (v/v) acetic acid and vortex for 1 minute.
-
Add 6.0 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate, vortex for 1 minute, and centrifuge for 5 minutes.
-
Transfer 5 mL of the supernatant to a tube containing 200 mg of C18 and 900 mg of anhydrous magnesium sulfate and vortex for 1 minute.
-
Take 2 mL of the supernatant, evaporate to dryness with nitrogen at 40°C, and reconstitute the residue in 1 mL of 50% acetonitrile.
-
Filter the solution through a 0.22 µm nylon filter before HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with a mixture of 0.1% (v/v) formic acid solution and methanol.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Method 3: Simultaneous Determination in Rice-Derived Products[12]
-
Sample Preparation:
-
Weigh approximately 5.00 g of the rice-derived sample and mix with 20 mL of an ammonia-methanol solution (1 mL ammonia, 80 mL methanol, 19 mL water).
-
Homogenize and vortex the mixture for 10 minutes.
-
Extract using ultrasonication for 20 minutes at 40°C.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.
-
Filter the supernatant through a 0.20 µm filter membrane for analysis.
-
-
UPLC-MS/MS Conditions:
-
Standard Curve Preparation: Prepare working solutions with concentrations of 0, 3, 5, 10, 20, 30, 40, and 50 ng/mL for BKA in a blank matrix solution.
-
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure the reliability and reproducibility of results. The following diagram illustrates a typical workflow for the validation of an analytical method for Bongkrekic acid.
Caption: A generalized workflow for the validation of an analytical method for Bongkrekic acid.
References
- 1. poison.org [poison.org]
- 2. Feeds | Hi-Q Marine Biotech International Ltd [fucoidanhiq.com]
- 3. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 4. Food Safety Bulletin 98th Issue (09/2024) [cfs.gov.hk]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qikan.cmes.org [qikan.cmes.org]
- 11. Determination of Bongkrekic Acid in Fermented Corn Flour by High Performance Liquid Chromatography-Tandem Mass Spectrometry with QuEChERS Purification [qikan.cmes.org]
- 12. Establishment and evaluation of a UPLC-MS/MS method for simultaneous determination of bongkrekic acid and dehydroacetic acid in rice noodles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Bongkrekic Acid and Iso-bongkrekic Acid in Fermented Dairy Products by UPLC-MS/MS [fxcsxb.com]
- 14. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
- 15. jfda-online.com [jfda-online.com]
No Established Antidote for Bongkrekic Acid Poisoning; Supportive Care is the Current Standard
A comprehensive review of existing literature reveals a critical gap in the clinical management of Bongkrekic acid poisoning: there is currently no specific antidote available.[1][2][3] Treatment for this highly fatal condition is limited to symptomatic and supportive care, primarily in an intensive care unit setting.[1]
Bongkrekic acid is a potent mitochondrial toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans.[4][5] It is a heat-stable, odorless, and tasteless compound that can contaminate fermented coconut- and corn-based foods.[1][2][4] The toxin's high mortality rate, which can range from 40% to 100%, underscores the urgent need for the development of effective therapeutic interventions.[1]
Mechanism of Toxicity: Irreversible Inhibition of Cellular Energy Supply
The primary molecular target of Bongkrekic acid is the mitochondrial Adenine Nucleotide Translocase (ANT).[2][4] ANT is a crucial protein located in the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[4] By irreversibly binding to and inhibiting ANT, Bongkrekic acid effectively halts the export of ATP to the rest of the cell, leading to a catastrophic failure of cellular energy supply.[2][6] This disruption of cellular respiration results in rapid cell damage and death, with the liver, brain, and kidneys being the primary organs affected.[1][2]
Current Management and Potential Therapeutic Avenues
Given the absence of a specific antidote, current medical management focuses on supportive measures to mitigate organ damage and manage symptoms.[1][4] This includes terminating exposure to the toxin, removing unabsorbed toxins from the gastrointestinal tract (e.g., through activated charcoal), and providing organ support in an intensive care setting.[2][3][7] For instance, dextrose administration may be helpful for patients experiencing hypoglycemia.[4] However, antidotes used for other mitochondrial toxins, such as hydroxocobalamin (B81358) or sodium thiosulfate, are not expected to be effective due to the unique mechanism of Bongkrekic acid.[4]
Research into effective treatments is paramount. Future investigations could explore drugs that can prevent the binding of Bongkrekic acid to ANT, promote its excretion, or bypass the blocked ATP transport. One study in rats suggested that enterohepatic circulation might contribute to liver damage, indicating that strategies to interrupt this process could be a potential area of research.[6]
Animal Toxicity Data
While studies on antidotes are lacking, research has been conducted to determine the lethal dose of Bongkrekic acid in various animal models. This data is crucial for understanding the toxin's potency and for designing future preclinical studies.
| Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | Time to Death | Reference |
| Mice | Oral | 0.68–6.84 mg/kg | 45 minutes | [4] |
| Mice | Intravenous | 1.41 mg/kg | Not Specified | [4] |
| Rats | Oral | >10 mg/kg (survival) | 2-5 hours (at 20 mg/kg) | [4][8][9] |
| Dogs | Oral | Not Specified | 2-33 hours | [4] |
| Rhesus Monkeys | Oral | Not Specified | 15.5-35 hours | [4] |
| Zebrafish Embryos | Immersion (96h) | LC50: 0.045 mg/L | Not Applicable | [10] |
This table summarizes available LD50/LC50 data and observed time to death in various animal models exposed to Bongkrekic acid. The variability in LD50 values highlights species-specific differences in susceptibility.
Experimental Protocols: A Framework for Future Antidote Efficacy Studies
For researchers and drug development professionals, a structured approach is necessary to evaluate potential antidotes for Bongkrekic acid poisoning. The following workflow outlines a general experimental protocol for in vivo testing.
This proposed workflow begins with establishing a reliable animal model and determining the dose-response of Bongkrekic acid. Subsequently, the potential antidote is administered at various doses and time points relative to the toxin exposure. The primary outcome measure is survival, with secondary measures including the reduction of clinical symptoms, analysis of organ damage markers through histopathology, and biochemical analysis of blood and tissues. Rigorous statistical analysis is essential to determine the efficacy of the candidate antidote.
References
- 1. poison.org [poison.org]
- 2. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 3. A Foodborne Bongkrekic Acid Poisoning Incident — Heilongjiang Province, 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation of Bongkrekic Acid Poisoning Caused by Consumption of a Nonfermented Rice Noodle Product without Noticeable Signs of Spoilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the toxicity of bongkrekic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Environments: A Comprehensive Guide to the Proper Disposal of Bongkrekate
For Immediate Release
[City, State] – December 15, 2025 – In the high-stakes environment of research and drug development, the safe handling and disposal of hazardous materials is paramount. Bongkrekate, or bongkrekic acid, a highly toxic respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Bongkrekic acid's severe toxicity targets the mitochondria, potentially leading to multiple organ failure.[1] The toxin is notably heat-stable, rendering standard autoclaving methods ineffective for its disposal.[1][2] Therefore, chemical inactivation is the recommended and most effective method for its neutralization.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and national safety regulations.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Gloves: Nitrile rubber gloves must be worn at all times. Proper glove removal techniques are essential to prevent skin contact.[1][3]
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.[1]
-
Lab Coat: A lab coat must be worn to protect against accidental spills.[1]
Engineering Controls: All work with bongkrekic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any aerosols.[1][4]
Spill Management: In the event of a spill, the solution should be absorbed with an inert, liquid-binding material such as diatomite or universal binders.[1][4] Contaminated surfaces must be decontaminated by scrubbing with alcohol. All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[1]
Chemical Inactivation and Disposal Procedures
Due to its incompatibility with strong oxidizing agents, a controlled oxidation process is the primary method for inactivating bongkrekic acid.[1] Sodium hypochlorite (B82951) (bleach) is a commonly used and effective strong oxidizing agent for this purpose.
| Parameter | Recommendation | Source |
| Inactivating Agent | Sodium Hypochlorite (Bleach) Solution | [1] |
| Final Concentration | 0.5% or 1% | [1] |
| Contact Time | 20 minutes for general liquid waste | [1] |
| 12 hours for high organic load waste | [1] |
Objective: To safely and effectively inactivate bongkrekic acid in liquid waste through chemical oxidation prior to disposal.
Materials:
-
Bongkrekic acid-contaminated liquid waste
-
Sodium hypochlorite (bleach) solution (e.g., commercial bleach, typically 5.25-8.25% sodium hypochlorite)
-
Chemical-resistant container
-
Personal Protective Equipment (PPE) as specified above
-
Stir bar and stir plate (optional, for gentle mixing)
-
Sodium thiosulfate (B1220275) (for neutralization, optional but recommended)
-
pH indicator strips
Procedure:
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Waste Collection: Carefully collect the bongkrekic acid waste in a suitable chemical-resistant container.
-
Addition of Inactivating Agent: Slowly and carefully add the sodium hypochlorite solution to the bongkrekic acid waste. The goal is to achieve a final concentration of 0.5% or 1% sodium hypochlorite.[1] For example, to achieve a 1% final concentration in 100 mL of waste, add approximately 19 mL of standard 5.25% household bleach.
-
Contact Time: Allow the mixture to react for the specified minimum contact time. For general liquid waste, a 20-minute contact time is required. For waste with a high organic load, a 12-hour contact time is necessary to ensure complete degradation of the toxin.[1] Occasional gentle swirling or stirring of the container can improve the reaction.[1]
-
Neutralization (Optional but Recommended): After the required contact time, it may be necessary to neutralize the excess bleach, particularly if mandated by local disposal regulations.[1] This can be achieved by the careful, slow addition of a reducing agent such as sodium thiosulfate until the excess chlorine is neutralized (test with potassium iodide-starch paper if necessary).
-
pH Adjustment: Check the pH of the treated solution. Neutralize if necessary by adding an appropriate acid or base as required by your institution's waste disposal guidelines.
-
Disposal: Dispose of the treated and neutralized solution in accordance with all applicable country, federal, state, and local regulations for chemical waste.[1]
Validation: It is crucial to validate the efficacy of the decontamination procedure. This can be done using analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of bongkrekic acid after treatment.[1]
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe handling and disposal of bongkrekic acid.
Alternative Disposal Considerations
While chemical inactivation is the recommended approach, exposure to ultraviolet (UV) light has been reported to degrade the chemical structure of bongkrekic acid.[1] However, there are currently no standardized, validated protocols for using UV radiation for bongkrekic acid disposal in a laboratory setting. This method should be approached with caution and would require rigorous in-house validation to ensure complete inactivation.[1]
By adhering to these stringent safety and disposal protocols, research and development professionals can mitigate the risks associated with bongkrekic acid, ensuring a safe laboratory environment while advancing scientific discovery.
References
Navigating the Risks of Bongkrekate: A Guide to Safe Handling and Disposal
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Bongkrekate (Bongkrek acid). Adherence to these procedures is critical to mitigate the significant health risks associated with this potent mitochondrial toxin.
This compound, a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, presents a severe hazard in the laboratory setting. Its high toxicity, targeting the mitochondria and potentially leading to multiple organ failure, necessitates stringent safety protocols.[1] Incidents of this compound poisoning have a high mortality rate, and there is no known antidote.[2][3][4] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure the safety of all personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
There are conflicting reports regarding the immediate hazardous classification of Bongkrekic acid. While some Safety Data Sheets (SDS) may classify the pure acid as non-hazardous, the ammonium (B1175870) salt of Bongkrekic acid is classified as fatal if swallowed, in contact with skin, or if inhaled. Given the potential for severe toxicity, a conservative approach is mandatory. All forms of this compound should be handled as a highly toxic substance.
A comprehensive PPE regimen is required for all personnel handling this compound. This includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. | To provide a robust barrier against skin contact. Proper glove removal technique must be followed to prevent cross-contamination.[1] |
| Eye Protection | Tight-sealing safety goggles or a full-face shield. | To protect against splashes and aerosols. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or creating aerosols. | To prevent inhalation of the toxin. |
Operational Plan: Safe Handling and Storage
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation exposure.[1] Access to this area should be restricted to authorized personnel who have received specific training on the hazards and handling of this toxin.
Storage: this compound should be stored in a clearly labeled, sealed container in a secure, ventilated, and cool location away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill and Exposure Management
Spill Response:
In the event of a spill, the following steps must be taken immediately:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and institutional safety officer.
-
Secure: Restrict access to the spill area.
-
Decontaminate: For small spills, trained personnel wearing appropriate PPE should absorb the spill with an inert, liquid-binding material (e.g., diatomite or universal binders).[1] The contaminated area should then be decontaminated by scrubbing with alcohol.[1] All contaminated materials must be disposed of as hazardous waste.
Personnel Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan: Inactivation and Waste Management
This compound is heat-stable, rendering autoclaving an ineffective method of disposal.[1] Chemical inactivation is the recommended procedure for liquid and solid waste contaminated with this compound.
Experimental Protocol: Chemical Inactivation of this compound Waste
Objective: To safely neutralize this compound in liquid and solid waste prior to final disposal.
Materials:
-
This compound-contaminated liquid or solid waste
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5.25-6.15%)
-
Sodium thiosulfate (B1220275) (for neutralization of excess bleach, optional)
-
Appropriate chemical-resistant container
-
Personal Protective Equipment (as specified in the table above)
-
pH indicator strips
Procedure for Liquid Waste:
-
Preparation: In a designated chemical fume hood, place the this compound-contaminated liquid waste in a suitable chemical-resistant container.
-
Inactivation: Slowly and carefully add sodium hypochlorite solution to the waste to achieve a final concentration of at least 1% sodium hypochlorite.[1]
-
Contact Time: Allow the mixture to react for a minimum of 30 minutes. For waste with a high organic load, a longer contact time of up to 12 hours may be necessary.[1]
-
Neutralization (Optional but Recommended): After the required contact time, test the pH of the solution. If necessary, neutralize any excess bleach by carefully adding a reducing agent such as sodium thiosulfate until the solution is near neutral (pH 6-8). This step is particularly important if required by local disposal regulations.[1]
-
Disposal: Dispose of the treated and neutralized solution in accordance with all federal, state, and local regulations for chemical waste.[1]
Procedure for Solid Waste (e.g., contaminated labware, PPE):
-
Immersion: Place all contaminated solid waste in a chemical-resistant container.
-
Inactivation: Submerge the waste in a 1% sodium hypochlorite solution. Ensure all surfaces are in contact with the solution.
-
Contact Time: Allow the waste to soak for a minimum of 60 minutes.
-
Disposal: After decontamination, decant the bleach solution and treat it as hazardous liquid waste. The decontaminated solid waste should be packaged and disposed of as hazardous chemical waste according to institutional and local regulations.[1]
Safe Handling and Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
